2,5-Difluoro-4-nitrobenzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2,5-difluoro-4-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F2N2O2/c8-5-2-7(11(12)13)6(9)1-4(5)3-10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKHVLVXHJDVQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172921-32-3 | |
| Record name | 2,5-difluoro-4-nitrobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 2,5-Difluoro-4-nitrobenzonitrile: A Versatile Fluorinated Intermediate
Introduction: The Strategic Value of Fluorinated Building Blocks
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for modulating a compound's physicochemical and biological properties. Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can profoundly influence lipophilicity, metabolic stability, and binding affinity.[1] Within this context, 2,5-Difluoro-4-nitrobenzonitrile emerges as a highly valuable, trifunctional building block. Its unique arrangement of two fluorine atoms, a nitro group, and a nitrile moiety on a benzene ring offers a rich platform for complex molecular engineering, making it a sought-after intermediate in the synthesis of novel Active Pharmaceutical Ingredients (APIs) and advanced materials.[2][3] This guide provides an in-depth analysis of its properties, reactivity, and synthetic utility for researchers and professionals in the chemical sciences.
Core Physicochemical and Structural Data
The foundational step in utilizing any chemical intermediate is a thorough understanding of its core properties. This compound is identified by the CAS Number 172921-32-3 .[4] While some experimental physical data is not widely published, the key identifiers and predicted properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 172921-32-3 | [4][5][6] |
| Molecular Formula | C₇H₂F₂N₂O₂ | [6] |
| Molecular Weight | 184.10 g/mol | [6] |
| Appearance | Solid (form may vary) | Inferred from storage conditions |
| Boiling Point | 314.1 ± 42.0 °C (at 760 mmHg, Predicted) | [2] |
| Storage | Room temperature, sealed in a dry environment | [5] |
Spectroscopic Profile: A Predictive Analysis
While experimental spectra for this compound are not publicly cataloged in the searched databases, a predictive analysis based on established principles of spectroscopy provides a reliable guide for structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be the most straightforward, showing two signals corresponding to the two aromatic protons.
-
The proton at C-3 (between the CN and NO₂ groups) would likely appear as a doublet of doublets, coupled to the fluorine atoms at C-2 and C-5.
-
The proton at C-6 (adjacent to the F at C-5) would also appear as a doublet of doublets. The strong electron-withdrawing nature of the nitro and nitrile groups will shift both signals significantly downfield.
-
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display seven distinct signals for each carbon atom.
-
The carbons directly bonded to fluorine (C-2 and C-5) will exhibit large one-bond C-F coupling constants.
-
Other carbons will show smaller, multi-bond C-F couplings.
-
The chemical shifts will be influenced by the attached functional groups, with the carbon of the nitrile group (C≡N) appearing around 115-120 ppm and the carbon attached to the nitro group (C-4) being significantly deshielded.
-
-
¹⁹F NMR: The fluorine NMR would show two distinct signals, likely coupled to each other (meta-coupling) and to the adjacent aromatic protons.
Infrared (IR) Spectroscopy
The IR spectrum provides clear diagnostic peaks for the key functional groups:
-
C≡N Stretch: A strong, sharp absorption is expected in the range of 2220-2240 cm⁻¹, characteristic of an aromatic nitrile.
-
NO₂ Stretch: Two strong absorptions are anticipated: one for the asymmetric stretch (~1520-1560 cm⁻¹) and one for the symmetric stretch (~1340-1360 cm⁻¹).
-
C-F Stretch: Strong absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹, corresponding to the aryl-fluoride bonds.
-
Aromatic C=C Stretch: Multiple peaks of variable intensity in the 1450-1600 cm⁻¹ region.
Chemical Reactivity and Synthetic Potential
The synthetic utility of this compound is dictated by the distinct reactivity of its three functional groups. The electron-deficient nature of the aromatic ring, caused by the potent withdrawing effects of the nitro and nitrile groups, activates the ring for nucleophilic aromatic substitution (SₙAr).
Nucleophilic Aromatic Substitution (SₙAr)
The fluorine atoms are excellent leaving groups in SₙAr reactions. The fluorine at the C-2 position is particularly activated due to its ortho relationship to both the nitrile and nitro groups. This allows for selective displacement by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates), providing a direct pathway to introduce further complexity and build diverse molecular scaffolds.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound [myskinrecipes.com]
- 3. nbinno.com [nbinno.com]
- 4. 2,5-二氟-4-硝基苯甲腈 | this compound | 172921-32-3 - 乐研试剂 [leyan.com]
- 5. 172921-32-3・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 6. 2,5-二氟-4-硝基苯甲腈 - CAS:172921-32-3 - 深圳市迪克曼科技开发有限公司 [dkmchem.hk]
An In-depth Technical Guide to the Synthesis of 2,5-Difluoro-4-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2,5-Difluoro-4-nitrobenzonitrile in Medicinal Chemistry
This compound is a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its unique arrangement of electron-withdrawing fluorine and nitro groups, combined with the reactive nitrile functionality, makes it a valuable intermediate for the construction of novel active pharmaceutical ingredients (APIs)[1]. The difluoro substitution pattern can enhance metabolic stability and binding affinity, while the nitro group serves as a versatile precursor for further chemical transformations, most notably its reduction to an amine. This guide provides a detailed exploration of the primary synthetic route to this compound, focusing on the underlying chemical principles and practical experimental considerations.
Primary Synthetic Pathway: A Two-Step Approach from 2,5-Difluoro-4-nitroaniline
The most industrially viable and chemically robust method for the synthesis of this compound commences with the readily available starting material, 2,5-difluoro-4-nitroaniline. This pathway involves two sequential, well-established chemical transformations: diazotization of the primary aniline, followed by a copper-catalyzed cyanation, a classic example of the Sandmeyer reaction.
Step 1: Diazotization of 2,5-Difluoro-4-nitroaniline
The initial step involves the conversion of the primary aromatic amine group of 2,5-difluoro-4-nitroaniline into a diazonium salt. This reaction is typically carried out in a strong acidic medium at low temperatures to ensure the stability of the resulting diazonium salt[2].
Reaction: 2,5-Difluoro-4-nitroaniline + NaNO₂ + 2H₂SO₄ → 2,5-Difluoro-4-nitrobenzenediazonium bisulfate + NaHSO₄ + 2H₂O
Causality Behind Experimental Choices:
-
Low Temperature (0-5 °C): Aryl diazonium salts are generally unstable at higher temperatures and can decompose, leading to side reactions and reduced yields. Maintaining a low temperature is critical for the successful formation and accumulation of the diazonium salt intermediate[3].
-
Strong Acid (e.g., Sulfuric Acid): A strong acid serves two primary purposes: it protonates the nitrous acid, which is generated in situ from sodium nitrite, to form the active nitrosating agent (nitrosonium ion, NO⁺), and it provides a non-nucleophilic medium that stabilizes the resulting diazonium salt[2][4].
-
Sodium Nitrite: This is the most common source of the nitrosonium ion required for the diazotization reaction. It is typically added as an aqueous solution to control the reaction rate and temperature[5].
Step 2: Sandmeyer Cyanation
The second step is the core of the synthesis, where the diazonium group is replaced by a cyano group using a copper(I) cyanide catalyst[6]. This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism[6].
Reaction: 2,5-Difluoro-4-nitrobenzenediazonium bisulfate + CuCN → this compound + N₂ + CuSO₄ + H₂SO₄
Causality Behind Experimental Choices:
-
Copper(I) Cyanide: This is the classical reagent for the Sandmeyer cyanation. The copper(I) ion plays a crucial catalytic role in the single-electron transfer process that initiates the conversion of the diazonium salt to an aryl radical[6].
-
Neutralization: The highly acidic diazonium salt solution is typically added to a basic or neutral solution of copper(I) cyanide to facilitate the reaction.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2,5-Difluoro-4-nitroaniline | ≥98% | Commercially Available |
| Sodium Nitrite | ACS Reagent Grade | Standard Chemical Supplier |
| Sulfuric Acid | 98% | Standard Chemical Supplier |
| Copper(I) Cyanide | ≥98% | Standard Chemical Supplier |
| Sodium Carbonate | Anhydrous | Standard Chemical Supplier |
| Toluene | Anhydrous | Standard Chemical Supplier |
| Dichloromethane | ACS Reagent Grade | Standard Chemical Supplier |
| Water | Deionized | Laboratory Supply |
Detailed Step-by-Step Methodology
Step 1: Preparation of the 2,5-Difluoro-4-nitrobenzenediazonium Salt Solution
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add 2,5-difluoro-4-nitroaniline to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C. Stir until all the aniline has dissolved.
-
In a separate beaker, prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution dropwise to the aniline-sulfuric acid mixture, maintaining the temperature between 0 and 5 °C.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes at 0-5 °C to ensure complete diazotization. The resulting clear solution is the diazonium salt solution, which should be used immediately in the next step.
Step 2: Sandmeyer Cyanation to Yield this compound
-
In a separate, larger three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, prepare a solution of copper(I) cyanide in a suitable solvent (e.g., water or toluene).
-
To this solution, add a base such as sodium carbonate to neutralize the excess acid from the diazonium salt solution upon its addition.
-
Cool the copper(I) cyanide solution to 0-5 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C and to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 40-50 °C) for 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
-
Extract the product into an organic solvent such as dichloromethane or toluene.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography to yield a high-purity product.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Alternative Synthetic Considerations
While the Sandmeyer reaction of 2,5-difluoro-4-nitroaniline is the most direct and well-supported route, other theoretical pathways exist, though they are less documented for this specific molecule. These include:
-
Direct Nitration of 2,5-Difluorobenzonitrile: This approach would be more atom-economical. However, the nitration of a benzonitrile ring already substituted with two fluorine atoms may lead to a mixture of regioisomers, and the specific conditions to achieve the desired 4-nitro substitution are not well-established in the literature.
-
Halogen Exchange (Halex) Reaction: A potential route could involve the synthesis of a dichlorinated nitrobenzonitrile followed by a double fluorine exchange reaction using a fluoride salt[7]. However, this would likely involve more steps and potentially harsh reaction conditions.
These alternative routes are presented for completeness but are not recommended without further extensive research and development due to the lack of specific protocols and potential for side reactions.
Conclusion
The synthesis of this compound is most effectively achieved through a two-step process starting from 2,5-difluoro-4-nitroaniline. This method, which employs a classical diazotization followed by a Sandmeyer cyanation, is a reliable and scalable route for producing this valuable pharmaceutical intermediate. The key to a successful synthesis lies in the careful control of reaction temperatures, particularly during the formation and reaction of the diazonium salt intermediate. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers and drug development professionals can confidently produce high-quality this compound for their synthetic needs.
References
- 1. This compound [myskinrecipes.com]
- 2. Diazotisation [organic-chemistry.org]
- 3. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 5. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes - Google Patents [patents.google.com]
Introduction: The Strategic Importance of Fluorinated Building Blocks
An In-Depth Technical Guide to 2,5-Difluoro-4-nitrobenzonitrile: A Core Intermediate in Modern Pharmaceutical Synthesis
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) is a cornerstone of medicinal chemistry. Fluorination can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, thereby enhancing its pharmacokinetic and pharmacodynamic profile. Within this context, this compound (CAS No. 172921-32-3) emerges as a highly valuable and versatile pharmaceutical intermediate.[1] Its molecular architecture, featuring a benzonitrile core functionalized with two fluorine atoms, a nitro group, and a cyano group, provides a powerful platform for constructing complex molecular frameworks.[1][2]
This guide, intended for researchers, chemists, and drug development professionals, offers a comprehensive technical overview of this compound. We will explore its chemical properties, core reactivity, applications in synthesis, and the critical safety protocols required for its handling, providing a holistic understanding of its role in advancing pharmaceutical innovation.
Physicochemical Profile and Handling
The utility of a chemical intermediate is fundamentally linked to its physical properties and stability. This compound is a compound whose characteristics necessitate careful handling and storage to maintain its integrity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 172921-32-3 | [1][2] |
| Molecular Formula | C₇H₂F₂N₂O₂ | [1] |
| Molecular Weight | 184.10 g/mol | [1] |
| Boiling Point | 314.1 ± 42.0 °C at 760 mmHg | [1] |
| Storage | Room temperature, dry and sealed conditions | [1] |
Proper storage in a cool, dry, and well-sealed environment is crucial to prevent degradation.[1] The compound's reactivity, which makes it so valuable, also demands adherence to stringent safety protocols, as detailed later in this guide.
Core Reactivity: A Masterclass in Nucleophilic Aromatic Substitution (SNAr)
The primary value of this compound in synthesis lies in its high susceptibility to Nucleophilic Aromatic Substitution (SNAr). This reactivity is a direct consequence of its electronic structure.
Causality of Reactivity: The benzonitrile ring is rendered significantly electron-deficient by the powerful electron-withdrawing effects of both the nitro (-NO₂) group and the cyano (-CN) group.[3][4] This electron deficiency, or "activation," makes the aromatic ring an attractive target for attack by nucleophiles. The reaction typically proceeds under two conditions: the presence of a good leaving group and strong ring activation by electron-withdrawing groups.[3]
This compound ideally meets these criteria:
-
Ring Activation: The nitro group, positioned para to the fluorine at C-5, and the cyano group, ortho to the fluorine at C-2, strongly activate the ring for nucleophilic attack. The stabilization of the negative charge in the intermediate complex is most effective when the withdrawing groups are ortho or para to the site of attack.[3]
-
Leaving Group: Fluorine, despite being a weak leaving group in aliphatic substitution (SN2), is an excellent leaving group in SNAr reactions. This is because the rate-determining step is typically the initial nucleophilic attack and formation of the stabilized anionic intermediate (the Meisenheimer complex), not the subsequent departure of the leaving group.[4][5]
Regioselectivity: The site of nucleophilic attack is highly predictable. The fluorine atom at the C-5 position is para to the strongly activating nitro group. The fluorine at the C-2 position is meta to the nitro group but ortho to the cyano group. Due to the powerful resonance stabilization afforded by the para-nitro group, the C-5 position is the overwhelmingly favored site for nucleophilic substitution.
The Mechanistic Pathway: The SNAr reaction is classically described as a two-step addition-elimination process via a discrete Meisenheimer complex.[4] However, recent computational and experimental evidence suggests that many SNAr reactions, particularly those with good leaving groups, may proceed through a concerted mechanism where bond formation and bond-breaking occur in a single transition state.[5][6][7] Regardless of the precise nature of the transition state, the overall transformation involves the replacement of a fluorine atom by a nucleophile, regenerating the aromatic system.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr) on this compound.
Applications in Pharmaceutical Synthesis
The predictable and efficient reactivity of this compound makes it a key building block for a wide range of APIs. Its structure is particularly useful for synthesizing inhibitors of various enzymes, such as kinases, where a substituted aromatic core is often essential for binding.[8] While specific marketed drugs derived directly from this intermediate are proprietary, its utility can be demonstrated through representative transformations.
One common and critical transformation is the selective displacement of the C-5 fluorine by various nucleophiles (e.g., amines, alcohols, thiols) to build molecular complexity, followed by modification of the cyano or nitro groups.
Experimental Protocol: Nucleophilic Substitution with an Amine
This protocol describes a general procedure for the reaction of this compound with a generic primary or secondary amine, a common step in the synthesis of many pharmaceutical candidates.
Objective: To synthesize a 5-amino-2-fluoro-4-nitrobenzonitrile derivative.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 - 1.5 eq)
-
Aprotic polar solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN), or N-Methyl-2-pyrrolidone (NMP))
-
Inorganic base (e.g., K₂CO₃, DIPEA) (1.5 - 2.0 eq)
-
Reaction vessel with magnetic stirrer, condenser, and nitrogen inlet
Procedure:
-
To a clean, dry reaction vessel under a nitrogen atmosphere, add this compound and the chosen solvent. Stir until fully dissolved.
-
Add the inorganic base (e.g., K₂CO₃) to the solution.
-
Add the amine nucleophile to the reaction mixture, either neat or as a solution in the reaction solvent.
-
Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual solvent and base.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.
Self-Validation: The progress and purity of the product should be rigorously monitored. The final structure must be confirmed using analytical methods like NMR and Mass Spectrometry to validate the expected regioselective substitution at the C-5 position.
Analytical Characterization Workflow
Ensuring the purity and identity of this compound and its derivatives is paramount for their use in pharmaceutical manufacturing.[9] A multi-step analytical workflow is employed for quality control and reaction monitoring.
Caption: Standard analytical workflow for the characterization of this compound.
-
HPLC/UPLC: Used to determine the purity of the material by separating it from any starting materials, byproducts, or impurities.[10]
-
NMR Spectroscopy: Provides unambiguous structural confirmation. ¹H NMR shows the aromatic protons, ¹⁹F NMR confirms the presence and environment of the fluorine atoms, and ¹³C NMR identifies all unique carbon atoms.[11]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound and can be used to identify reaction products and impurities.[12]
Safety, Handling, and Disposal
Like many activated nitroaromatic compounds, this compound and its analogs require careful handling. Data from closely related compounds such as 2,4-Difluoronitrobenzene provide essential safety guidance.[13][14][15]
Table 2: Hazard Summary and Personal Protective Equipment (PPE)
| Hazard Category | Description & Precautionary Statements | Recommended PPE |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[14][15][16] Avoid breathing vapors/dust. Do not eat, drink, or smoke when using. Wash hands thoroughly after handling. | Chemical-resistant gloves (e.g., nitrile), lab coat, safety goggles or face shield.[14][15] |
| Irritation | Causes skin and serious eye irritation. May cause respiratory irritation.[14][17] Avoid contact with skin and eyes. | Use in a well-ventilated area or chemical fume hood. Respiratory protection may be required.[13][17] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances like strong bases and oxidizing agents. Keep container tightly closed.[13][15] | N/A |
| Fire | Combustible liquid and vapor. Keep away from heat, sparks, and open flames.[13][15] Use water spray, dry chemical, CO₂, or appropriate foam for extinguishing.[14] | N/A |
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[13][17]
-
Skin: Remove contaminated clothing and flush skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[13][17]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[16][17]
-
Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[15][17]
Disposal: Surplus and non-recyclable solutions should be handled by a licensed disposal company. Dispose of containers and unused product in accordance with local, state, and federal regulations.[14]
Conclusion
This compound stands as a testament to the power of strategic molecular design. Its carefully arranged functional groups create a highly activated system, enabling predictable and efficient nucleophilic aromatic substitution reactions. This reactivity makes it an indispensable intermediate for medicinal chemists, providing a reliable and versatile scaffold for the synthesis of novel APIs. By understanding its physicochemical properties, core reactivity, and handling requirements, researchers can safely and effectively leverage this potent building block to drive the discovery and development of the next generation of therapeutics.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | 172921-32-3 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. communities.springernature.com [communities.springernature.com]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
- 10. 1007605-44-8|2,5-Difluoro-4-methoxybenzonitrile|BLD Pharm [bldpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. westliberty.edu [westliberty.edu]
- 14. cdhfinechemical.com [cdhfinechemical.com]
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A Technical Guide to the Spectroscopic Characterization of 2,5-Difluoro-4-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed technical overview of the spectroscopic characterization of 2,5-Difluoro-4-nitrobenzonitrile (CAS No: 172921-32-3), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] While direct experimental spectra for this specific compound are not widely published, this document, authored from the perspective of a Senior Application Scientist, offers a predictive analysis based on first principles and data from analogous structures. We will explore the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explain the theoretical basis for these predictions, and provide standardized protocols for acquiring such data. This approach is designed to empower researchers to confidently identify and characterize this molecule.
Introduction: The Importance of Spectroscopic Analysis
This compound is a valuable building block in organic synthesis. Its molecular structure, featuring a benzonitrile core with two fluorine atoms and a nitro group, makes it a versatile precursor for complex molecular architectures.[1] The precise arrangement of these functional groups is critical to its reactivity and the properties of the resulting downstream products.
Therefore, unambiguous structural confirmation is paramount. Spectroscopic techniques such as NMR, IR, and MS are the cornerstones of modern chemical analysis, providing a detailed "fingerprint" of a molecule's identity and purity. This guide will delve into the expected spectroscopic signature of this compound, providing a robust framework for its analysis.
Molecular Structure and Predicted Spectroscopic Features
Before delving into individual techniques, let's analyze the molecule's structure to anticipate its spectroscopic behavior.
Molecular Formula: C₇H₂F₂N₂O₂[1]
Molecular Weight: 184.10 g/mol [1]
Structure:
Caption: Structure of this compound.
-
Aromatic System: A hexasubstituted benzene ring. We expect two protons in the aromatic region of the ¹H NMR spectrum.
-
Electron-Withdrawing Groups: The nitrile (-CN) and nitro (-NO₂) groups are strongly electron-withdrawing. This will deshield the aromatic protons, shifting them downfield in the ¹H NMR spectrum.
-
Fluorine Atoms: The two fluorine atoms will exhibit coupling with adjacent protons and carbons (¹H-¹⁹F and ¹³C-¹⁹F coupling) and with each other (¹⁹F-¹⁹F coupling). This will be a key identifying feature.
-
Functional Groups for IR: The C≡N triple bond and the N-O bonds of the nitro group will give rise to strong, characteristic absorption bands in the IR spectrum.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will be required for full characterization.
Predicted ¹H NMR Spectrum
The molecule has two aromatic protons, H-3 and H-6.
-
H-3: This proton is flanked by a fluorine atom (at C-2) and a nitro group (at C-4). It will experience strong deshielding. We predict its chemical shift to be in the range of δ 7.8-8.2 ppm . The signal should appear as a doublet of doublets (dd) due to coupling with H-6 (small, meta coupling) and the fluorine at C-2 (larger, ³JH-F coupling).
-
H-6: This proton is adjacent to a fluorine atom (at C-5) and the nitrile group. It will also be significantly deshielded, likely in the range of δ 8.0-8.4 ppm . The signal is expected to be a doublet of doublets (dd) due to coupling with H-3 (meta coupling, ⁴JH-H) and the fluorine at C-5 (³JH-F).
Predicted ¹³C NMR Spectrum
We expect to see 7 distinct carbon signals.
-
Nitrile Carbon (C≡N): Typically found around δ 115-120 ppm .
-
Aromatic Carbons:
-
Carbons bonded to Fluorine (C-2, C-5): These will appear as large doublets due to one-bond C-F coupling (¹JC-F ≈ 240-260 Hz). Their chemical shifts will be significantly affected by the fluorine, likely in the δ 155-165 ppm range.
-
Carbon bonded to Nitro Group (C-4): Expected around δ 145-155 ppm .
-
Carbons bonded to Hydrogen (C-3, C-6): These will show smaller C-F couplings and are expected in the aromatic region of δ 110-130 ppm .
-
Carbon bonded to Nitrile (C-1): This quaternary carbon will likely be weak and appear around δ 105-115 ppm .
-
Predicted ¹⁹F NMR Spectrum
This spectrum will be crucial for confirmation. We expect two signals.
-
F at C-2: This fluorine is ortho to the nitrile group and meta to the nitro group.
-
F at C-5: This fluorine is ortho to the nitro group and meta to the nitrile group.
These two fluorine atoms will couple to each other, resulting in two doublets . The magnitude of the meta ⁴JF-F coupling constant is typically in the range of 4-8 Hz. Each doublet will be further split by coupling to the nearby protons.
Experimental Protocol: NMR Data Acquisition
A standardized protocol ensures data quality and reproducibility.
Caption: Standard workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing excellent information about the functional groups present.
Predicted IR Absorption Bands
The key functional groups in this compound will produce the following characteristic signals:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Typical for aromatic protons. |
| C≡N Stretch (Nitrile) | 2240 - 2220 | Strong, Sharp | This is a highly characteristic peak. Conjugation with the aromatic ring lowers its frequency slightly.[2] |
| Asymmetric NO₂ Stretch | 1570 - 1500 | Very Strong | One of the two key peaks for a nitro group. |
| Aromatic C=C Bending | 1600 - 1450 | Medium | Multiple bands are expected in this region. |
| Symmetric NO₂ Stretch | 1370 - 1300 | Very Strong | The second key peak for a nitro group. |
| C-F Stretch | 1250 - 1000 | Strong | Aromatic C-F stretches are typically strong and can sometimes be complex. |
| Aromatic C-H Out-of-Plane Bending | 900 - 675 | Strong | The pattern can sometimes give clues about the substitution pattern. |
Experimental Protocol: IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.
-
Instrument Setup: Ensure the ATR crystal (typically diamond) is clean.
-
Background Scan: Collect a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Sample Scan: Collect the sample spectrum (e.g., averaging 32 scans at a resolution of 4 cm⁻¹).
-
Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.
Predicted Mass Spectrum (Electron Ionization)
-
Molecular Ion (M⁺•): The primary goal is to observe the molecular ion peak. For C₇H₂F₂N₂O₂, the exact mass is 184.0084 . We expect a strong peak at m/z = 184 .
-
Isotope Peaks: A small M+1 peak (at m/z 185) will be present due to the natural abundance of ¹³C.
Predicted Fragmentation Pathway
Electron Ionization (EI) is a high-energy technique that causes fragmentation. A plausible pathway is as follows:
Caption: Plausible EI fragmentation pathway.
-
Loss of NO₂: A common fragmentation for nitroaromatics is the loss of the nitro group (mass 46) to give a fragment at m/z = 138 .
-
Loss of NO: Another possibility is the loss of nitric oxide (mass 30) to yield a fragment at m/z = 154 .
-
Loss of CN: The fragment at m/z 138 could subsequently lose the nitrile group (mass 26) to give a difluorobenzyne radical cation at m/z = 112 .
Experimental Protocol: MS Data Acquisition (EI-GC/MS)
Gas Chromatography-Mass Spectrometry (GC/MS) with Electron Ionization (EI) is a standard method for volatile, thermally stable compounds.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject the sample into the GC. The compound will travel through the column and be separated from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer and is bombarded with high-energy electrons (typically 70 eV).
-
Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio.
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Conclusion
The structural elucidation of this compound relies on a multi-faceted spectroscopic approach. By combining the detailed connectivity and stereochemical information from multi-nuclear NMR, the functional group confirmation from IR, and the molecular weight and fragmentation data from MS, researchers can achieve an unambiguous characterization. The predictive data and standardized protocols within this guide serve as a comprehensive resource for scientists engaged in the synthesis and application of this important chemical intermediate.
References
safety and handling precautions for 2,5-Difluoro-4-nitrobenzonitrile
An In-Depth Technical Guide to the Safe Handling of 2,5-Difluoro-4-nitrobenzonitrile
This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound. Given the compound's structural motifs—a difluorinated aromatic ring, a nitro group, and a nitrile function—it must be handled with the utmost care. The principles outlined herein are synthesized from established safety data for structurally analogous compounds and general best practices for managing reactive and toxic chemicals.
Understanding the Hazard Profile: A Triad of Reactive Groups
This compound is not a simple aromatic compound; its potential hazards are a composite of its three key functional groups. Understanding the causality behind its hazardous nature is the first step in risk mitigation.
-
Fluorinated Aromatic System: The presence of fluorine atoms can significantly alter the electronic properties of the benzene ring, enhancing its reactivity and potential biological activity. Fluorinated compounds can also release hazardous decomposition products like hydrogen fluoride under thermal stress.[1][2]
-
Nitro Group (-NO₂): Aromatic nitro compounds are often associated with toxicity and, in some cases, instability. They can be potent oxidizing agents and may be harmful if absorbed through the skin, inhaled, or ingested.[3][4]
-
Nitrile Group (-C≡N): The nitrile group is a key feature of cyanides. While the toxicity of covalently bound nitriles can vary, they have the potential to release hydrogen cyanide, particularly in the presence of strong acids or upon combustion.[5][6] Exposure to nitrile compounds can lead to serious health effects.[7]
Due to the combination of these functionalities, this compound should be treated as a substance with significant potential for acute toxicity, irritation, and environmental harm.
GHS Hazard Classification (Anticipated)
While a specific Safety Data Sheet (SDS) for this compound is not widely available, a hazard classification can be reliably inferred from structurally related molecules such as 2,4-Difluoronitrobenzene, 4-Nitrobenzonitrile, and various fluorinated nitrobenzonitriles.[1][8][9][10][11] The anticipated GHS classification is summarized below.
| Hazard Class | Hazard Category | Anticipated Hazard Statement |
| Acute Toxicity, Oral | Category 2 / 3 | H300: Fatal if swallowed or H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Acute Aquatic Hazard | Category 3 | H402: Harmful to aquatic life |
Pictograms:
Signal Word: DANGER
Risk Assessment and Control: A Multi-Layered Approach
A thorough risk assessment is mandatory before any work with this compound begins. The workflow below outlines a self-validating system for ensuring safety.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 3. westliberty.edu [westliberty.edu]
- 4. fishersci.com [fishersci.com]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. nj.gov [nj.gov]
- 8. aksci.com [aksci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. 2,4-Difluoro-5-nitrobenzonitrile | C7H2F2N2O2 | CID 11819715 - PubChem [pubchem.ncbi.nlm.nih.gov]
commercial availability and suppliers of 2,5-Difluoro-4-nitrobenzonitrile
An In-depth Technical Guide to 2,5-Difluoro-4-nitrobenzonitrile for Advanced Research & Development
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
This compound, identified by CAS Number 172921-32-3, is a highly functionalized aromatic compound that has emerged as a critical intermediate in the synthesis of complex organic molecules.[1] Its strategic arrangement of electron-withdrawing groups—two fluorine atoms, a nitro group, and a nitrile moiety—creates a unique chemical reactivity profile that is particularly valuable for researchers, scientists, and professionals in drug development.[2] The presence of these functionalities on the benzene ring renders it highly susceptible to specific, controlled chemical transformations, making it an ideal scaffold for constructing the core structures of pharmacologically active agents, particularly in the realm of kinase inhibitors.[3][4] This guide offers a senior application scientist's perspective on the commercial availability, core reactivity, practical applications, and safe handling of this potent synthetic intermediate.
Physicochemical & Structural Properties
Understanding the fundamental properties of a reagent is paramount for its effective use in synthesis. The key data for this compound is summarized below. While some specific experimental values are not widely published, data from structurally similar compounds and supplier technical sheets provide a reliable profile.
| Property | Value | Source(s) |
| CAS Number | 172921-32-3 | [1][2] |
| Molecular Formula | C₇H₂F₂N₂O₂ | [1] |
| Molecular Weight | 184.10 g/mol | [1] |
| Appearance | White to light yellow or brown solid/powder | |
| Boiling Point | 314.1 ± 42.0 °C at 760 mmHg (Predicted) | [2] |
| Melting Point | Data not widely available; similar compounds melt > 90°C | |
| Purity (Typical) | ≥95% | [2] |
| Storage Conditions | Room temperature, in a dry, sealed container | [1] |
Commercial Availability & Sourcing
This compound is readily available from a range of specialty chemical suppliers, catering to both academic research and industrial-scale synthesis. Purity levels are typically high, ensuring reproducibility in sensitive synthetic applications. Researchers are advised to request a Certificate of Analysis (CoA) from suppliers to obtain lot-specific purity and physical property data.
| Supplier | Purity | Notes |
| Sigma-Aldrich | Varies | Available through partner suppliers like Ambeed, Inc. |
| Parchem | N/A | Specialty chemical supplier with worldwide distribution. |
| MySkinRecipes | ≥95% | Provides predicted physical properties and pricing for small quantities. |
| ChemScene | N/A | Listed as a biochemical, available via distributors like BIOZOL. |
| Sobekbio | 95% | Provides SMILES notation and basic information. |
| AbacipharmTech | N/A | Lists the product with a typical delivery time of 1 week. |
Core Reactivity: The Power of Nucleophilic Aromatic Substitution (SNAr)
The primary value of this compound in synthesis stems from its high reactivity towards Nucleophilic Aromatic Substitution (SNAr) .[5][6] Aromatic rings are typically electron-rich and resist attack by nucleophiles. However, the powerful electron-withdrawing effects of the nitro (-NO₂) and nitrile (-CN) groups pull electron density out of the benzene ring, making it electron-poor (electrophilic) and thus susceptible to nucleophilic attack.[7][8]
The fluorine atoms are excellent leaving groups in this context. Although fluorine is highly electronegative, the rate-determining step in an SNAr reaction is the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5] The high electronegativity of fluorine helps to stabilize this intermediate through an inductive effect, accelerating the reaction. Consequently, the reactivity order for halogens in SNAr is F > Cl > Br > I, the opposite of that seen in SN1 and SN2 reactions.[8]
The two fluorine atoms at positions 2 and 5 are not electronically equivalent, allowing for potential regioselective substitution depending on the reaction conditions and the nature of the attacking nucleophile.
Caption: Generalized SNAr mechanism for this compound.
Application Profile: Synthesis of Kinase Inhibitors
A prominent application of activated halo-nitroaromatics is in the synthesis of small molecule kinase inhibitors , a cornerstone of modern targeted cancer therapy.[3][9] These drugs often feature a core heterocyclic structure linked to various substituted aryl groups. The SNAr reaction is an ideal method for forging these critical C-N or C-O bonds.
While specific examples using this compound are proprietary or less published, the synthesis of Alectinib , a potent Anaplastic Lymphoma Kinase (ALK) inhibitor, provides a validated and authoritative blueprint for its use.[3] A key step in Alectinib's synthesis involves the SNAr reaction between a complex nucleophile and a similar building block, 4-fluoro-3-nitrobenzonitrile. This reaction exemplifies how the activated aromatic ring serves as an electrophilic anchor to build molecular complexity.
Caption: Synthetic workflow for kinase inhibitors using a difluoro-nitrobenzonitrile core.
Representative Spectroscopic Analysis
-
Infrared (IR) Spectroscopy : The IR spectrum will be dominated by several strong, characteristic peaks.
-
-C≡N Stretch : A sharp, intense absorption is expected in the 2220-2240 cm⁻¹ region, characteristic of an aromatic nitrile.[10]
-
-NO₂ Stretches : Two strong bands will appear corresponding to the asymmetric (~1530-1550 cm⁻¹) and symmetric (~1340-1360 cm⁻¹) stretching of the nitro group.
-
C-F Stretches : Strong absorptions in the fingerprint region, typically between 1200-1300 cm⁻¹, will indicate the presence of the C-F bonds.
-
Aromatic C=C Stretches : Medium intensity bands will be present in the 1400-1600 cm⁻¹ region.[11]
-
-
¹H NMR Spectroscopy : The molecule has two aromatic protons. Due to the powerful electron-withdrawing nature of the surrounding groups, these protons will be significantly deshielded and appear far downfield, likely in the δ 8.0-9.0 ppm range. They will appear as doublets due to coupling with the adjacent fluorine atoms (³JH-F).
-
¹³C NMR Spectroscopy : Seven distinct carbon signals are expected.
-
Nitrile Carbon (-CN) : Will appear around δ 115-120 ppm.[12]
-
Aromatic Carbons : The two carbons bearing a hydrogen atom will be in the δ 120-140 ppm range. The four quaternary carbons will also be in this region, with the carbons attached to the highly electronegative F and NO₂ groups being the most deshielded. The C-F carbons will exhibit large one-bond coupling constants (¹JC-F).[13]
-
-
¹⁹F NMR Spectroscopy : Two distinct signals will be observed for the two non-equivalent fluorine atoms, providing unambiguous confirmation of the structure.
Safety & Handling
As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. While a specific MSDS for this compound is not widely disseminated, data from closely related analogues like 2,4-Difluoronitrobenzene provide a strong basis for a rigorous safety assessment.[14]
Primary Hazards:
-
Toxicity : Assumed to be toxic if swallowed, in contact with skin, or if inhaled. Benzonitrile and nitroaromatic compounds can interfere with cellular respiration.[14]
-
Irritation : Causes skin and serious eye irritation. May cause respiratory irritation upon inhalation of dust or vapors.[14]
Mandatory Handling Protocols:
-
Engineering Controls : Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.
-
Personal Protective Equipment (PPE) :
-
Gloves : Wear nitrile or other chemically resistant gloves. Double-gloving is recommended for extended handling.
-
Eye Protection : Chemical safety goggles are mandatory. A face shield should be used when handling larger quantities.
-
Lab Coat : A flame-retardant lab coat must be worn and kept fully fastened.
-
-
Spill & Waste Management :
-
Prevent spillage from entering drains.
-
Collect solid spills using a method that does not generate dust (e.g., wet brushing) and place in a sealed, labeled container for hazardous waste disposal.
-
Dispose of all waste according to local, state, and federal regulations.
-
-
First Aid :
-
Eyes : Immediately flush with copious amounts of water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.
-
Skin : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Conclusion
This compound is more than a mere chemical; it is an enabling tool for innovation in pharmaceutical and materials science. Its predictable and potent reactivity through the SNAr mechanism provides a reliable pathway for the construction of complex molecular architectures. By understanding its physicochemical properties, sourcing from reputable suppliers, leveraging its core reactivity, and adhering to strict safety protocols, researchers can effectively utilize this building block to advance the frontiers of drug discovery and chemical synthesis.
References
- 1. biorxiv.org [biorxiv.org]
- 2. This compound [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. vapourtec.com [vapourtec.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. researchgate.net [researchgate.net]
- 14. cdhfinechemical.com [cdhfinechemical.com]
Methodological & Application
Mastering Nucleophilic Aromatic Substitution: A Detailed Guide to the Application of 2,5-Difluoro-4-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Nucleophilic aromatic substitution (SNAr) stands out as a powerful tool for this purpose, enabling the introduction of a wide array of functionalities onto electron-deficient aromatic systems. Among the plethora of substrates available, 2,5-Difluoro-4-nitrobenzonitrile has emerged as a highly versatile and reactive building block. Its unique electronic and steric properties, conferred by the presence of two fluorine atoms and two strong electron-withdrawing groups (nitro and cyano), make it an invaluable precursor for the synthesis of complex molecules, including potent kinase inhibitors.
This comprehensive guide provides a deep dive into the theory and practical application of nucleophilic aromatic substitution reactions utilizing this compound. We will explore the underlying mechanistic principles, provide detailed, field-proven protocols for its reaction with various nucleophiles, and discuss the critical aspect of regioselectivity that governs the outcome of these transformations.
The Scientific Foundation: Understanding the SNAr Reaction
Nucleophilic aromatic substitution is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring.[1][2] Unlike the more common electrophilic aromatic substitution, SNAr reactions are characteristic of aromatic rings bearing strong electron-withdrawing groups.[3] These groups activate the ring towards nucleophilic attack by reducing its electron density.[4]
The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process.[5]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3] The stability of this complex is crucial for the reaction to proceed and is significantly enhanced by the presence of electron-withdrawing groups at the ortho and para positions relative to the leaving group.[2][5]
-
Elimination of the Leaving Group: In the second step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.[5]
The reactivity of the leaving group in SNAr reactions follows a trend that is counterintuitive to that observed in aliphatic nucleophilic substitutions (SN1 and SN2). For halogens, the order of reactivity is F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. The rate-determining step is typically the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond.
The Star Player: this compound
This compound is a trifunctionalized benzene ring, making it a highly activated substrate for SNAr reactions. The key features that contribute to its reactivity are:
-
Two Fluorine Leaving Groups: As excellent leaving groups in SNAr, the presence of two fluorine atoms provides multiple sites for nucleophilic attack.
-
Strong Electron-Withdrawing Groups: The nitro (-NO2) and cyano (-CN) groups are powerful electron-withdrawing groups. Their positions on the aromatic ring significantly decrease the electron density of the ring, making it highly electrophilic. The nitro group is para to the fluorine at C-5 and ortho to the fluorine at C-2, while the cyano group is ortho to the fluorine at C-2 and meta to the fluorine at C-5. This strategic placement enhances the stability of the Meisenheimer complex formed upon nucleophilic attack.
Regioselectivity: The Critical Question
A key consideration when working with this compound is the regioselectivity of the substitution. Which of the two fluorine atoms will be preferentially displaced by a nucleophile?
The fluorine atom at the C-2 position , being ortho to both the nitro and cyano groups, is the more activated site for nucleophilic attack. The combined electron-withdrawing effects of these two groups create a more electrophilic carbon center at C-2 compared to C-5, which is only ortho to the nitro group. Therefore, nucleophilic aromatic substitution on this compound is expected to occur selectively at the C-2 position.
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a comprehensive guide for performing SNAr reactions with this compound and various nucleophiles. These protocols are based on established procedures for similar substrates and are designed to be a robust starting point for your research.
Safety First: Handling this compound and Reagents
This compound and related nitroaromatic compounds are potentially hazardous. Always consult the Safety Data Sheet (SDS) before use.[6][7] General safety precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoiding inhalation of dust and vapors.
-
Preventing contact with skin and eyes.
Protocol 1: Reaction with Primary and Secondary Amines (e.g., Morpholine)
This protocol describes a general procedure for the synthesis of 2-(amino)-5-fluoro-4-nitrobenzonitrile derivatives.
Materials:
-
This compound
-
Amine (e.g., morpholine, aniline, or other primary/secondary amines)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN), or Tetrahydrofuran (THF))
-
Base (e.g., Potassium carbonate (K2CO3), Triethylamine (TEA), or Diisopropylethylamine (DIPEA))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent (e.g., 5-10 mL of DMF per mmol of substrate).
-
Add the base (1.5 - 2.0 eq) to the solution. For less nucleophilic amines, a stronger base may be required.
-
Add the amine nucleophile (1.1 - 1.5 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Reaction with Thiols
This protocol outlines a general procedure for the synthesis of 2-(thio)-5-fluoro-4-nitrobenzonitrile derivatives.
Materials:
-
This compound
-
Thiol
-
Anhydrous solvent (e.g., DMF, ACN, or THF)
-
Base (e.g., K2CO3, Sodium hydride (NaH), or Sodium thiomethoxide)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the thiol (1.1 - 1.5 eq) and the anhydrous solvent.
-
Cool the solution to 0 °C and add the base (1.2 - 2.0 eq) portion-wise to generate the thiolate in situ.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Data Presentation: Expected Outcomes and Reaction Parameters
The following table summarizes typical reaction conditions and expected outcomes for the SNAr of this compound with representative nucleophiles. Note that yields are highly dependent on the specific nucleophile and reaction conditions and may require optimization.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Expected Product | Typical Yield (%) |
| Morpholine | K2CO3 | DMF | 80 | 2-4 | 5-Fluoro-2-(morpholin-4-yl)-4-nitrobenzonitrile | 85-95 |
| Aniline | K2CO3 | DMF | 100 | 6-12 | 2-(Anilino)-5-fluoro-4-nitrobenzonitrile | 70-85 |
| Thiophenol | NaH | THF | RT | 1-3 | 5-Fluoro-4-nitro-2-(phenylthio)benzonitrile | 80-90 |
| Sodium Methoxide | - | Methanol | Reflux | 2-6 | 5-Fluoro-2-methoxy-4-nitrobenzonitrile | 75-90 |
Conclusion: A Versatile Tool for Modern Synthesis
This compound is a powerful and versatile building block for nucleophilic aromatic substitution reactions. The high degree of activation provided by the nitro and cyano groups, coupled with the presence of two excellent fluorine leaving groups, facilitates reactions with a wide range of nucleophiles under relatively mild conditions. The predictable regioselectivity, favoring substitution at the C-2 position, makes it an attractive substrate for the targeted synthesis of complex molecules. The protocols and data presented in this guide serve as a valuable resource for researchers in drug discovery, medicinal chemistry, and materials science, enabling the efficient and strategic synthesis of novel compounds with diverse applications.
References
- 1. Synthesis routes of 2-Fluoro-4-nitrobenzonitrile [benchchem.com]
- 2. connectsci.au [connectsci.au]
- 3. 2-Fluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. ossila.com [ossila.com]
- 5. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 6. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
- 7. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Value of 2,5-Difluoro-4-nitrobenzonitrile in Kinase Inhibitor Scaffolding
An Application Guide for the Synthesis of Kinase Inhibitors Using 2,5-Difluoro-4-nitrobenzonitrile
Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors that target the ATP-binding site of these enzymes has revolutionized modern medicine.[1][2] A key strategy in designing these inhibitors is the use of "privileged scaffolds"—core molecular structures that can be readily modified to achieve high affinity and selectivity for a specific kinase target.
This compound has emerged as a highly valuable and versatile starting material for constructing such scaffolds. Its utility is rooted in its distinct chemical architecture:
-
Dual Fluorine Leaving Groups: The benzene ring is substituted with two fluorine atoms, which serve as excellent leaving groups in Nucleophilic Aromatic Substitution (SNAr) reactions.[3]
-
Potent Electronic Activation: The presence of two powerful electron-withdrawing groups—a nitro group (-NO₂) and a cyano group (-CN)—strongly activates the aromatic ring for nucleophilic attack. This activation is crucial for the SNAr mechanism to proceed efficiently.[4][5]
-
Inbuilt Regioselectivity: The electronic effects of the activating groups are not uniform across the ring. The fluorine atom at the C-5 position is para to the nitro group and ortho to the cyano group, making it significantly more electrophilic and susceptible to substitution than the fluorine at the C-2 position. This inherent difference in reactivity allows for controlled, sequential substitutions, which is a cornerstone of divergent synthesis in drug discovery.[3][6]
This application note provides a detailed guide for researchers and drug development professionals on leveraging the unique chemical properties of this compound to synthesize core kinase inhibitor structures. We will explore the underlying reaction mechanisms, provide detailed experimental protocols, and discuss the strategic rationale behind its use.
Part 1: The Core Chemistry — Regioselective Nucleophilic Aromatic Substitution (SNAr)
The primary reaction enabling the use of this compound is Nucleophilic Aromatic Substitution (SNAr). Unlike electrophilic substitutions common to benzene rings, SNAr proceeds via a two-step addition-elimination mechanism, particularly when strong electron-withdrawing groups are present.[5][7]
Mechanism:
-
Nucleophilic Attack: A nucleophile (typically an amine in kinase inhibitor synthesis) attacks the electron-deficient carbon atom bearing a fluorine leaving group. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the ring is temporarily broken.
-
Elimination & Aromatization: The complex rapidly collapses, ejecting the fluoride ion and restoring the aromaticity of the ring, resulting in the substituted product.
The rate-determining step is typically the initial nucleophilic attack. The extreme electron-withdrawing nature of the nitro and cyano groups is essential for stabilizing the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of this step.[5]
Regioselectivity in Action: The key to the synthetic utility of this compound is the ability to perform two sequential, distinct SNAr reactions.
-
First Substitution (C-5): The fluorine at C-5 is para to the strongly activating nitro group. Nucleophilic attack at this position allows the negative charge of the Meisenheimer intermediate to be delocalized directly onto the oxygen atoms of the nitro group, a highly stabilizing interaction.
-
Second Substitution (C-2): The fluorine at C-2 is ortho to the nitro group. While still activated, the stabilization of the intermediate is less pronounced. Therefore, displacement of this second fluorine typically requires more forcing conditions (e.g., higher temperatures) or a more potent nucleophile.[3] This difference enables the stepwise introduction of two different nucleophiles, creating complex, asymmetric molecules from a symmetric starting material.
Part 2: Synthetic Workflow — Building a Dihydropteridinone Kinase Inhibitor Core
To illustrate the practical application, we will outline a synthetic route to a dihydropteridinone core, a scaffold found in inhibitors of kinases like MKK4 and RSK2.[8] This workflow demonstrates the principles of sequential SNAr and subsequent cyclization.
This multi-step synthesis leverages the unique reactivity of the starting material to build molecular complexity in a controlled manner.
Part 3: Experimental Protocols & Methodologies
The following protocols are representative and should be adapted and optimized based on specific substrates and laboratory conditions. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Step 1 - Selective Monosubstitution at C-5
This procedure details the selective displacement of the C-5 fluorine with a primary amine.
-
Rationale: The reaction is performed under mild to moderate heating. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the hydrofluoric acid (HF) byproduct, preventing side reactions. N-Methyl-2-pyrrolidone (NMP) is a polar aprotic solvent that effectively solvates the reactants and intermediates.
-
Materials:
-
This compound (1.0 eq)
-
Isopentylamine (1.1 eq)
-
DIPEA (1.5 eq)
-
NMP (5-10 mL per gram of starting material)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound and NMP.
-
Add isopentylamine followed by the dropwise addition of DIPEA.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and pour it into ice water.
-
A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water, and then with a cold, non-polar solvent like hexane to remove residual NMP.
-
Dry the solid (Intermediate 1) under vacuum. The product can often be used in the next step without further purification.
-
Protocol 2: Step 2 - Reduction of the Nitro Group
This step converts the nitro group to a primary amine, which is essential for the subsequent cyclization.
-
Rationale: Iron powder in the presence of an electrolyte like ammonium chloride is a classic, effective, and relatively mild method for reducing aromatic nitro groups (Bechamp reduction). The reaction is typically run in a protic solvent mixture like ethanol/water.
-
Materials:
-
Intermediate 1 (1.0 eq)
-
Iron powder (<100 mesh) (5.0 eq)
-
Ammonium chloride (NH₄Cl) (3.0 eq)
-
Ethanol (EtOH) and Water (e.g., 4:1 v/v)
-
-
Procedure:
-
Suspend Intermediate 1 in the EtOH/water mixture in a round-bottom flask.
-
Add the iron powder and ammonium chloride.
-
Heat the mixture to reflux (approx. 80-90°C) and stir vigorously for 2-4 hours. The reaction is often exothermic.
-
Monitor the disappearance of the starting material by TLC/LC-MS.
-
Once complete, cool the mixture and filter it through a pad of Celite® to remove the iron salts. Wash the Celite pad thoroughly with hot ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
The resulting aqueous solution can be extracted with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the diamino product (Intermediate 2).
-
Protocol 3: Step 3 - Cyclization to form the Dihydropteridinone Core
This final step builds the heterocyclic core of the inhibitor.
-
Rationale: The more nucleophilic aniline at C-5 reacts first with chloroacetyl chloride to form an amide. A subsequent intramolecular SNAr reaction, promoted by a base, occurs where the amide nitrogen attacks the carbon bearing the last fluorine (C-2), displacing it and forming the six-membered ring.
-
Materials:
-
Intermediate 2 (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve Intermediate 2 in anhydrous ACN and cool the solution to 0°C in an ice bath.
-
Slowly add chloroacetyl chloride dropwise. A precipitate may form. Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.
-
Add potassium carbonate to the mixture.
-
Heat the reaction to 60-70°C and stir for 12-18 hours to drive the intramolecular cyclization.
-
Monitor the formation of the final product by LC-MS.
-
After cooling, filter off the inorganic salts and concentrate the filtrate.
-
The crude product can be purified by silica gel column chromatography or recrystallization to yield the final dihydropteridinone scaffold.
-
Part 4: Data Presentation and Validation
Accurate characterization of all intermediates and the final product is critical for validating the synthetic protocol.
Table 1: Summary of Synthetic Inputs and Expected Outputs
| Step | Key Reactant | Key Reagents | Product | Expected Yield (%) | Analytical Validation |
| 1 | This compound | Isopentylamine, DIPEA | Intermediate 1 | 85-95% | LC-MS, ¹H NMR |
| 2 | Intermediate 1 | Fe, NH₄Cl | Intermediate 2 | 70-85% | LC-MS, ¹H NMR |
| 3 | Intermediate 2 | Chloroacetyl chloride, K₂CO₃ | Dihydropteridinone Core | 50-65% | LC-MS, ¹H NMR, ¹³C NMR, HRMS |
Part 5: Application in Kinase Inhibitor Design & SAR
The true power of using this compound lies in its suitability for building libraries of compounds for Structure-Activity Relationship (SAR) studies.[9][10]
-
Varying the C-5 Substituent: The amine used in Step 1 can be easily varied. This substituent typically occupies the solvent-exposed region of the kinase ATP pocket, allowing for modifications to improve solubility, cell permeability, and metabolic stability.
-
Modifying the Heterocyclic Core: The cyclization agent in Step 3 can be changed to create different heterocyclic systems (e.g., quinazolinones, benzimidazoles), which are crucial for establishing the key "hinge-binding" interactions that anchor the inhibitor in the ATP site.[1][2]
-
Post-Synthetic Modification: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing another handle for derivatization to fine-tune the compound's properties.[11]
The EGFR signaling pathway is a common target for kinase inhibitors developed from similar scaffolds.
References
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. 2,5-Difluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Selective Reduction of 2,5-Difluoro-4-nitrobenzonitrile
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the chemoselective reduction of the nitro group in 2,5-Difluoro-4-nitrobenzonitrile to yield 4-amino-2,5-difluorobenzonitrile. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds. This document explores several robust and selective reduction methodologies, including metal-mediated reductions and catalytic transfer hydrogenation. For each method, we provide a thorough analysis of the reaction mechanism, discuss the rationale behind the choice of reagents and conditions, and present detailed, step-by-step protocols suitable for a research and development laboratory setting.
Introduction: The Challenge of Chemoselectivity
The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis.[1] However, when the substrate, such as this compound, contains other reducible or sensitive functional groups, the primary challenge becomes achieving high chemoselectivity. In this specific case, the nitrile group is susceptible to reduction to a benzylamine, and the fluorine atoms can be subject to hydrogenolysis, particularly under harsh catalytic hydrogenation conditions.
Therefore, the selection of an appropriate reduction method is paramount to ensure the integrity of the nitrile and fluoro functionalities while efficiently converting the nitro group. This guide will focus on methods known for their mildness and selectivity.
Strategic Considerations for Method Selection
The choice of a reduction protocol for this compound should be guided by several factors, including the desired scale of the reaction, available equipment, cost of reagents, and, most importantly, the need for high chemoselectivity. Below is a comparative overview of suitable methods.
| Method | Key Advantages | Key Considerations |
| Iron in Neutral/Acidic Media | Cost-effective, robust, high chemoselectivity for nitro groups, tolerant of halides and nitriles.[2][3] | Heterogeneous reaction, requires filtration to remove iron salts, workup can be extensive. |
| Stannous Chloride (SnCl₂) | Excellent chemoselectivity, particularly for preserving nitriles, mild reaction conditions.[4][5] | Stoichiometric amounts of tin salts are required, leading to significant tin-containing waste, which can be environmentally problematic.[5] |
| Catalytic Transfer Hydrogenation | Utilizes a hydrogen donor instead of H₂ gas, often highly chemoselective, environmentally benign.[6][7] | Requires a specific catalyst which may be expensive, optimization of catalyst, hydrogen donor, and solvent is often necessary. |
| Raney Nickel Catalyzed Hydrogenation | Versatile and effective for many reductions.[8] | Can be less selective and may lead to reduction of the nitrile or dehalogenation if not carefully controlled.[9] |
For the purposes of this guide, we will provide detailed protocols for the two most reliable and widely accessible methods for this transformation: Iron/Ammonium Chloride Reduction and Stannous Chloride Reduction . A discussion and a general protocol for Catalytic Transfer Hydrogenation will also be presented as a modern, "green" alternative.
Experimental Protocols
Protocol 1: Reduction using Iron and Ammonium Chloride
This method is a classic, cost-effective, and highly reliable procedure for the selective reduction of nitroarenes.[1] The reaction proceeds via single electron transfer from the iron metal to the nitro group, followed by protonation. The use of ammonium chloride provides a mildly acidic environment that facilitates the reaction without being harsh enough to affect the nitrile or fluoro groups.[2][10]
Caption: Reduction of this compound using Fe/NH₄Cl.
-
This compound
-
Iron powder (<325 mesh)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (reagent grade)
-
Deionized water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq), iron powder (5.0 eq), and ammonium chloride (4.0 eq).
-
Solvent Addition: Add a mixture of ethanol and water (typically in a ratio of 3:1 to 5:1 v/v) to the flask. The solvent volume should be sufficient to ensure effective stirring (approximately 10-20 mL per gram of the nitro compound).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.
-
Workup - Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.
-
Workup - Extraction: Combine the filtrate and the washings and remove the solvent under reduced pressure using a rotary evaporator. To the resulting residue, add ethyl acetate and water. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-amino-2,5-difluorobenzonitrile.
-
Purification: The crude product can be further purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel if necessary.
Protocol 2: Reduction using Stannous Chloride Dihydrate (SnCl₂·2H₂O)
The use of stannous chloride is a very mild and highly chemoselective method for the reduction of aromatic nitro groups.[4][5] It is particularly well-suited for substrates containing functional groups that are sensitive to catalytic hydrogenation, such as nitriles.[4] The reaction is typically carried out in an alcoholic solvent or ethyl acetate.
Caption: Reduction of this compound using SnCl₂·2H₂O.
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl Acetate (reagent grade)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol or ethyl acetate (15-25 mL per gram of substrate).
-
Reagent Addition: Add stannous chloride dihydrate (3.0-5.0 eq) to the solution. The reaction is often exothermic, so the addition may need to be done portion-wise, with cooling in an ice bath if necessary.
-
Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 1-3 hours.
-
Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice.
-
Workup - Neutralization: Slowly add saturated sodium bicarbonate solution with vigorous stirring until the pH of the aqueous layer is approximately 7-8. A precipitate of tin salts will form.
-
Workup - Filtration and Extraction: Filter the mixture through a pad of Celite® to remove the tin salts, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel and separate the organic layer. Extract the aqueous layer with additional portions of ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography as described in Protocol 1.
Advanced Method: Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation (CTH) is an increasingly popular method for the reduction of nitroarenes due to its operational simplicity, high selectivity, and avoidance of flammable hydrogen gas.[6][11] In this process, a stable organic molecule, such as formic acid, ammonium formate, or isopropanol, serves as the hydrogen source in the presence of a transition metal catalyst, typically based on palladium, nickel, or cobalt.[6][7][12]
Caption: General workflow for catalytic transfer hydrogenation.
A well-defined iron-based catalyst system using formic acid as the reducing agent has been shown to be highly effective for the reduction of a broad range of nitroarenes, tolerating various functional groups.[6] Similarly, cobalt-based nanocatalysts have demonstrated excellent chemoselectivity in the transfer hydrogenation of functionalized nitroarenes.[7] Researchers are encouraged to consult the primary literature for specific catalyst preparation and reaction conditions when exploring this advanced methodology.
Safety Precautions
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
The reduction of nitro compounds is often exothermic. Monitor the reaction temperature, especially during the initial stages and reagent addition.
-
Raney Nickel, if used, is pyrophoric when dry and must be handled as a slurry under a solvent at all times.[13]
-
Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance before use.
Conclusion
The selective reduction of this compound to 4-amino-2,5-difluorobenzonitrile can be effectively achieved using several methods. For general laboratory use, reduction with Iron/Ammonium Chloride offers a balance of cost-effectiveness, reliability, and high chemoselectivity. For substrates where even milder conditions are required, Stannous Chloride is an excellent alternative, though waste disposal must be considered. Catalytic Transfer Hydrogenation represents a modern, green, and highly selective approach that is well-suited for process development and larger-scale synthesis. The choice of method will ultimately depend on the specific requirements of the research or development program.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]
- 3. sciencemadness.org [sciencemadness.org]
- 4. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 5. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 6. General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base [organic-chemistry.org]
- 7. Highly selective transfer hydrogenation of functionalised nitroarenes using cobalt-based nanocatalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A simple and efficient in situ generated ruthenium catalyst for chemoselective transfer hydrogenation of nitroarenes: kinetic and mechanistic studies and comparison with iridium systems - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Scale-Up Synthesis of 2,5-Difluoro-4-nitrobenzonitrile for Pilot Plant Production
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance and Scale-Up Challenges of 2,5-Difluoro-4-nitrobenzonitrile
This compound is a key building block in contemporary pharmaceutical synthesis. Its trifunctional molecular architecture—comprising a nitrile group, a nitro group, and two fluorine atoms—renders it a versatile intermediate for the construction of complex bioactive molecules. The fluorine substituents can enhance metabolic stability and binding affinity, while the nitro and nitrile groups offer reactive handles for a variety of chemical transformations.[1]
However, transitioning the synthesis of this compound from the laboratory bench to a pilot plant presents significant challenges. The core of its synthesis lies in the electrophilic nitration of 2,5-difluorobenzonitrile, a reaction that is notoriously exothermic and can be prone to runaway thermal events if not meticulously controlled.[2][3] Therefore, a robust, safe, and scalable process is paramount for ensuring a reliable supply of this critical intermediate for drug development programs.
This application note provides a comprehensive guide to the development and implementation of a pilot-plant-scale synthesis of this compound, focusing on process safety, optimization, and control.
Reaction Overview: Electrophilic Aromatic Substitution
The synthesis of this compound is achieved through the electrophilic aromatic substitution of 2,5-difluorobenzonitrile. The reaction mechanism involves the generation of a highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[4] The nitronium ion is then attacked by the electron-rich aromatic ring of 2,5-difluorobenzonitrile to form a carbocation intermediate, which subsequently loses a proton to yield the desired product.[5]
Pilot Plant Synthesis Protocol: A Continuous Flow Approach
Given the exothermic nature of the nitration, a continuous flow process is recommended for pilot-plant scale production to ensure superior heat and mass transfer, thereby minimizing the risk of thermal runaway and improving product consistency.[6][7]
Materials and Equipment
| Material/Equipment | Specification | Supplier Example |
| 2,5-Difluorobenzonitrile | >99% Purity | Sigma-Aldrich, TCI |
| Concentrated Nitric Acid | 70% | Merck, VWR |
| Concentrated Sulfuric Acid | 98% | BASF, Thermo Fisher |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Sodium Bicarbonate | Saturated Aqueous Solution | Standard lab supply |
| Anhydrous Sodium Sulfate | Granular | Standard lab supply |
| Continuous Flow Reactor | SiC or Hastelloy, with static mixers | Vapourtec, Uniqsis |
| Syringe Pumps | High-pressure, chemical resistant | Teledyne ISCO |
| Back Pressure Regulator | 100 psi | Zaiput Flow Technologies |
| Jacketed Glass Reactor | 50 L, with overhead stirrer and condenser | Buchi, Chemglass |
| Temperature Probes | PT100, multiple points | Standard process equipment |
| Quench Vessel | 100 L, with cooling jacket and stirrer | Standard process equipment |
| Separatory Funnel | 100 L | Standard process equipment |
| Rotary Evaporator | Pilot scale | Heidolph, Buchi |
| HPLC System | With UV detector | Agilent, Waters |
Experimental Workflow Diagram
Caption: Workflow for the continuous synthesis of this compound.
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare a 2 M solution of 2,5-difluorobenzonitrile in dichloromethane.
-
In a separate, cooled, jacketed vessel, slowly add concentrated nitric acid to concentrated sulfuric acid in a 1:2 molar ratio, maintaining the temperature below 10°C.
-
-
Reaction Setup:
-
Set up the continuous flow reactor with two inlet pumps and one outlet leading to a quench vessel.
-
Circulate a coolant through the reactor jacket to maintain the desired reaction temperature (e.g., 20-30°C, to be optimized).
-
-
Continuous Flow Reaction:
-
Pump the 2,5-difluorobenzonitrile solution and the mixed acid through the reactor at a defined flow rate to achieve the desired residence time (e.g., 5-15 minutes, to be optimized).
-
The reaction mixture is continuously quenched in a vigorously stirred vessel containing a 10-fold excess of ice-water.
-
-
Work-up and Isolation:
-
Transfer the quenched mixture to a large separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
-
Process Safety and Risk Mitigation
The nitration of aromatic compounds is a high-hazard process, and a thorough risk assessment is crucial before pilot plant operations.
Key Hazards and Mitigation Strategies
| Hazard | Cause | Mitigation Strategy |
| Thermal Runaway | Highly exothermic reaction, poor heat removal.[2] | Use of a continuous flow reactor for superior heat transfer.[6] Strict temperature monitoring and control. Emergency quench system. |
| Explosion | Accumulation of unreacted nitrating agent, formation of unstable polynitrated byproducts.[3] | Precise stoichiometric control via accurate pumping. In-situ reaction monitoring (e.g., FTIR) to ensure complete conversion. |
| Corrosion | Use of concentrated acids. | Construction of reactor and wetted parts from corrosion-resistant materials (e.g., Hastelloy, SiC). |
| Toxic Fume Release | Release of NOx gases. | Perform the reaction in a well-ventilated area or a contained system with a scrubber. |
Safety and Quality Control Workflow
Caption: Workflow for ensuring safety and quality in the pilot plant synthesis.
Critical Process Parameters and Control
| Parameter | Target Range | Rationale | Monitoring Method |
| Reaction Temperature | 20 - 40 °C | Controls reaction rate and selectivity; prevents thermal runaway.[9] | Multiple thermocouples along the reactor. |
| Residence Time | 5 - 20 minutes | Ensures complete conversion without byproduct formation. | Calculated from flow rates and reactor volume. |
| Stoichiometry (Acid:Substrate) | 1.1 - 1.5 : 1 | A slight excess of nitrating agent drives the reaction to completion. | Precise control of pump flow rates. |
| Agitation (in quench) | Vigorous | Ensures rapid heat dissipation and stops the reaction. | Visual inspection, stirrer RPM. |
Analytical Methods for Process Monitoring
In-process control (IPC) is essential for ensuring the safety and efficiency of the synthesis. High-Performance Liquid Chromatography (HPLC) is a robust method for monitoring the reaction progress.[10][11][12][13][14]
HPLC Method for Reaction Monitoring
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile/Water gradient.
-
Detection: UV at 254 nm.
-
Procedure: A small aliquot of the reaction mixture is carefully quenched, diluted, and injected into the HPLC to determine the ratio of starting material to product.
Conclusion
The scale-up synthesis of this compound in a pilot plant is a challenging yet achievable endeavor. By leveraging the inherent safety and control advantages of continuous flow chemistry, implementing robust process safety measures, and utilizing modern analytical techniques for in-process monitoring, a safe, efficient, and scalable process can be developed. This will ensure a consistent supply of this vital intermediate for the advancement of pharmaceutical research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Process optimization and scale-up of toluene nitration in a microchannel reactor using HNO>3>-AC>2>O as nitrating agent - Nanjing Tech University [pure.njtech.edu.cn:443]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Quantification of nitrotyrosine in nitrated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stmarys-ca.edu [stmarys-ca.edu]
- 12. pnas.org [pnas.org]
- 13. Inflammation and NO(X)-induced nitration: assay for 3-nitrotyrosine by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
monitoring the progress of reactions involving 2,5-Difluoro-4-nitrobenzonitrile by TLC and HPLC
Application Note: Monitoring Reactions of 2,5-Difluoro-4-nitrobenzonitrile with TLC and HPLC
Introduction
This compound is a crucial building block in medicinal chemistry and the synthesis of fine chemicals.[1][2][3] Its unique molecular structure, featuring electron-withdrawing nitro and cyano groups, as well as fluorine atoms, imparts distinct reactivity that is leveraged in the creation of complex pharmaceutical intermediates.[2][3][4] Given its role in multi-step syntheses, the ability to accurately monitor the progress of reactions involving this compound is paramount to ensure optimal yield, purity, and process control.[5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for monitoring reactions involving this compound.
This document will delve into the principles behind these chromatographic techniques, offer step-by-step protocols, and provide insights into data interpretation. The methodologies described herein are designed to be robust and self-validating, ensuring reliable and reproducible results.
Part 1: Thin-Layer Chromatography (TLC) for Rapid Reaction Screening
TLC is an indispensable, rapid, and cost-effective technique for qualitatively monitoring the progress of a chemical reaction.[6][7] It allows for the simultaneous analysis of the starting material, reaction mixture, and product, providing a visual representation of the reaction's progression.[8][9]
Principle of Separation
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (a solvent or solvent mixture).[10][11] In the case of this compound and its potential reaction products, separation is primarily governed by polarity.[12] The polar stationary phase interacts more strongly with polar molecules, causing them to move slower up the plate, while less polar compounds travel further with the mobile phase.[13]
Protocol for TLC Monitoring
Materials:
-
TLC plates (e.g., silica gel 60 F254)[8]
-
TLC developing chamber
-
Capillary tubes for spotting
-
Mobile phase (solvent system)
-
UV lamp (254 nm)[14]
-
Staining solution (e.g., potassium permanganate or p-anisaldehyde stain) (optional)[15][16]
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the starting material (this compound) in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane) to create a reference spot.
-
At various time points during the reaction, withdraw a small aliquot of the reaction mixture and dilute it with the same solvent.
-
-
Spotting the TLC Plate:
-
Using a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate.[8]
-
Using separate capillary tubes, carefully spot the starting material reference and the reaction mixture aliquots onto the baseline. Keep the spots small and distinct.
-
-
Developing the TLC Plate:
-
Pour a small amount of the chosen mobile phase into the developing chamber and allow it to saturate.
-
Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.[6]
-
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp at 254 nm.[14][15] Aromatic compounds like this compound and its derivatives will appear as dark spots against a fluorescent background.[17] Circle the spots with a pencil.
-
If necessary, further visualization can be achieved by dipping the plate in a staining solution and gently heating.[18]
-
Data Interpretation and Solvent System Selection
The progress of the reaction is monitored by observing the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter.[7]
| Compound | Expected Polarity | Expected Rf Value | Rationale |
| This compound | Moderately Polar | Intermediate | The nitro and cyano groups contribute to its polarity. |
| Potential Amine Product (from nitro reduction) | More Polar | Lower | The amine group is more polar than the nitro group. |
| Potential Carboxylic Acid Product (from nitrile hydrolysis) | Highly Polar | Very Low | The carboxylic acid group is significantly more polar. |
Solvent System Selection:
The choice of the mobile phase is critical for achieving good separation.[19] For moderately polar compounds like this compound, a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.[12][13][20]
-
Initial System to Try: 30% Ethyl Acetate in Hexane.
-
To Increase Rf values (move spots further up): Increase the proportion of the more polar solvent (e.g., 50% Ethyl Acetate in Hexane).[11]
-
To Decrease Rf values (for highly polar products): Decrease the proportion of the more polar solvent or switch to a more polar solvent system (e.g., 5% Methanol in Dichloromethane).[12][20]
Workflow for TLC Monitoring
Caption: Workflow for TLC Monitoring of Reactions.
Part 2: High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
While TLC provides rapid qualitative insights, HPLC is the gold standard for quantitative analysis of reaction kinetics and purity assessment.[21][22][23] It offers superior separation efficiency, sensitivity, and reproducibility.[24][25]
Principle of Separation
HPLC separates compounds based on their distribution between a stationary phase packed in a column and a liquid mobile phase that is pumped through the column at high pressure.[23] For analyzing this compound and its reaction products, Reverse-Phase HPLC (RP-HPLC) is typically the method of choice.[26] In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and an organic solvent like acetonitrile or methanol).[27] Less polar compounds are retained longer on the column, while more polar compounds elute earlier.[26]
Protocol for HPLC Monitoring
Instrumentation and Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)[28][29]
-
Reverse-phase column (e.g., C18, 5 µm particle size, 4.6 x 250 mm)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)[30]
-
Buffer (e.g., phosphate or acetate buffer), if necessary to control pH[31]
-
Syringe filters (0.45 µm)
Procedure:
-
Method Development:
-
Mobile Phase Selection: Start with a simple binary mobile phase, such as a mixture of water and acetonitrile or water and methanol.[27] A good starting point is a 50:50 (v/v) mixture.
-
Isocratic vs. Gradient Elution: For simple reaction mixtures, an isocratic elution (constant mobile phase composition) may be sufficient. For complex mixtures with components of varying polarities, a gradient elution (where the mobile phase composition changes over time) will likely be necessary to achieve optimal separation.[32]
-
Detector Wavelength: this compound and many of its derivatives contain aromatic rings and conjugated systems, making them UV-active.[28] Determine the wavelength of maximum absorbance (λmax) for the starting material and product(s) using a UV-Vis spectrophotometer or a DAD detector to ensure maximum sensitivity.[33][34]
-
-
Sample Preparation:
-
At specified time intervals, take an aliquot from the reaction mixture.
-
Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
Dilute the sample to an appropriate concentration with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
-
-
Analysis:
-
Inject a known volume of the prepared sample into the HPLC system.
-
Run the analysis according to the developed method.
-
Record the chromatogram, noting the retention times and peak areas of the starting material and product(s).
-
Data Interpretation and Method Optimization
The HPLC chromatogram will show peaks corresponding to each component in the reaction mixture. The retention time is characteristic of a specific compound under a given set of conditions, and the peak area is proportional to its concentration.
| Parameter | Typical Values and Conditions | Optimization Strategy |
| Column | C18, 5 µm, 4.6 x 250 mm | A standard choice for a wide range of polarities. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water | Acetonitrile often provides better peak shape for aromatic compounds.[31] |
| Flow Rate | 1.0 mL/min | Adjust to optimize resolution and analysis time. |
| Detection | UV at λmax (e.g., 254 nm) | Use a DAD to identify the optimal wavelength for all components.[35] |
| Temperature | Ambient or 30-40 °C | Increasing temperature can decrease retention times and improve peak shape.[31] |
To improve separation:
-
Adjust the ratio of the organic solvent in the mobile phase. Increasing the organic content will decrease the retention times of non-polar compounds.[36]
-
Change the organic modifier (e.g., from methanol to acetonitrile) to alter selectivity.[37]
-
For ionizable compounds, controlling the pH of the mobile phase with a buffer can significantly improve peak shape and resolution.[31]
Workflow for HPLC Monitoring
Caption: Workflow for HPLC Monitoring of Reactions.
Conclusion
The complementary use of TLC and HPLC provides a powerful analytical toolkit for monitoring reactions involving this compound. TLC serves as a rapid, qualitative screening tool for initial reaction assessment and solvent system optimization for column chromatography.[10] HPLC, on the other hand, delivers precise quantitative data essential for kinetic studies, purity assessment, and process optimization in a drug development setting.[5][38] By employing the detailed protocols and principles outlined in this application note, researchers can ensure the integrity and efficiency of their synthetic processes, ultimately contributing to the successful development of novel chemical entities.
References
- 1. This compound [myskinrecipes.com]
- 2. innospk.com [innospk.com]
- 3. nbinno.com [nbinno.com]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. Thin-Layer Chromatography | TLC | EAG Laboratories [eag.com]
- 8. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 9. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Chemistry Teaching Labs - Thin Layer Chromatography [chemtl.york.ac.uk]
- 11. community.wvu.edu [community.wvu.edu]
- 12. jk-sci.com [jk-sci.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. faculty.fiu.edu [faculty.fiu.edu]
- 16. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 17. youtube.com [youtube.com]
- 18. silicycle.com [silicycle.com]
- 19. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 20. Chromatography [chem.rochester.edu]
- 21. taylorfrancis.com [taylorfrancis.com]
- 22. "High Performance Liquid Chromatography Monitoring Reaction Kinetics" by Ken Overway and Mary Ruth Shifflett [digitalcommons.bridgewater.edu]
- 23. wjpmr.com [wjpmr.com]
- 24. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. moravek.com [moravek.com]
- 27. veeprho.com [veeprho.com]
- 28. mastelf.com [mastelf.com]
- 29. Types of detectors used in gas chromatography and HPLC - LC Services [lcservicesltd.co.uk]
- 30. researchgate.net [researchgate.net]
- 31. Mobile Phase Solvent Pairing for HPLC - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 32. pharmtech.com [pharmtech.com]
- 33. Video: High-Performance Liquid Chromatography: Types of Detectors [jove.com]
- 34. Types of HPLC Detectors | Phenomenex [phenomenex.com]
- 35. marshallscientific.com [marshallscientific.com]
- 36. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 37. Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis [uchemark.com]
- 38. asianjpr.com [asianjpr.com]
Application Notes and Protocols for Work-up and Purification of 2,5-Difluoro-4-nitrobenzonitrile Reactions
Abstract
This document provides a comprehensive guide to the work-up and purification strategies for reactions involving 2,5-Difluoro-4-nitrobenzonitrile. As a critical building block in medicinal chemistry and materials science, its reactions, particularly nucleophilic aromatic substitutions (SNAr), require robust and well-understood isolation protocols.[1] This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles governing the choice of quenching agents, extraction solvents, and purification methods. Detailed protocols for common reaction scenarios are provided, alongside troubleshooting advice to address potential impurities and byproducts.
Understanding the Substrate: this compound
A thorough understanding of the starting material's properties is fundamental to designing effective work-up and purification procedures.
Chemical Structure and Reactivity
This compound is a highly electron-deficient aromatic ring. This deficiency is driven by the strong electron-withdrawing effects of the nitro (-NO₂) group and the nitrile (-CN) group.[2][3] This electronic character makes the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .
The two fluorine atoms serve as excellent leaving groups. The reactivity of each position is not equal:
-
C5-F Bond: The fluorine at position 5 is ortho to the powerful nitro group and para to the nitrile group. Both groups stabilize the negative charge of the Meisenheimer complex intermediate formed during nucleophilic attack at this position.[2][3][4]
-
C2-F Bond: The fluorine at position 2 is meta to the nitro group, receiving less resonance stabilization for the intermediate.
Consequently, nucleophilic attack preferentially occurs at the C5 position. However, under forcing conditions or with highly reactive nucleophiles, di-substitution can occur.
Physical Properties and Safety Considerations
Knowledge of the physical properties is crucial for practical handling, extraction, and solvent removal.
| Property | Value | Significance in Work-up & Purification |
| Molecular Formula | C₇H₂F₂N₂O₂ | High polarity due to F, N, and O atoms. |
| Molecular Weight | 184.1 g/mol | Used for calculating molar equivalents. |
| Appearance | Yellow solid | Color can be an indicator of purity or impurities. |
| Solubility | Soluble in many organic solvents (e.g., THF, DMF, Acetone); Slightly soluble in water.[5] | Dictates choice of reaction and extraction solvents. |
Safety: this compound and related fluorinated nitroaromatics should be handled with care. They are classified as toxic if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[6][7][8][9] Always use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, and handle the compound in a well-ventilated fume hood.
The General Work-up Workflow: A Decision-Based Approach
A successful work-up neutralizes the reaction, removes inorganic byproducts, and provides a crude product ready for purification. The following workflow illustrates the key decision points.
Caption: Decision-based workflow for reaction work-up.
Step 1: Quenching the Reaction
The first step is to safely stop the reaction and neutralize any reactive reagents. The choice of quenching agent is dictated by the reaction conditions.
-
For reactions run with a base (e.g., K₂CO₃, Et₃N): Quench by adding a dilute acid. Saturated aqueous NH₄Cl is a mild choice, suitable for acid-sensitive functional groups. For more robust compounds, 1M HCl can be used. This step neutralizes the base and protonates any anionic intermediates or products.
-
For reactions involving strong acids: Carefully add the reaction mixture to a cold, saturated aqueous solution of NaHCO₃ or Na₂CO₃. Be cautious of gas (CO₂) evolution.
-
For neutral reactions: Quenching with deionized water is often sufficient to dissolve inorganic salts and prepare for extraction.
Step 2: Liquid-Liquid Extraction (LLE)
LLE is used to separate the desired organic product from the aqueous phase.
-
Choosing an Organic Solvent: The ideal solvent should readily dissolve the product but be immiscible with water. Ethyl acetate (EtOAc) is a common first choice due to its moderate polarity and ease of removal. Dichloromethane (DCM) is useful for more polar products but is denser than water.
-
Performing Aqueous Washes: Sequential washing of the organic layer is critical for removing specific impurities.[10]
-
Acid Wash (e.g., 1M HCl): Removes residual basic reagents like triethylamine or unreacted amine nucleophiles by converting them into their water-soluble hydrochloride salts.[10]
-
Base Wash (e.g., sat. NaHCO₃): Removes acidic impurities. This is crucial if the nitrile group has partially hydrolyzed to a carboxylic acid.[11] Caution: Prolonged exposure to even mild bases can promote hydrolysis of the nitrile.[12][13]
-
Brine Wash (sat. NaCl): This final wash helps to remove the bulk of dissolved water from the organic layer, making the subsequent drying step more efficient, and can help to break up emulsions.
-
Step 3: Drying and Concentration
After the final wash, residual water must be removed from the organic solvent.
-
Drying Agents: Anhydrous magnesium sulfate (MgSO₄) is a fast and effective drying agent. Anhydrous sodium sulfate (Na₂SO₄) is less aggressive and can be easier to filter. The organic solution is considered dry when freshly added drying agent no longer clumps together.[10]
-
Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
Purification Strategies: From Crude to Pure
The crude product from the work-up is rarely pure. The choice of purification technique depends on the physical state of the product and the nature of the impurities.
Caption: Decision tree for selecting a purification method.
Recrystallization
For solid products, recrystallization is often the most efficient method for achieving high purity.
-
Principle: This technique relies on the differences in solubility of the compound and impurities in a given solvent at different temperatures.[11]
-
Solvent Selection: The ideal solvent should dissolve the product well at its boiling point but poorly at room temperature or below. A solvent pair, such as Ethanol/Water or Toluene/Hexane, is often effective. The crude product is dissolved in the minimum amount of the "good" solvent (e.g., Ethanol), and the "poor" solvent (e.g., Water) is added dropwise until the solution becomes cloudy. The solution is then gently heated to redissolve the solid and allowed to cool slowly.
-
Execution:
-
Dissolve the crude solid in a minimum of boiling solvent.
-
If the solution is colored, activated charcoal can be added and the solution hot-filtered.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Silica Gel Column Chromatography
Chromatography is the most versatile purification technique, capable of separating compounds with very similar properties.[14]
-
Principle: Separation is based on the differential partitioning of compounds between a polar stationary phase (silica gel) and a non-polar mobile phase (eluent). Polar compounds adhere more strongly to the silica and elute later.[14][15]
-
Eluent Selection: Thin-Layer Chromatography (TLC) is used to determine the optimal eluent system. A good system will give the desired product a retention factor (R_f) of ~0.3 and show good separation from all impurities. Common systems for these types of polar aromatic compounds include gradients of Ethyl Acetate in Hexanes or Dichloromethane in Hexanes.[14][16]
-
Execution (Flash Chromatography):
-
Prepare a slurry of silica gel in the initial, non-polar eluent and pack the column.
-
Dissolve the crude product in a minimal amount of solvent (or the eluent) and adsorb it onto a small amount of silica gel ("dry loading").
-
Add the dry-loaded sample to the top of the packed column.
-
Run the column by passing the eluent through, starting with a low polarity and gradually increasing it (gradient elution).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent by rotary evaporation.
-
For extremely polar products that do not move on silica with standard solvents, reverse-phase chromatography (using a non-polar stationary phase like C18 and polar solvents like water/acetonitrile) may be required.[17][18]
Detailed Protocols: Application Examples
Protocol 1: Work-up and Purification of an SNAr Reaction with Aniline
This protocol details the isolation of the hypothetical product, 2-fluoro-5-(phenylamino)-4-nitrobenzonitrile.
Reaction: this compound + Aniline + K₂CO₃ in DMF.
Step-by-Step Protocol:
-
Quenching: Cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing deionized water (10x the volume of DMF). This will precipitate the crude product. Stir for 30 minutes.
-
Initial Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid extensively with water to remove DMF and inorganic salts.
-
Liquid-Liquid Extraction: Transfer the crude solid to a separatory funnel. Dissolve it in Ethyl Acetate (EtOAc) and add 1M HCl (aq). Shake well.
-
Rationale: This step dissolves the product in the organic layer while the acid wash removes any unreacted aniline by converting it to the water-soluble anilinium chloride.[10]
-
-
Washing: Separate the layers. Wash the organic layer sequentially with:
-
1M HCl (1x)
-
Saturated NaHCO₃ (aq) (1x) - To neutralize any remaining acid.
-
Brine (1x) - To remove dissolved water.
-
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a yellow-orange solid.
-
Purification:
-
Method A (Recrystallization): Dissolve the crude solid in a minimal amount of hot ethanol. Add water dropwise until persistent cloudiness is observed. Re-heat to clarify and allow to cool slowly. Filter the resulting crystals and dry under vacuum.
-
Method B (Chromatography): Perform flash column chromatography on silica gel using a gradient of 10% to 40% Ethyl Acetate in Hexane as the eluent.
-
Protocol 2: Work-up Following Reduction of the Nitro Group (e.g., with SnCl₂)
This protocol details the work-up for the product 4-amino-2,5-difluorobenzonitrile.
Reaction: this compound + SnCl₂·2H₂O in Ethanol.
Step-by-Step Protocol:
-
Solvent Removal: Remove the bulk of the ethanol via rotary evaporation.
-
Basification: Re-dissolve the residue in Ethyl Acetate. Cool the mixture in an ice bath and slowly add a saturated aqueous solution of NaHCO₃ with vigorous stirring until the pH of the aqueous layer is >8.
-
Rationale: The product is an aniline derivative, which is basic. The work-up must be done under basic conditions to ensure the amine is in its free-base form and soluble in the organic layer. This also precipitates tin salts as tin hydroxides.[19]
-
-
Filtration: Filter the entire biphasic mixture through a pad of Celite® to remove the insoluble tin salts. Wash the Celite pad with additional Ethyl Acetate.
-
Extraction & Washing: Transfer the filtrate to a separatory funnel. Separate the layers. Wash the organic layer with brine (2x).
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting aniline is significantly more polar than the starting nitro compound.[19] Purify by flash column chromatography on silica gel, typically using a gradient of 20% to 60% Ethyl Acetate in Hexane.
References
- 1. This compound [myskinrecipes.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. 2,5-Difluoro-4-nitrobenzoic acid CAS#: 116465-48-6 [m.chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. benchchem.com [benchchem.com]
- 12. scribd.com [scribd.com]
- 13. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. tandfonline.com [tandfonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. reddit.com [reddit.com]
- 18. biotage.com [biotage.com]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for the Synthesis of Novel Drug Candidates from 2,5-Difluoro-4-nitrobenzonitrile
Introduction: The Strategic Value of 2,5-Difluoro-4-nitrobenzonitrile in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established method for enhancing pharmacological properties. Fluorine's unique characteristics can improve metabolic stability, binding affinity, and bioavailability.[1] this compound emerges as a particularly valuable starting material due to its trifecta of reactive sites: two activated fluorine atoms, a versatile nitro group, and a chemically adaptable nitrile function. The powerful electron-withdrawing nature of the nitro and nitrile groups profoundly activates the benzene ring towards nucleophilic aromatic substitution (SNAr), making this reagent an ideal entry point for constructing complex molecular architectures.[2][3]
This guide provides an in-depth exploration of a robust, three-step synthetic strategy to leverage the unique reactivity of this compound. We will detail the protocols for creating substituted benzimidazole scaffolds, a privileged core structure found in a multitude of approved and investigational kinase inhibitors used in oncology and beyond.[4][5][6] Our approach is grounded in established mechanistic principles and provides researchers with the technical insights needed to accelerate the discovery of novel drug candidates.
Core Synthetic Strategy: A Modular Approach to Kinase Inhibitor Scaffolds
The synthetic route is designed as a modular, three-stage process. This allows for the introduction of chemical diversity at the first step, which is then carried through to the final heterocyclic core. This strategy is highly amenable to the creation of compound libraries for screening and lead optimization.
-
Step 1: Regioselective Nucleophilic Aromatic Substitution (SNAr): Introduction of a key diversity element by selectively displacing the most activated fluorine atom with a primary amine.
-
Step 2: Nitro Group Reduction: Conversion of the nitro group to an aniline, creating the requisite 1,2-diamine functionality for subsequent cyclization.
-
Step 3: Heterocyclic Ring Formation: Acid-catalyzed intramolecular cyclization to forge the final benzimidazole ring system, a core component of many kinase inhibitors.
Caption: Overall synthetic workflow from the starting material to the target scaffold.
Part 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)
Mechanistic Rationale & Regioselectivity
The SNAr reaction is a cornerstone of modern aromatic chemistry.[3] It proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks the electron-deficient aromatic ring at a carbon bearing a good leaving group (in this case, fluoride), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. Aromaticity is then restored by the expulsion of the leaving group.
A critical consideration for this compound is regioselectivity: which of the two fluorine atoms is more reactive? The stability of the Meisenheimer complex dictates the reaction's course. The negative charge of the complex is most effectively stabilized by electron-withdrawing groups positioned ortho or para to the site of attack.
-
Attack at C-2: The resulting negative charge is stabilized by both the ortho nitro group and the para nitrile group.
-
Attack at C-5: The negative charge is stabilized by the para nitro group, but the nitrile group is meta and thus does not participate in resonance stabilization.
Therefore, nucleophilic attack is overwhelmingly favored at the C-2 position , leading to the selective displacement of the C-2 fluorine. This high degree of regioselectivity is a significant advantage, precluding the formation of isomeric mixtures and simplifying purification. This principle is consistent with observations in similarly substituted systems, such as 2,4-difluoro-6-nitroaniline, where substitution occurs selectively at the fluorine ortho to the nitro group.[7]
Caption: The addition-elimination mechanism of the SNAr reaction.
Protocol 1: SNAr with Primary Amines
This protocol describes a general procedure for the reaction of this compound with a primary amine (e.g., aniline or benzylamine) to introduce the first point of diversity.
Materials:
-
This compound
-
Primary amine (e.g., 4-methoxy-aniline) (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the primary amine (1.1 eq).
-
Add DIPEA (2.0 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then with brine to remove residual DMF and base.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure 2-(substituted-amino)-5-fluoro-4-nitrobenzonitrile.
| Parameter | Condition | Purpose |
| Solvent | DMF, MeCN, or DMSO | Aprotic polar solvent to solubilize reactants and facilitate SNAr. |
| Base | DIPEA, TEA, K₂CO₃ | Scavenges the HF byproduct, driving the reaction to completion. |
| Temperature | 80-100 °C | Provides sufficient energy to overcome the activation barrier of the addition step. |
| Workup | Aqueous wash/extraction | To remove the polar solvent and inorganic salts. |
Part 2: Selective Reduction of the Nitro Group
Mechanistic Rationale
With the SNAr product in hand, the next critical step is the selective reduction of the aromatic nitro group to an amine. This transformation is essential to unmask the 1,2-diamine functionality required for benzimidazole formation. A variety of reagents can accomplish this, but care must be taken to choose conditions that do not affect the nitrile or the remaining fluorine atom.[8] Catalytic hydrogenation (e.g., H₂/Pd-C) is often effective but carries a risk of reducing the nitrile group as well.
A milder and highly chemoselective method involves the use of metal chlorides in acidic or alcoholic media. Stannous chloride (tin(II) chloride) is a classic and reliable reagent for this purpose. The reaction proceeds through a series of single-electron transfers from Sn(II) to the nitro group, with protons from the solvent abstracting the oxygen atoms as water. This method is well-tolerated by many functional groups, including nitriles and aryl halides.
Protocol 2: Nitro Reduction with Stannous Chloride
This protocol is adapted from a reported procedure for the reduction of the closely related 2-fluoro-5-nitrobenzonitrile and is expected to be highly effective.[8]
Materials:
-
2-(Substituted-amino)-5-fluoro-4-nitrobenzonitrile
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 - 10.0 equivalents)
-
Ethyl acetate (EtOAc) or Ethanol (EtOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the nitro-compound (1.0 eq) in ethyl acetate, add stannous chloride dihydrate (a significant excess, e.g., 10 eq).
-
Heat the mixture to reflux (approx. 77 °C for EtOAc) for 1.5-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a stirred, saturated solution of NaHCO₃ to neutralize the acid and precipitate tin salts. Caution: This can be an exothermic process with gas evolution.
-
Extract the resulting slurry with ethyl acetate (4x). The tin salts may form an emulsion; filtration through a pad of celite can aid in separation.
-
Combine the organic phases, wash with water (4x) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting 4-amino-2-(substituted-amino)-5-fluorobenzonitrile is often pure enough for the next step, but can be purified by column chromatography if necessary.
| Reagent | Equivalents | Role |
| SnCl₂·2H₂O | 5.0 - 10.0 | Reducing agent; chemoselectively reduces the nitro group. |
| Solvent | EtOAc or EtOH | Solvent for the reaction. |
| NaHCO₃ (aq) | Excess | Neutralizes the reaction and precipitates tin hydroxides during workup. |
Part 3: Intramolecular Cyclization to form Benzimidazoles
Mechanistic Rationale
The final step in constructing the drug-like scaffold is the formation of the benzimidazole ring. This is a classic condensation reaction between a 1,2-phenylenediamine (which we have just synthesized) and a carboxylic acid or its derivative. In this protocol, we will illustrate the Phillips condensation, which uses a carboxylic acid under acidic conditions.[9]
The mechanism involves the initial formation of an amide bond between one of the aniline nitrogens and the carboxylic acid. The more nucleophilic aniline (at the 4-position) is likely to react first. Under acidic conditions, the carbonyl of the newly formed amide is protonated, activating it for intramolecular nucleophilic attack by the second, less nucleophilic aniline nitrogen (at the 2-position). Subsequent dehydration yields the aromatic benzimidazole ring.
Caption: Simplified mechanism for acid-catalyzed benzimidazole formation.
Protocol 3: Phillips Condensation to Benzimidazoles
This protocol provides a general method for the cyclization of the diamine intermediate with a carboxylic acid to form the target benzimidazole scaffold.
Materials:
-
4-Amino-2-(substituted-amino)-5-fluorobenzonitrile
-
Carboxylic acid (e.g., acetic acid, formic acid) (can be used as solvent)
-
Hydrochloric acid (HCl) (4M) or Polyphosphoric acid (PPA)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the diamine intermediate (1.0 eq) in a carboxylic acid (e.g., acetic acid).
-
Add a catalytic or stoichiometric amount of strong acid, such as 4M HCl or PPA.
-
Heat the mixture to reflux (typically 100-120 °C) for 2-6 hours, monitoring by TLC or LC-MS.
-
After cooling, carefully pour the reaction mixture onto ice and neutralize by slowly adding saturated NaHCO₃ solution until the pH is ~7-8.
-
A precipitate may form, which can be collected by filtration. Alternatively, extract the aqueous mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude benzimidazole derivative by recrystallization or flash column chromatography to yield the final product.
| Parameter | Condition | Purpose |
| Acid Source | Acetic Acid, Formic Acid | Acts as both reactant and solvent. |
| Catalyst | HCl, PPA | Protonates the intermediate amide, catalyzing the cyclization. |
| Temperature | 100-120 °C | Drives the condensation and dehydration steps. |
| Workup | Neutralization/Extraction | To quench the acid and isolate the basic benzimidazole product. |
Conclusion: A Gateway to Novel Kinase Inhibitors
The synthetic framework detailed in these notes provides a reliable and versatile pathway from the readily available this compound to highly valuable benzimidazole scaffolds. By strategically varying the amine nucleophile in Step 1 and the carboxylic acid in Step 3, researchers can rapidly generate diverse libraries of compounds. The resulting 2,7-disubstituted-4-fluoro-5-cyanobenzimidazoles are primed for further functionalization, for example, through hydrolysis or reduction of the nitrile group, to explore a wider chemical space in the pursuit of potent and selective kinase inhibitors.[4][5] This approach combines predictable regiochemistry with robust, well-documented transformations, offering a powerful tool for professionals in drug development.
References
- 1. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
- 4. Benzimidazole derivatives as kinase inhibitors - Patent US-10174013-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Novel benzimidazole derivatives as kinase inhibitors - Patent WO-2014096388-A2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Novel Benzimidazole Derivatives as Kinase Inhibitors - Patent US-2015336967-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis routes of 5-Amino-2-fluorobenzonitrile [benchchem.com]
- 9. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the yield and purity of 2,5-Difluoro-4-nitrobenzonitrile synthesis
Technical Support Center: 2,5-Difluoro-4-nitrobenzonitrile Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for improving the yield and purity of this valuable pharmaceutical intermediate[1][2]. This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your synthesis effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially viable synthetic route for this compound?
The most direct and widely employed method is the electrophilic nitration of 2,5-difluorobenzonitrile[3][4]. This reaction typically uses a mixture of concentrated nitric acid and sulfuric acid. The strong electron-withdrawing nature of the nitrile group and the activating, ortho-, para-directing effects of the fluorine atoms make the C4 position the most favorable site for nitration.
Q2: Why is temperature control so critical during the nitration process?
Temperature control is paramount for two reasons:
-
Selectivity: The regioselectivity of the nitration (i.e., addition of the nitro group at the C4 position) is highly temperature-dependent. At elevated temperatures, the energy barrier for nitration at other positions is more easily overcome, leading to the formation of undesired isomers.
-
Safety and Side Reactions: Nitration reactions are highly exothermic. Poor temperature control can lead to a runaway reaction, increasing the risk of over-nitration (forming dinitro compounds) and decomposition, which compromises both yield and safety.
Q3: How can I effectively monitor the reaction's progress?
The reaction should be monitored periodically using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
TLC: Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to resolve the starting material and the product. The product, being more polar due to the nitro group, will have a lower Rf value than the starting 2,5-difluorobenzonitrile.
-
GC: A capillary GC can provide quantitative information on the conversion of the starting material and the formation of any byproducts. Tracking the reaction until the starting material is consumed (or reaches a steady minimum) is key to maximizing yield without generating excessive impurities.
Q4: What are the primary safety considerations for this synthesis?
The use of concentrated nitric and sulfuric acids requires strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves, a lab coat, and chemical splash goggles.
-
Fume Hood: The entire procedure, especially the handling of acids and the reaction itself, must be performed in a well-ventilated chemical fume hood.
-
Controlled Addition: The nitrating mixture should be prepared by adding the nitric acid slowly to the sulfuric acid while cooling in an ice bath. The reactant should also be added dropwise to the cold nitrating mixture to manage the exothermic reaction.
-
Quenching: The reaction must be quenched by slowly pouring the reaction mixture onto crushed ice to dissipate heat and precipitate the product safely.
Troubleshooting Guide: Yield and Purity Issues
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Yield of the Desired Product
If you are experiencing significantly lower-than-expected yields, several factors could be at play. The following workflow can help diagnose the issue.
Caption: Troubleshooting workflow for low product yield.
Q: My reaction didn't go to completion, and a lot of starting material remains. What should I do?
A: This points to insufficient reactivity or reaction time.
-
Cause (Causality): The activation energy for the nitration may not have been overcome, or the nitronium ion (NO₂⁺) concentration might be too low.
-
Solution:
-
Extend Reaction Time: Continue stirring the reaction at the set temperature for a few more hours, monitoring every hour by TLC/GC.
-
Increase Temperature: Cautiously raise the temperature by 5-10 °C. Be aware this can increase byproduct formation.
-
Verify Reagents: Ensure your nitric and sulfuric acids are of high concentration and not degraded from improper storage. The ratio of H₂SO₄ to HNO₃ is critical for generating the electrophile; verify your calculations.
-
Q: My yield is low, and I suspect product loss during the workup. How can I confirm and prevent this?
A: The product has moderate polarity and may have partial solubility in the aqueous phase, or it may be lost during purification.
-
Cause (Causality): During aqueous workup, insufficient extraction will leave the product behind. During purification, using a suboptimal solvent for recrystallization can result in poor recovery.
-
Solution:
-
Extraction: After quenching, ensure the aqueous layer is thoroughly extracted multiple times (e.g., 3x with dichloromethane or ethyl acetate). Combine the organic layers for drying and evaporation.
-
Recrystallization: Select a solvent system where the product is soluble when hot but sparingly soluble when cold. Isopropanol or an ethanol/water mixture is often a good starting point.
-
Chromatography: If using column chromatography, consider dry loading the crude product onto silica to prevent streaking and ensure a tight band, which improves separation and recovery[5].
-
Problem 2: Final Product is Impure
Purity is critical for subsequent synthetic steps. Impurities often arise from side reactions or incomplete conversion.
Q: My final product is contaminated with the starting material, 2,5-difluorobenzonitrile. How can I remove it?
A: This is the most common impurity and indicates an incomplete reaction.
-
Cause (Causality): The reaction was stopped prematurely, or the conditions were too mild for full conversion.
-
Solution:
-
Re-subject to Reaction Conditions: While not ideal, if a large amount of starting material is present, you could re-subject the crude mixture to the reaction conditions.
-
Purification: The polarity difference between the starting material and the nitrated product is significant, making purification straightforward.
-
Column Chromatography: This is the most effective method. A gradient elution from hexanes to a mixture of hexanes/ethyl acetate will separate the less polar starting material from the more polar product.
-
Recrystallization: A carefully chosen solvent can often leave the more soluble starting material in the mother liquor.
-
-
Q: I've identified an isomeric impurity. What is its likely structure and how can I avoid it?
A: The formation of isomers is a classic challenge in electrophilic aromatic substitution.
-
Cause (Causality): While the C4 position is electronically and sterically favored, nitration can also occur at the C6 position, leading to 2,5-Difluoro-6-nitrobenzonitrile. This is more likely to happen at higher temperatures.
-
Solution:
-
Strict Temperature Control: Maintain the reaction temperature at 0-5 °C during the addition and let it proceed at a controlled temperature (e.g., room temperature) only if necessary.
-
Purification: The isomers may be difficult to separate. Fractional crystallization or careful column chromatography may be required. Refer to the table below for potential distinguishing features.
-
| Table 1: Common Impurities and Their Characteristics | |||
| Compound Name | Likely Origin | Relative Polarity (TLC) | Distinguishing Analytical Feature |
| 2,5-Difluorobenzonitrile | Unreacted Starting Material | Lowest | Absence of NO₂ signals in IR/NMR. |
| This compound | Desired Product | Medium | Target signals in ¹H and ¹⁹F NMR. |
| 2,5-Difluoro-6-nitrobenzonitrile | Isomeric byproduct | Medium (very close to product) | Different coupling patterns in ¹H and ¹⁹F NMR. |
| Dinitro-derivatives | Over-nitration (high temp.) | Highest | Higher molecular weight in MS; additional NO₂ signals. |
Experimental Protocols
The following protocols are based on established chemical principles for nitration of activated aromatic systems and should be adapted and optimized for your specific laboratory conditions.
Protocol 1: Synthesis of this compound
Caption: Experimental workflow for the synthesis.
Materials & Reagents:
-
2,5-Difluorobenzonitrile (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%, ~4.0 eq)
-
Concentrated Nitric Acid (HNO₃, 70%, ~1.2 eq)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Crushed Ice
Procedure:
-
Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated H₂SO₄ (4.0 eq). Cool the flask in an ice/water bath to 0-5 °C.
-
Slowly add concentrated HNO₃ (1.2 eq) dropwise to the sulfuric acid, ensuring the internal temperature does not exceed 10 °C. Stir the mixture for 15 minutes at 0-5 °C.
-
Reaction: Slowly add 2,5-difluorobenzonitrile (1.0 eq) dropwise to the cold nitrating mixture over 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:EtOAc). The reaction is complete when the starting material spot has disappeared.
-
Workup: Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. A solid precipitate should form.
-
Allow the ice to melt, then transfer the slurry to a separatory funnel. Extract the aqueous mixture with DCM (3 x volume of the initial reaction).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., isopropanol) and heat the mixture gently until the solid completely dissolves.
-
Allow the solution to cool slowly to room temperature. Crystals of the product should begin to form.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
| Table 2: Recommended Reaction Parameters | |
| Parameter | Recommended Value/Range |
| Reactant Ratio (SM:HNO₃:H₂SO₄) | 1 : 1.2 : 4 |
| Addition Temperature | 0 - 5 °C |
| Reaction Temperature | 20 - 25 °C (Room Temp) |
| Reaction Time | 2 - 4 hours (monitor) |
| Quenching Method | Pouring onto crushed ice |
| Purification Method | Recrystallization (Isopropanol) or Column Chromatography |
References
Technical Support Center: Troubleshooting Reactions Involving 2,5-Difluoro-4-nitrobenzonitrile
Welcome to the technical support guide for 2,5-Difluoro-4-nitrobenzonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. As a highly activated substrate for Nucleophilic Aromatic Substitution (SNAr), this compound is invaluable for constructing complex molecular architectures.[1] However, its high reactivity also presents unique challenges. This guide provides in-depth, field-proven insights to help you troubleshoot failed reactions, optimize conditions, and understand the underlying chemical principles governing its reactivity.
Section 1: Key Mechanistic Considerations
A foundational understanding of the reaction mechanism is critical for effective troubleshooting. Reactions with this compound are predominantly governed by the Nucleophilic Aromatic Substitution (SNAr) pathway.
The SNAr Mechanism: An Overview
Unlike SN1 and SN2 reactions, the SNAr mechanism is a two-step addition-elimination process.[2]
-
Addition: A nucleophile attacks the electron-deficient aromatic ring at a carbon bearing a leaving group (in this case, fluorine), breaking the aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3]
-
Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the substituted product.
The rate-determining step is typically the initial nucleophilic attack. Therefore, the reaction rate is highly sensitive to two factors: the electron-deficiency of the aromatic ring and the strength of the nucleophile.[4]
Reactivity and Regioselectivity of this compound
The reactivity of this substrate is dictated by the powerful electron-withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups. These groups delocalize the negative charge of the Meisenheimer complex, stabilizing it and lowering the activation energy for the reaction.[2][3]
A crucial question is which of the two fluorine atoms is more reactive. The regioselectivity is determined by the ability of the electron-withdrawing groups to stabilize the intermediate formed upon nucleophilic attack.
-
Attack at C-5 (para to -CN, ortho to -NO₂): The negative charge of the Meisenheimer complex can be delocalized onto the oxygen atoms of the highly stabilizing nitro group.
-
Attack at C-2 (ortho to -CN, meta to -NO₂): The negative charge can be delocalized by the cyano group, but not directly by the more powerful nitro group due to its meta position.
Consequently, nucleophilic attack is strongly favored at the C-5 position , which is ortho/para to the strongest activating group (-NO₂).
Caption: Favored vs. Disfavored SNAr Pathways.
Section 2: Troubleshooting Guide & FAQs
This section uses a question-and-answer format to address the most common issues encountered during experiments.
Issue 1: Low or No Product Yield
Q1: My SNAr reaction shows low or no conversion, and I only recover my starting material. What are the primary causes?
Causal Analysis & Recommendations:
This is the most frequent issue and can usually be resolved by systematically evaluating the reaction parameters.
-
Insufficiently Nucleophilic Reagent:
-
Why: The energy barrier for the initial attack on the aromatic ring is too high for weak nucleophiles. While this compound is highly activated, it still requires a reasonably potent nucleophile.
-
Action:
-
If using a neutral nucleophile (e.g., an alcohol or amine), add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, DBU, or DIPEA) to deprotonate it in situ, generating the more nucleophilic anionic species.
-
Ensure the pKa of the conjugate acid of your nucleophile is appropriate for the base being used. The base should be strong enough to deprotonate the nucleophile effectively.
-
-
-
Improper Solvent Choice:
-
Why: SNAr reactions proceed through a charged intermediate. Polar aprotic solvents (e.g., DMF, DMSO, NMP, Acetonitrile) are ideal as they can solvate the accompanying cation without hydrogen-bonding to and deactivating the nucleophile.[5] Protic solvents (e.g., water, methanol) can cage the nucleophile, reducing its reactivity.
-
Action: Switch to a polar aprotic solvent. If starting material solubility is an issue, consider a co-solvent system, but prioritize the aprotic component. Ensure the solvent is anhydrous, as water can act as a competing nucleophile.
-
-
Inadequate Temperature:
-
Why: Many SNAr reactions require thermal energy to overcome the activation barrier, even with activated substrates.
-
Action: Increase the reaction temperature incrementally. A good starting point is 60-80 °C, but some less reactive nucleophiles may require temperatures upwards of 120 °C. Monitor for decomposition.
-
-
Poor Reagent Quality:
-
Why: The starting material may have degraded, or the nucleophile may be of low purity. The solvent may contain water or other reactive impurities.
-
Action: Use freshly opened, high-purity reagents. Ensure solvents are anhydrous.
-
Caption: Troubleshooting Workflow for Low Conversion.
Issue 2: Formation of Multiple Products / Side Reactions
Q2: My reaction is messy, with multiple spots on TLC and several peaks in my LC-MS. What are the likely side products?
Causal Analysis & Recommendations:
-
Di-substitution:
-
What it is: The nucleophile displaces both fluorine atoms.
-
Why it happens: The initial mono-substituted product is often still activated enough for a second substitution, especially if excess nucleophile or harsh conditions (high temperature, long reaction time) are used.
-
How to fix:
-
Stoichiometry: Use a slight excess, but not a large excess, of the limiting reagent (typically the benzonitrile). A 1.0 to 1.1 equivalent of the nucleophile is a good starting point.
-
Controlled Addition: Add the nucleophile slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Lower Temperature: Run the reaction at the lowest temperature that provides a reasonable rate for mono-substitution.
-
-
-
Hydrolysis of the Nitrile Group:
-
What it is: The -CN group is hydrolyzed to a carboxylic acid (-COOH) or a primary amide (-CONH₂).[6]
-
Why it happens: This is common during aqueous work-up under strongly acidic or basic conditions, especially with heating.[7] Some reaction conditions (e.g., using NaOH as a base at high temperatures) can cause hydrolysis in situ.[6]
-
How to fix:
-
Use non-aqueous bases (e.g., K₂CO₃, DIPEA).
-
Perform the aqueous work-up under neutral or mildly acidic/basic conditions and without heating.
-
If the product is stable, extract it quickly into an organic solvent.
-
-
-
Reaction at the Nitro Group:
-
What it is: The nitro group is reduced to an aniline or other partially reduced species.
-
Why it happens: This is less common under typical SNAr conditions but can occur if certain nucleophiles (e.g., some thiols) or contaminants with reducing properties are present. It is more of a concern in subsequent reaction steps, such as catalytic hydrogenation.[8]
-
How to fix: Ensure high purity of all reagents and perform the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions that can sometimes be coupled with reductions.
-
Issue 3: Solubility and Work-up Challenges
Q4: My starting material and/or nucleophile have poor solubility. What should I do?
Causal Analysis & Recommendations:
This compound itself is a crystalline solid. While soluble in polar aprotic solvents like DMF and DMSO, its solubility can be limited in others like acetonitrile or THF, especially at room temperature.[9]
-
Solvent Screening: If solubility is poor in your initial solvent choice, screen other polar aprotic solvents. DMSO is an excellent solvent for SNAr due to its high polarity but can be difficult to remove. NMP is a good high-boiling point alternative.
-
Co-Solvents: A mixture of solvents can be effective. For example, using THF or Dioxane as a primary solvent with a smaller amount of DMF or DMSO (e.g., 10-20% v/v) can significantly improve solubility without complicating removal during work-up.
-
Temperature: Gently warming the mixture can help dissolve the reagents before the reaction begins in earnest.
Q5: I'm having difficulty purifying my product away from starting material and side products. What are some effective strategies?
Causal Analysis & Recommendations:
Purification is often challenging due to the similar polarities of the starting material, mono-substituted product, and di-substituted product.
-
Column Chromatography: This is the most common method.[5]
-
Solvent System: A gradient elution using a non-polar solvent (e.g., Hexanes or Heptane) and a moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane) is typically effective.
-
Elution Order: The di-substituted product is usually the least polar, followed by the mono-substituted product, with the highly polar starting material eluting last.
-
-
Recrystallization: If the product is a solid and has sufficient purity (>90%), recrystallization can be an excellent final purification step. Screen various solvent systems (e.g., Ethanol/Water, Ethyl Acetate/Hexanes) to find one that provides good differential solubility between your product and impurities.
-
Acid/Base Extraction: If your product or starting material has a basic (e.g., an amine) or acidic handle, a liquid-liquid extraction work-up can be used to selectively remove it. For instance, if your nucleophile was an amine, washing the organic layer with dilute HCl will extract the excess amine into the aqueous layer.
Section 3: Standardized Experimental Protocols
Protocol 1: General Procedure for Selective C-5 Mono-substitution with an Amine Nucleophile
This is a representative protocol and may require optimization for specific nucleophiles.
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and an anhydrous polar aprotic solvent (e.g., DMF, 0.2-0.5 M concentration).
-
Nucleophile Addition: Add the amine nucleophile (1.05 eq) to the stirring suspension.
-
Reaction: Heat the reaction mixture to 80 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography.
Protocol 2: Confirmatory Test for Nitrile Hydrolysis Side Product
Use this protocol if you suspect the formation of 2,5-Difluoro-4-nitrobenzoic acid.
-
Reaction: In a small vial, dissolve a sample of your crude product in a mixture of ethanol and 2M NaOH solution.[6]
-
Heating: Heat the mixture to 95 °C for 2-4 hours.[6]
-
Analysis: Cool the mixture and acidify with 2M HCl. Analyze the resulting solution by LC-MS. Compare the mass of the major product from this hydrolysis with the mass of the suspected side product from your original reaction. A match confirms the side product is the corresponding carboxylic acid.[10]
Section 4: Data Summary
The following table provides a general reference for reaction conditions based on nucleophile type.
| Nucleophile Type | Typical Base | Typical Solvent | Typical Temperature (°C) | Relative Rate |
| Aliphatic Amines | K₂CO₃, DIPEA | DMF, ACN | 25 - 80 | Fast |
| Anilines | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 80 - 120 | Moderate |
| Alcohols / Phenols | K₂CO₃, NaH | DMF, THF | 60 - 100 | Moderate |
| Thiols / Thiophenols | K₂CO₃, Et₃N | DMF, EtOH | 25 - 60 | Very Fast |
References
- 1. This compound [myskinrecipes.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2,5-Difluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. youtube.com [youtube.com]
- 8. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. 2,5-Difluoro-4-nitrobenzoic acid | C7H3F2NO4 | CID 246375 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Parameters for 2,5-Difluoro-4-nitrobenzonitrile Synthesis
Welcome to the Technical Support Center for the synthesis of 2,5-Difluoro-4-nitrobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our approach is rooted in mechanistic understanding and practical, field-tested experience to empower you to overcome common experimental hurdles.
Introduction: The Synthetic Challenge
The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. Its structure, featuring a nitro group and two fluorine atoms, makes it a valuable building block.[1] The primary synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction, a class of reactions known for its sensitivity to reaction parameters. This guide will focus on the optimization of temperature, solvent, and catalyst to maximize yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: I am observing very low or no formation of this compound. What are the likely causes and how can I address this?
A1: Low or no product yield in this SNAr reaction can be attributed to several factors. A systematic troubleshooting approach is recommended.
-
Insufficient Activation of the Aromatic Ring: The SNAr mechanism relies on the aromatic ring being electron-deficient to facilitate nucleophilic attack. The nitro group in the starting material provides this activation, but its effect can be hampered by other factors.
-
Poor Leaving Group Departure: While counterintuitive, in many SNAr reactions, fluoride can be a better leaving group than other halogens due to its high electronegativity, which makes the attached carbon more electrophilic.[2][3] However, the overall rate is a balance of factors.
-
Suboptimal Reaction Conditions: Temperature, solvent, and catalyst choice are paramount.
Troubleshooting Steps:
-
Verify Starting Material Quality: Ensure the purity of your starting material (e.g., 1,2,4-trichloro-5-nitrobenzene or a similar precursor). Impurities can inhibit the reaction.
-
Increase Reaction Temperature: SNAr reactions, particularly Halex reactions (fluoride for halide exchange), often require elevated temperatures to proceed at a reasonable rate.[4] Incrementally increase the temperature in 10-20°C steps, monitoring for product formation and decomposition.
-
Solvent Selection: The choice of solvent is critical. Polar aprotic solvents are generally preferred as they solvate the cation of the fluoride or cyanide salt, leaving the anion more "naked" and nucleophilic. Consider switching to or ensuring the dryness of solvents like DMSO, DMF, or sulfolane.[4]
-
Catalyst/Promoter Addition: If not already in use, the addition of a phase-transfer catalyst (PTC) like a quaternary ammonium or phosphonium salt can significantly enhance the reaction rate by improving the solubility of the nucleophile in the organic phase.
Issue 2: Formation of Impurities and Side Products
Q2: My reaction is producing significant amounts of side products. What are they likely to be and how can I minimize their formation?
A2: Side product formation is a common challenge. Understanding the potential side reactions is key to mitigating them.
-
Hydrolysis of the Nitrile Group: The nitrile group can be susceptible to hydrolysis to the corresponding carboxylic acid, especially in the presence of water at elevated temperatures.[5]
-
Displacement of the "Wrong" Leaving Group: If your starting material has multiple potential leaving groups, regioselectivity can be an issue. The nitro group directs nucleophilic attack to the ortho and para positions.
-
Decomposition: At excessively high temperatures, starting materials and products can decompose, leading to a complex mixture of byproducts.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and reagents to minimize hydrolysis of the nitrile.
-
Optimize Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions and decomposition. Find the optimal temperature that provides a good conversion rate without significant byproduct formation. A Design of Experiments (DoE) approach can be valuable here.
-
Control Reaction Time: Monitor the reaction progress by TLC or GC/LC-MS. Stopping the reaction once the starting material is consumed can prevent the formation of degradation products.
-
Purification Strategy: If side products are unavoidable, a robust purification strategy is necessary. Recrystallization or column chromatography are common methods. For 2-fluoro-4-nitrobenzonitrile, recrystallization from toluene has been reported to yield high-purity crystals.
Issue 3: Reaction Stalls or is Sluggish
Q3: The reaction starts but then seems to stop or proceeds very slowly. What could be the cause?
A3: A stalling reaction can be frustrating. Here are the common culprits:
-
Insoluble Nucleophile: The fluoride or cyanide salt may not be sufficiently soluble in the reaction medium.
-
Catalyst Deactivation: The phase-transfer catalyst, if used, can degrade at high temperatures or be "poisoned" by impurities.
-
Insufficient Energy Input: The activation energy for the reaction may not be consistently met.
Troubleshooting Steps:
-
Improve Nucleophile Solubility:
-
Use a more soluble source of the nucleophile (e.g., CsF instead of KF).
-
Employ a phase-transfer catalyst (e.g., tetrabutylammonium bromide or a cryptand).
-
Consider using a spray-dried or anhydrous grade of the fluoride salt.
-
-
Agitation: Ensure vigorous stirring to maximize the interaction between the solid and liquid phases in heterogeneous reactions.
-
Re-evaluate Catalyst Choice and Loading: If using a catalyst, ensure it is stable at the reaction temperature. You may need to screen different catalysts or increase the catalyst loading.
Optimization of Reaction Parameters: A Deeper Dive
Temperature
Temperature is a critical parameter in the synthesis of this compound. It directly influences the reaction rate and the formation of byproducts.
| Temperature Range | Expected Outcome | Troubleshooting Considerations |
| Low (e.g., 80-100°C) | Slow reaction rate, potentially incomplete conversion. | Gradually increase temperature in 10°C increments. |
| Moderate (e.g., 120-160°C) | Generally a good starting point for optimization.[6] | Monitor for byproduct formation as temperature increases. |
| High (e.g., >180°C) | Faster reaction, but increased risk of decomposition and side reactions. | Use only if lower temperatures are ineffective. Control reaction time carefully. |
Solvent
The solvent plays a multifaceted role in SNAr reactions, influencing nucleophile solubility, reaction rate, and side reactions. Polar aprotic solvents are the standard choice.
| Solvent | Key Properties & Considerations |
| DMSO (Dimethyl Sulfoxide) | High polarity, excellent for dissolving salts. Can be difficult to remove completely. Often gives high yields in Halex reactions.[4] |
| DMF (N,N-Dimethylformamide) | Good solvent for many SNAr reactions. Can decompose at high temperatures. |
| Sulfolane | High thermal stability, suitable for high-temperature reactions. High boiling point can make product isolation challenging. |
| NMP (N-Methyl-2-pyrrolidone) | Good solvent for cyanation reactions. |
Catalyst
In heterogeneous reactions, a phase-transfer catalyst (PTC) is often essential to shuttle the anionic nucleophile from the solid phase or an aqueous phase into the organic phase where the reaction occurs.
| Catalyst Type | Examples | Mechanism of Action & Considerations |
| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB), Tetrabutylammonium chloride (TBAC) | The quaternary ammonium cation forms an ion pair with the fluoride or cyanide anion, rendering it soluble in the organic solvent. |
| Quaternary Phosphonium Salts | Tetrabutylphosphonium bromide | Similar to quaternary ammonium salts, often with higher thermal stability. |
| Crown Ethers | 18-Crown-6 | Specifically complexes with potassium ions (from KF), enhancing the nucleophilicity of the fluoride anion. Use with caution due to toxicity. |
| Cryptands | Kryptofix 222 | Similar to crown ethers but can form more stable complexes. |
Experimental Protocols & Workflows
General Protocol for Halex Reaction (Fluorination):
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the chlorinated or brominated precursor (e.g., 2,5-dichloro-4-nitrobenzonitrile), an excess of anhydrous potassium fluoride (2-3 equivalents), and a phase-transfer catalyst (e.g., TBAB, 5-10 mol%).
-
Solvent Addition: Add a dry, polar aprotic solvent (e.g., DMSO or sulfolane).
-
Reaction: Heat the mixture to a specified temperature (e.g., starting at 140°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC analysis of aliquots.
-
Workup: After completion, cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
General Protocol for Cyanation Reaction:
-
Setup: In a similar setup as above, combine the halogenated precursor, a cyanide source (e.g., CuCN or KCN), and a solvent (e.g., NMP or DMF).
-
Reaction: Heat the mixture under a nitrogen atmosphere. Temperatures for cyanation reactions can range from 140-170°C.[6]
-
Monitoring and Workup: Follow similar procedures for monitoring and workup as described for the Halex reaction.
Visualizing the Process
Reaction Pathway:
Caption: Generalized SNAr pathway for the synthesis of this compound.
Troubleshooting Decision Tree:
Caption: A decision tree for troubleshooting low-yield reactions.
References
- 1. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. gchemglobal.com [gchemglobal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of 2,5-Difluoro-4-nitrobenzonitrile
Welcome to the technical support center for 2,5-Difluoro-4-nitrobenzonitrile (CAS: 172921-32-3). This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate in their synthetic workflows. The purity of this building block is paramount for achieving high yields and predictable outcomes in subsequent reactions.[1] This document provides field-proven strategies, troubleshooting guides, and detailed protocols to address common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with crude this compound?
A1: The impurity profile of your crude product is highly dependent on the synthetic route and workup conditions. However, based on the reactivity of the functional groups, you should anticipate the following:
-
Hydrolysis Products: The nitrile group is susceptible to hydrolysis under either acidic or basic conditions, which may be present during synthesis or workup.[2][3][4] The primary hydrolysis impurity is 2,5-Difluoro-4-nitrobenzoic acid . In some cases, the intermediate amide may also be present.
-
Residual Starting Materials: Incomplete reaction can leave unreacted starting materials, such as 1,2,4-trifluoro-5-nitrobenzene or a related halogenated precursor.
-
Isomeric Impurities: Depending on the regioselectivity of the synthesis, other difluoro-nitrobenzonitrile isomers could be present.
-
Residual Metal Catalysts: If a Rosenmund-von Braun reaction or similar cyanation method involving a copper salt was used, residual copper(I) cyanide or other copper salts may contaminate the product, often imparting a green or blue color.[5][6]
-
Residual Solvents: Solvents used in the reaction or initial workup (e.g., DMF, NMP, Toluene) may be retained in the crude product.
Q2: I have a batch of crude product. What is the most straightforward, first-pass purification strategy I should attempt?
A2: For a solid crude product, recrystallization is often the most efficient and scalable initial purification technique. It is highly effective at removing small amounts of various impurities in a single step. The key is selecting an appropriate solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below.[7] If your crude product is an oil or fails to crystallize, a liquid-liquid extraction workup followed by column chromatography would be the recommended approach.
Q3: How can I definitively assess the purity of my final product?
A3: A multi-technique approach is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for quantitative purity analysis, capable of detecting non-volatile impurities.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and residual solvents.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation and detecting proton-containing impurities. For this specific molecule, ¹⁹F NMR is exceptionally powerful, as the fluorine chemical shifts are highly sensitive to the electronic environment, making it easy to spot fluorinated impurities.[10]
-
Melting Point: A sharp melting range close to the literature value indicates high purity. Impurities typically broaden and depress the melting range.
Troubleshooting and Purification Protocols
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Issue 1: My crude product has a noticeable acidic impurity.
Q: My HPLC and NMR analyses show a significant secondary peak that I suspect is the hydrolyzed carboxylic acid (2,5-Difluoro-4-nitrobenzoic acid). How do I remove it?
A: This is a common issue that is best solved with a targeted acid-base liquid-liquid extraction. The carboxylic acid is acidic, while the nitrile is neutral. By washing an organic solution of your crude product with a mild aqueous base, you can selectively deprotonate the carboxylic acid, pulling it into the aqueous layer as a water-soluble carboxylate salt.
Caption: Liquid-liquid extraction workflow for removing acidic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) at a concentration of approximately 50-100 mg/mL.
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) or a 5% sodium hydroxide (NaOH) solution.[11]
-
Mixing & Separation: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure. Allow the layers to fully separate.
-
Drain Layers: Drain the lower aqueous layer.
-
Repeat: Repeat the wash (steps 2-4) one more time to ensure complete removal of the acidic impurity.
-
Neutral Wash: Wash the organic layer with an equal volume of water, followed by a wash with saturated aqueous sodium chloride (brine) to aid in the removal of dissolved water.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Issue 2: My product is discolored (green/blue) and shows inorganic residues.
Q: My solid product has a distinct green or blue tint, suggesting copper contamination from the synthesis. How can I remove these metal residues?
A: Copper contamination is effectively removed by washing with a solution that can chelate or form a soluble complex with the copper ions. An aqueous ammonia solution is a classic and effective choice.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., Toluene, Ethyl Acetate) in a separatory funnel. A patent for a similar synthesis uses ethyl acetate for this purpose.[6]
-
Ammonia Wash: Add an equal volume of a dilute (~5-10%) aqueous ammonium hydroxide solution.
-
Mixing & Separation: Shake the funnel well. The aqueous layer will often turn a deep blue color as the copper-ammonia complex forms. Allow the layers to separate.
-
Drain & Repeat: Drain the aqueous layer. Repeat the ammonia wash until the aqueous layer is no longer colored.
-
Final Workup: Proceed with a neutral water wash, brine wash, drying, and solvent evaporation as described in the "Basic Wash" protocol above.
Issue 3: My product fails to crystallize or remains an oil.
Q: I've removed the ionic impurities, but my product is still an oil or gives very poor recovery upon recrystallization. What should I do next?
A: When simple extraction and recrystallization fail, it usually indicates the presence of significant amounts of neutral, non-volatile impurities with similar polarity to your product. In this scenario, flash column chromatography is the most effective purification method.[12][13]
Caption: Decision workflow for purifying this compound.
The choice of solvent is critical for both recrystallization and chromatography. Below is a table summarizing recommended starting points.
| Purification Method | Recommended Solvents / Systems | Rationale & Key Insights |
| Recrystallization | Single Solvent: Isopropanol, Ethanol, Toluene.[6] | The compound should be sparingly soluble at room temperature but fully soluble upon heating. Toluene is effective for similar aromatic nitriles.[6] |
| Solvent Pair: Ethyl Acetate/Hexanes, DCM/Hexanes | Dissolve the crude product in a minimal amount of the "good" solvent (e.g., Ethyl Acetate) at reflux. Add the "poor" solvent (e.g., Hexanes) dropwise until turbidity persists. Cool slowly to induce crystallization. | |
| Column Chromatography | Stationary Phase: Silica Gel (standard grade) | The polar nitro and nitrile groups will interact with the silica, allowing for separation based on polarity. |
| Mobile Phase (Eluent): Hexanes/Ethyl Acetate Gradient | Start with a low polarity mixture (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity (e.g., to 80:20). The target compound is moderately polar and should elute effectively. Use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio beforehand. |
-
Column Packing: Securely pack a glass column with silica gel as a slurry in the initial, low-polarity eluent (e.g., 95:5 Hexanes:EtOAc). Do not let the column run dry.[12]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent (like DCM), adding silica, and evaporating the solvent to get a dry, free-flowing powder. Carefully add this to the top of the packed column.[12]
-
Elution: Gently add the eluent to the top of the column and apply positive pressure (using a pump or inert gas). Begin collecting fractions.
-
Gradient (Optional): Start with the low-polarity eluent. After the non-polar impurities have eluted, gradually increase the percentage of the more polar solvent (Ethyl Acetate) to elute your product.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final, purified this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. scribd.com [scribd.com]
- 3. Hydrolysis of para‐substituted benzonitriles in water | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 4. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. data.epo.org [data.epo.org]
- 6. CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. env.go.jp [env.go.jp]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. orgsyn.org [orgsyn.org]
- 13. Isolation of natural products by low-pressure column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing the formation of positional isomers during the synthesis of 2,5-Difluoro-4-nitrobenzonitrile
Technical Support Center: Synthesis of 2,5-Difluoro-4-nitrobenzonitrile
Welcome to the technical support guide for the synthesis of this compound (CAS 172921-32-3). This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, particularly the formation of positional isomers. This compound is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, making regiochemical purity paramount.[1]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am synthesizing this compound via nitration of 2,5-difluorobenzonitrile and observing significant amounts of an impurity. What is this impurity and why does it form?
Answer: The most common impurity is the positional isomer, 2,5-Difluoro-6-nitrobenzonitrile . Its formation is a direct consequence of the principles of electrophilic aromatic substitution (EAS) on a substituted benzene ring.[2][3]
Mechanistic Explanation: The starting material, 2,5-difluorobenzonitrile, has three substituents that direct the incoming electrophile (the nitronium ion, NO₂⁺):
-
Fluorine atoms (at C2 and C5): These are ortho-, para-directing groups. They activate the positions ortho and para to themselves via resonance donation of lone pair electrons, while deactivating the ring overall via induction.[4][5]
-
Cyano group (-CN at C1): This is a strong meta-directing and deactivating group due to its powerful electron-withdrawing inductive and resonance effects.[5]
The directing effects of these groups are in competition:
-
Formation of the desired 4-nitro isomer: The fluorine at C5 directs ortho to the C4 position. The fluorine at C2 directs para to the C4 position. The cyano group at C1 directs meta to the C5 position, but substitution at C3 is sterically hindered and electronically less favored. The alignment of the directing effects of both fluorine atoms makes the C4 position a highly probable site for substitution.
-
Formation of the undesired 6-nitro isomer: The fluorine at C5 directs para to the C2 position, but this is already substituted. The fluorine at C2 directs ortho to the C6 position. This directing effect is strong and leads to the formation of the 6-nitro isomer.
The final product ratio is a delicate balance between these electronic and steric influences.
Caption: Competing nitration pathways for 2,5-difluorobenzonitrile.
Q2: My reaction consistently yields a high percentage (>15%) of the 6-nitro isomer. How can I improve the regioselectivity to favor the 4-nitro product?
Answer: Improving regioselectivity requires careful control of reaction parameters to exploit the subtle differences in the activation energies of the competing pathways. Lowering the reaction temperature is the most critical factor.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high isomer formation.
Detailed Recommendations:
-
Temperature Control: The formation of the 6-nitro isomer is often kinetically favored at higher temperatures. By maintaining a temperature between -10 °C and 0 °C during the addition of the nitrating mixture and for the duration of the reaction, you increase the selectivity for the thermodynamically more stable 4-nitro product.
-
Rate of Addition: Add the nitrating mixture (or the substrate to the acid mixture) slowly and subsurface to avoid localized temperature spikes that can dramatically reduce selectivity.
-
Acid Concentration: The strength of the nitrating medium can influence isomer distribution. While a strong acid like sulfuric acid is necessary to generate the nitronium ion, using fuming sulfuric acid can sometimes lead to more aggressive, less selective nitration. Standard 95-98% sulfuric acid is typically sufficient.[6]
-
Alternative Nitrating Agents: While mixed acid (HNO₃/H₂SO₄) is standard, other reagents can offer different selectivity profiles. For example, nitration with nitric acid in trifluoromethanesulfonic acid has been shown to be a powerful nitrating system, though its effect on this specific substrate must be empirically determined.
| Parameter | Standard Condition | Optimized Condition for High Selectivity | Rationale |
| Temperature | 0 °C to 25 °C | -10 °C to 0 °C | Lowers reaction rate, allowing the electrophile to more selectively attack the most electron-rich and sterically accessible position (C4). |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Conc. HNO₃ / 95-98% H₂SO₄ | Avoids overly harsh conditions that can decrease selectivity. |
| Addition Time | < 30 minutes | > 60 minutes | Ensures better temperature control and prevents localized concentration gradients. |
| Solvent | None (neat) | Inert solvent (e.g., Dichloromethane) | Can improve heat dissipation and control, though it may slow the reaction rate. |
Q3: How can I accurately quantify the isomer ratio in my crude product mixture?
Answer: Accurate quantification is essential for optimizing the reaction. The two most reliable methods are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Proton NMR (¹H NMR) is also a powerful tool.
-
Gas Chromatography (GC): With a suitable column (e.g., a mid-polarity phenyl-methyl polysiloxane column), you can achieve baseline separation of the isomers. Integration of the peak areas provides a direct and accurate ratio of the components. GC coupled with Mass Spectrometry (GC-MS) can be used to confirm the identity of each peak.[7][8]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (using a C18 or Phenyl-Hexyl column) is highly effective for separating positional isomers.[8][9] A mobile phase of acetonitrile/water or methanol/water with a UV detector set to an appropriate wavelength (e.g., 254 nm) will typically provide excellent separation.[7]
-
¹H NMR Spectroscopy: High-resolution ¹H NMR can be used to determine the isomer ratio without separation.[10] The aromatic protons of the 4-nitro and 6-nitro isomers will have distinct chemical shifts and coupling patterns. By integrating the signals corresponding to a unique proton on each isomer, you can calculate the molar ratio directly from the crude sample.[10]
Q4: What is the most effective method for purifying the desired this compound from the 6-nitro isomer?
Answer: Separating positional isomers can be challenging due to their similar physical properties.[9][11]
-
Recrystallization: This should be the first method attempted. The isomers may have different solubilities in a given solvent system. A solvent screen using solvents like isopropanol, ethanol, ethyl acetate/hexane, or toluene is recommended. The desired 4-nitro isomer is often less soluble and may crystallize out upon cooling, leaving the 6-nitro isomer in the mother liquor. Multiple recrystallizations may be necessary.
-
Flash Column Chromatography: If recrystallization fails to provide the desired purity, silica gel chromatography is the next step. Because the isomers have very similar polarities, a shallow solvent gradient is required for effective separation.[9]
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh).
-
Mobile Phase: A non-polar/polar solvent system like Hexane/Ethyl Acetate or Dichloromethane/Hexane is a good starting point. Begin with a low polarity (e.g., 95:5 Hexane:EtOAc) and slowly increase the polarity. Careful monitoring by TLC is crucial to identify the optimal solvent system.
-
Optimized Synthesis Protocol
This protocol is designed to maximize the yield of the desired 4-nitro isomer.
Materials:
-
Sulfuric Acid (98%, ~3-4 mL per gram of substrate)
-
Nitric Acid (70%, 1.05 eq)
-
Ice, Water, Sodium Bicarbonate, Brine
-
Ethyl Acetate or Dichloromethane for extraction
Procedure:
-
Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel. Place the flask in an ice-salt or acetone/dry ice bath.
-
Acid Mixture: Carefully add sulfuric acid (98%) to the flask and cool the acid to -10 °C.
-
Substrate Addition: Slowly add the 2,5-difluorobenzonitrile to the cold sulfuric acid while stirring. Ensure the temperature does not rise above -5 °C.
-
Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding nitric acid (70%) to a small amount of sulfuric acid (98%), keeping this mixture cold.
-
Nitration: Add the nitrating mixture dropwise to the substrate solution via the dropping funnel over a period of at least 60 minutes. Crucially, maintain the internal reaction temperature between -10 °C and 0 °C throughout the addition.
-
Reaction: Stir the mixture at 0 °C for an additional 1-2 hours after the addition is complete. Monitor the reaction progress by TLC or GC/HPLC.
-
Workup: Once the reaction is complete, very carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Neutralization & Extraction: A precipitate should form. Filter the solid or extract the aqueous slurry with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from isopropanol or via column chromatography as described in Q4.
References
- 1. This compound [myskinrecipes.com]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.sciepub.com [pubs.sciepub.com]
- 11. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]
- 12. 2,5-Difluorobenzonitrile [webbook.nist.gov]
- 13. 2,5-Difluorobenzonitrile | C7H3F2N | CID 123558 - PubChem [pubchem.ncbi.nlm.nih.gov]
dealing with poor solubility of 2,5-Difluoro-4-nitrobenzonitrile in reaction mixtures
Welcome to the technical support center for 2,5-Difluoro-4-nitrobenzonitrile. This guide is designed for researchers, chemists, and professionals in drug development who are encountering challenges with the poor solubility of this versatile chemical intermediate. Here, we provide troubleshooting guidance and frequently asked questions (FAQs) to help you overcome these obstacles and ensure the success of your experiments. Our approach is rooted in practical, field-proven insights to address the specific issues you may face.
Introduction: Understanding the Challenge
This compound is a valuable building block in organic synthesis, particularly for creating complex molecules in the pharmaceutical and agrochemical industries. Its unique structure, featuring electron-withdrawing nitro and cyano groups, as well as fluorine atoms, imparts desirable properties to the final products, such as enhanced biological activity and stability.[1] However, the same electronic features and crystalline nature that make it a potent synthon also contribute to its low solubility in many common reaction solvents, often leading to incomplete reactions, low yields, and purification difficulties.
This guide will walk you through a systematic approach to tackling these solubility issues, from solvent selection to advanced dissolution techniques.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving in my chosen reaction solvent. What are my initial troubleshooting steps?
A1: Initial troubleshooting should focus on solvent selection and gentle physical methods to encourage dissolution.
The limited solubility of nitroaromatic compounds in non-polar solvents is a common issue. Aromatic nitro compounds are generally sparingly soluble in water but show better solubility in polar aprotic and some polar protic organic solvents.[2][3]
Recommended Initial Steps:
-
Solvent Screening: If your reaction chemistry allows, perform small-scale solubility tests with a range of solvents. Based on the principle of "like dissolves like," polar aprotic solvents are often a good starting point.
-
Gentle Heating: Many organic compounds exhibit increased solubility at higher temperatures.[4] Gently warm your solvent while stirring and slowly add the this compound. Always monitor for any signs of degradation.
-
Particle Size Reduction: If you have the solid in a crystalline form, carefully grinding it to a fine powder using a mortar and pestle can increase the surface area available for solvation, potentially speeding up dissolution.[5]
Troubleshooting Workflow for Initial Dissolution
Caption: A stepwise approach to initial dissolution challenges.
Q2: Which organic solvents are most likely to dissolve this compound?
A2: Polar aprotic solvents are generally the most effective for dissolving nitroaromatic compounds.
| Solvent Class | Recommended Solvents | Expected Solubility | Rationale & Considerations |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Acetonitrile | High | These solvents have high dielectric constants and are excellent at solvating polar organic molecules. NMP has been successfully used as a solvent in the synthesis of a related compound, 2-fluoro-4-nitrobenzonitrile.[7] |
| Polar Protic | Ethanol, Methanol | Moderate | May require heating to achieve significant solubility. The hydrogen-bonding capability of these solvents can interact with the nitro group. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate | Often used in a wide range of organic reactions. Solubility may be limited at room temperature. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | While 4-nitrobenzonitrile shows some solubility in DCM, the additional fluorine atoms in your compound may alter this.[4] |
| Aromatic | Toluene, Xylene | Low | Generally not effective unless the reaction is carried out at high temperatures. |
| Non-polar | Hexane, Heptane | Very Low / Insoluble | Not recommended for dissolving this polar compound. |
Experimental Protocol for Solvent Screening:
-
To a series of small vials, add a pre-weighed amount of this compound (e.g., 10 mg).
-
Add a measured volume of a test solvent (e.g., 1 mL) to each vial.
-
Stir or vortex the vials at room temperature for a set period (e.g., 30 minutes).
-
Visually assess the degree of dissolution.
-
If the compound remains undissolved, gently heat the vials while stirring and observe any changes in solubility.
Q3: I've tried different solvents with heating, but the solubility is still too low for my reaction concentration. What advanced techniques can I use?
A3: When standard methods fail, advanced techniques such as co-solvency, sonication, or specialized reaction conditions can be employed.
1. Co-solvent Systems:
The use of a co-solvent can significantly enhance the solubility of poorly soluble compounds.[8] A small amount of a highly effective solvent (like DMSO or DMF) can be added to a less effective but reaction-compatible bulk solvent.
Experimental Protocol for Co-solvent System:
-
Dissolve the this compound in a minimal amount of a strong solvent (e.g., DMSO).
-
Slowly add this concentrated solution to your primary reaction solvent while stirring vigorously.
-
Monitor for any signs of precipitation. The goal is to maintain a homogenous solution at your desired reaction concentration.
2. Sonication:
Sonication utilizes high-frequency sound waves to induce acoustic cavitation, which can physically break down solid particles and enhance dissolution.[5][9] This technique can accelerate the dissolution process and in some cases, increase the apparent solubility.[10]
Experimental Protocol for Sonication-Assisted Dissolution:
-
Prepare a slurry of this compound in your chosen solvent.
-
Place the reaction vessel in an ultrasonic bath.
-
Apply ultrasound while stirring the mixture.
-
Monitor the dissolution visually. Be mindful of the temperature increase that can occur with sonication and cool the bath if necessary.
Decision Tree for Advanced Dissolution Methods
Caption: A workflow for selecting an advanced dissolution technique.
Q4: My reaction involves an aqueous phase. How can I get my insoluble this compound to react?
A4: For biphasic reactions, Phase-Transfer Catalysis (PTC) is an excellent strategy.
PTC utilizes a catalyst (often a quaternary ammonium salt) to transport a reactant from the aqueous phase to the organic phase where the this compound is dissolved, or vice versa.[11] This allows the reaction to proceed at the interface or in the organic phase without requiring high solubility of all components in a single solvent. This method is particularly useful for reactions involving inorganic salts and organic substrates.[12]
Q5: Are there any solvent-free options for reacting poorly soluble solids like this compound?
A5: Yes, mechanochemistry, specifically high-temperature ball milling, is an emerging green chemistry technique for solvent-free reactions.
In ball milling, mechanical force is used to initiate chemical reactions between solids.[13] This technique can overcome solubility issues entirely and has been shown to be effective for a variety of organic transformations.[14] The combination of mechanical impact and localized heating can provide the necessary energy to drive the reaction forward in the absence of a solvent.[15]
Concluding Remarks
Dealing with the poor solubility of this compound is a common challenge that can be overcome with a systematic and informed approach. By starting with careful solvent selection and progressively employing more advanced techniques such as co-solvency, sonication, and specialized reaction conditions like phase-transfer catalysis or ball milling, researchers can successfully incorporate this valuable intermediate into their synthetic pathways. Always prioritize safety by consulting the Safety Data Sheet (SDS) for this compound and related reagents before beginning any experimental work.
References
- 1. scimed.co.uk [scimed.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. mdpi-res.com [mdpi-res.com]
- 5. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 6. lkouniv.ac.in [lkouniv.ac.in]
- 7. CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
- 8. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Harnessing Sound Waves: Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. phasetransfer.com [phasetransfer.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Induction-heated ball-milling: a promising asset for mechanochemical reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,5-Difluoro-4-nitrobenzonitrile via Column Chromatography
Welcome to the technical support center for the purification of 2,5-Difluoro-4-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting strategies for the column chromatographic purification of this compound. Our approach is rooted in fundamental chromatographic principles, tailored to the specific physicochemical properties of this compound.
Understanding the Molecule: Key Characteristics for Purification
This compound is a highly functionalized aromatic compound. Its purification by column chromatography is influenced by the following key features:
-
Polarity: The presence of a nitro group (-NO₂), a cyano group (-CN), and two fluoro-substituents (-F) on the benzene ring makes this a significantly polar molecule. This high polarity dictates the choice of stationary and mobile phases.
-
Physical State: This compound is expected to be a solid at room temperature, which influences the sample loading technique.
-
Potential Impurities: Depending on the synthetic route, common impurities may include unreacted starting materials, regioisomers, or byproducts from the nitration or cyanation steps. These impurities may have polarities similar to the target compound, necessitating a well-optimized chromatographic system for effective separation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: For polar compounds like this compound, silica gel is the most common and effective stationary phase for normal-phase column chromatography.[1][2] Silica gel's surface is rich in polar silanol groups (Si-OH), which interact strongly with polar analytes. The strength of this interaction can be modulated by the choice of the mobile phase to achieve separation. For routine purifications, a silica gel with a particle size of 40-63 µm and a pore size of 60 Å is a good starting point.[3]
Q2: How do I choose an appropriate mobile phase (eluent system)?
A2: The choice of eluent is critical for a successful separation. A common strategy for polar compounds on silica gel is to use a mixture of a non-polar solvent and a more polar solvent. A good starting point for this compound would be a mixture of hexanes and ethyl acetate .
-
Initial Screening: Begin by testing different solvent ratios using Thin Layer Chromatography (TLC). Aim for a solvent system that gives your target compound an Rf value of approximately 0.2-0.4. This generally provides a good balance between retention on the column and reasonable elution time.
-
Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, is often beneficial.[4] You can start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the proportion of ethyl acetate. This will first elute less polar impurities, followed by your target compound, and finally, more polar impurities.
Q3: What is the best way to load my crude this compound sample onto the column?
A3: Given that this compound is a solid, dry loading is often the preferred method, especially if the compound has limited solubility in the initial, less polar eluent.[5]
-
Dry Loading Procedure:
-
Dissolve your crude sample in a minimal amount of a volatile solvent in which it is soluble (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (typically 2-3 times the weight of your crude sample) to the solution.
-
Carefully remove the solvent by rotary evaporation until you have a dry, free-flowing powder.
-
Gently add this powder to the top of your packed column.
-
This technique ensures that the sample is introduced to the column in a concentrated band, which leads to better separation.[4]
Experimental Protocol: A General Guideline
This protocol provides a starting point for the purification of this compound. Optimization will be necessary based on the specific impurity profile of your crude material.
Materials:
-
Crude this compound
-
Silica gel (40-63 µm, 60 Å)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Column Packing (Slurry Method):
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing and remove air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.
-
-
Sample Loading (Dry Loading):
-
Prepare your dry-loaded sample as described in FAQ Q3.
-
Carefully add the dry-loaded sample onto the sand layer.
-
Add another thin layer of sand on top of the sample.
-
-
Elution:
-
Carefully add the initial eluent to the column.
-
Begin collecting fractions.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
If using a gradient, gradually increase the percentage of ethyl acetate in the mobile phase. A suggested gradient could be:
-
10% Ethyl Acetate in Hexanes (2 column volumes)
-
10% to 30% Ethyl Acetate in Hexanes (over 10 column volumes)
-
30% Ethyl Acetate in Hexanes until the product has eluted.
-
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent by rotary evaporation to obtain the purified this compound.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Compound does not elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate). If necessary, a small amount of a more polar solvent like methanol can be added to the eluent (e.g., 1-2% in dichloromethane), but be aware that methanol can dissolve silica gel at higher concentrations.[6] |
| Poor separation of the compound from impurities | The chosen eluent system has poor selectivity. The column was overloaded. | Try a different solvent system. Sometimes replacing ethyl acetate with another polar solvent like acetone or using a ternary mixture (e.g., hexanes/dichloromethane/ethyl acetate) can improve separation.[2] Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use 20-50 times the weight of silica gel to the weight of the crude sample for good separation.[1] |
| The compound elutes too quickly (with the solvent front) | The mobile phase is too polar. | Start with a much less polar mobile phase (e.g., 2-5% ethyl acetate in hexanes). |
| Streaking or tailing of the compound band on the column and TLC | The compound may be interacting too strongly with the acidic silica gel. The sample was overloaded. | Add a small amount of a modifier to the eluent, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds (though less likely for this molecule).[4] Reduce the amount of sample loaded. |
| Cracks or channels forming in the silica bed | Improper packing of the column. The column ran dry at some point. | Ensure the silica gel is packed as a uniform slurry without air bubbles. Always keep the solvent level above the top of the stationary phase. |
Visualizing the Workflow
Caption: Workflow for the purification of this compound.
Safety Precautions
Nitroaromatic compounds should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for this compound and all solvents used.
References
Technical Support Center: Troubleshooting Unexpected Byproducts in Reactions of 2,5-Difluoro-4-nitrobenzonitrile
Welcome to the technical support center for 2,5-Difluoro-4-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but highly reactive building block. Instead of a simple list of protocols, this resource provides in-depth, question-and-answer-based troubleshooting for the unexpected byproducts that can arise during synthesis, helping you not only to identify them but also to understand their formation and prevent them in future experiments.
Introduction: The Reactivity of this compound
This compound is a valuable intermediate in pharmaceutical and agrochemical synthesis.[1] Its utility stems from the electron-deficient aromatic ring, which is highly activated towards nucleophilic aromatic substitution (SNAr) by the potent electron-withdrawing effects of the para-nitro group and the ortho/meta-cyano group.[2] This activation allows for the sequential displacement of the two fluorine atoms, providing a powerful tool for constructing complex molecular architectures.[3]
However, this high reactivity is a double-edged sword. The same electronic factors that make the compound so useful also render it susceptible to a variety of side reactions, leading to unexpected and often difficult-to-characterize byproducts. This guide will address the most common issues encountered in the lab.
Section 1: The General Troubleshooting Workflow
When an unexpected result occurs, a systematic approach is crucial for efficient problem-solving. The following workflow is recommended for identifying unknown byproducts and diagnosing the root cause of their formation. Successful impurity profiling is essential for regulatory compliance and ensuring the safety and efficacy of the final product.[4][5][6]
Caption: General workflow for troubleshooting unexpected byproducts.
Section 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses specific problems in a practical question-and-answer format.
FAQ 1: My LC-MS shows a new peak with a mass of [M+1] or [M+18]. What is it?
Plausible Cause: Hydrolysis of the Nitrile Group
One of the most common unexpected byproducts results from the hydrolysis of the nitrile (-C≡N) group, especially when reactions are run under basic or acidic conditions with even trace amounts of water.
-
[M+18] corresponds to the full hydrolysis of the nitrile to a carboxylic acid (R-C≡N → R-COOH).
-
[M+1] is often observed in ESI+ mode for the corresponding primary amide (R-CONH₂), which is an intermediate in the hydrolysis.
The hydrolysis of benzonitriles can be catalyzed by both acids and bases.[7][8] For instance, heating this compound with sodium hydroxide results in the formation of 2,5-difluoro-4-nitrobenzoic acid.[9]
Caption: Pathway for nitrile hydrolysis.
Diagnostic Strategy:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Fragmentation (MS/MS) can be very informative; amides often show a characteristic loss of NH₃ (17 Da).[10]
-
FTIR Spectroscopy: Look for the disappearance of the sharp nitrile peak (~2230 cm⁻¹) and the appearance of a strong carbonyl (C=O) stretch.
-
Amide C=O: ~1660 cm⁻¹
-
Carboxylic Acid C=O: ~1700 cm⁻¹ (often broad)
-
-
NMR Spectroscopy:
-
¹³C NMR: The nitrile carbon (~115-120 ppm) will be replaced by a carbonyl carbon (~165-175 ppm).
-
¹H NMR: Amide protons (-CONH₂) may appear as two broad singlets. The carboxylic acid proton (-COOH) is a very broad singlet, often far downfield (>10 ppm).
-
Preventative Measures:
-
Use Anhydrous Solvents: Ensure solvents are rigorously dried before use.
-
Dry Reagents: Use freshly opened or properly stored bases and other reagents. Hygroscopic reagents like K₂CO₃ can introduce water.
-
Inert Atmosphere: Run reactions under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.
FAQ 2: My reaction turned from yellow to a deep red/brown, and I see a product with mass [M-30] or [M-16]. What happened?
Plausible Cause: Reduction of the Nitro Group
The nitro group (-NO₂) is highly susceptible to reduction, which can occur under various conditions, even when not intended. The color change is often a strong indicator of this process.[11]
-
[M-30] corresponds to the full reduction of the nitro group to an amine (-NO₂ → -NH₂). This involves the loss of two oxygen atoms and the gain of two hydrogen atoms (net change of -30 Da).
-
[M-16] corresponds to the partial reduction to a nitroso (-NO) or hydroxylamine (-NHOH) intermediate.
Many reagents can facilitate this reduction, including metal catalysts (like Palladium or Nickel), easily oxidized metals (like Iron or Zinc in acid), and even some nucleophiles.[12][13]
Diagnostic Strategy:
-
Mass Spectrometry (MS): An odd molecular weight for the product ion often indicates the presence of an odd number of nitrogen atoms, consistent with an amine.[10]
-
UV-Vis Spectroscopy: The formation of an aniline derivative will cause a significant shift in the UV-Vis absorption spectrum to longer wavelengths (a bathochromic shift), explaining the color change.
-
NMR Spectroscopy:
-
¹H NMR: The appearance of a broad signal between 3-5 ppm is characteristic of amine (-NH₂) protons. The aromatic proton signals will also shift significantly upfield due to the conversion of a strongly deactivating group (-NO₂) to a strongly activating group (-NH₂).[11]
-
¹⁹F NMR: The chemical shifts of the fluorine atoms are highly sensitive to the electronic nature of the para substituent and will shift accordingly.[14]
-
Preventative Measures:
-
Reagent Choice: Avoid reagents known to reduce nitro groups if that is not the desired transformation. For example, if performing a hydrogenation to saturate another part of the molecule, be aware that the nitro group will likely be reduced first.[12]
-
Purify Nucleophiles: Some nucleophiles, particularly thiols, can be contaminated with reducing agents or can themselves act as reductants.
-
Control Reaction Temperature: Exothermic reactions can sometimes lead to thermal decomposition or undesired reductions.
FAQ 3: My ¹⁹F NMR spectrum is more complex than expected. Why?
Plausible Cause: Incomplete Substitution or Isomeric Products
When performing a nucleophilic aromatic substitution, several outcomes can complicate the ¹⁹F NMR spectrum. Given the high sensitivity and large chemical shift range of ¹⁹F NMR, it is an excellent tool for monitoring these reactions.[14][15][16]
-
Incomplete Reaction: The spectrum will show a mixture of signals for the starting material (this compound), the mono-substituted product, and the di-substituted product (if applicable).
-
Regioisomers: While substitution is sterically and electronically favored at the C-2 position (ortho to the nitrile), substitution at the C-5 position (ortho to the nitro group) can also occur, leading to a mixture of regioisomers. Each regioisomer will have a unique set of fluorine signals. The inductive effect of the nitro group strongly activates the ortho position.[17]
-
Displacement of the Nitro Group: Although less common, under harsh conditions or with highly potent nucleophiles, the nitro group itself can act as a leaving group, leading to an entirely different product skeleton.[18]
Diagnostic Strategy:
-
Quantitative ¹⁹F NMR (qNMR): This is a powerful technique to determine the relative ratios of all fluorine-containing species in the reaction mixture without the need for response factors, as ¹⁹F has 100% natural abundance.[15]
-
2D NMR (COSY, HSQC, HMBC): These experiments can help establish connectivity. For example, an HMBC experiment can show long-range correlations between protons on the nucleophile and the aromatic carbons, confirming the site of substitution.
-
LC-MS: Can separate the isomers, which may then be identified by their fragmentation patterns.
Data Interpretation Example:
| Compound | Position of F | Expected ¹⁹F NMR Shift Range (vs CFCl₃) |
| Starting Material | F at C-2 | -125 to -135 ppm |
| F at C-5 | -130 to -140 ppm | |
| 2-Substituted Product | F at C-5 | -115 to -125 ppm |
| 5-Substituted Product | F at C-2 | -135 to -145 ppm |
| Note: These are estimated ranges. Actual shifts are highly dependent on the solvent and the specific nucleophile used. |
Preventative Measures:
-
Control Stoichiometry: To favor mono-substitution, use approximately one equivalent of the nucleophile and add it slowly. To favor di-substitution, use an excess of the nucleophile.
-
Temperature Control: Lowering the reaction temperature can often improve regioselectivity.
-
Choice of Base/Solvent: The reaction medium can influence which position is more reactive.
Section 3: Standard Analytical Protocols
Protocol 3.1: Sample Preparation for NMR Analysis
-
Aliquot: Carefully take a ~0.1 mL aliquot of the crude reaction mixture.
-
Quench/Dilute: Dilute the aliquot with 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in an NMR tube. If the reaction contains strong acid or base, a micro-quench may be necessary before adding the solvent.
-
Internal Standard (for qNMR): For quantitative analysis, add a known amount of an internal standard that contains fluorine but does not react with the components of the mixture (e.g., fluorobenzene).[15]
-
Acquisition: Acquire ¹H, ¹⁹F, and ¹³C spectra. For ¹⁹F NMR, a simple one-pulse experiment is usually sufficient due to its high receptivity.[14]
Protocol 3.2: Generic LC-MS Method for Reaction Monitoring
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 1 µL
-
MS Detection: Electrospray Ionization (ESI) in both positive and negative modes. Scan range m/z 100-500.
This method provides a rapid assessment of the reaction progress and the presence of major byproducts.[19] Method optimization will be required for baseline separation of isomers.
References
- 1. This compound [myskinrecipes.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. rroij.com [rroij.com]
- 7. znaturforsch.com [znaturforsch.com]
- 8. youtube.com [youtube.com]
- 9. 2,5-Difluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 13. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 14. magritek.com [magritek.com]
- 15. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
Validation & Comparative
A Comparative Guide to the Definitive Structural Confirmation of 2,5-Difluoro-4-nitrobenzonitrile using ¹H and ¹³C NMR Analysis
Audience: Researchers, scientists, and drug development professionals.
Abstract
In pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and drug safety. Substituted benzonitriles are a common scaffold in medicinal chemistry, and their precise isomeric structure dictates their biological activity and toxicological profile. This guide provides an in-depth analysis of using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the definitive structural elucidation of 2,5-Difluoro-4-nitrobenzonitrile. We will explore the predictive analysis of its spectra, detailing the expected chemical shifts and coupling constants, and contrast the power of NMR with other common analytical techniques. This document serves as a practical guide for researchers requiring robust, evidence-based methods for molecular characterization.
The Imperative for Unambiguous Isomer Identification
The molecular formula for difluoro-nitrobenzonitrile (C₇H₂F₂N₂O₂) can correspond to multiple structural isomers. For instance, this compound and 2,4-Difluoro-5-nitrobenzonitrile possess the same molecular weight and the same functional groups.[1][2] While techniques like mass spectrometry can confirm the molecular formula and infrared spectroscopy can identify the cyano and nitro functional groups, they fall short in distinguishing between these isomers. NMR spectroscopy, by mapping the precise connectivity and spatial relationships of atoms through chemical shifts and spin-spin coupling, provides the definitive data required for unambiguous structural assignment.[3][4] This level of certainty is critical in drug development, where isomeric purity directly impacts therapeutic efficacy and patient safety.
Predictive NMR Analysis of this compound
A thorough understanding of the expected NMR spectrum is crucial before any experimental work. The structure of this compound contains a highly substituted aromatic ring, leading to a complex but information-rich NMR signature. The powerful electron-withdrawing nature of the nitro (-NO₂), cyano (-CN), and fluoro (-F) substituents significantly influences the electronic environment of the aromatic protons and carbons.
Predicted ¹H NMR Spectrum
The molecule has two chemically non-equivalent protons on the aromatic ring (H-3 and H-6).
-
Chemical Shifts (δ): Both protons are on an electron-deficient ring and are expected to resonate at a high chemical shift (downfield), likely in the range of 7.5 - 8.5 ppm. The proton at the C-3 position, being flanked by the cyano and nitro groups, may experience a slightly different electronic environment than the proton at C-6, which is adjacent to a fluorine atom.
-
Spin-Spin Coupling: The key to structural confirmation lies in the coupling patterns. Each proton signal will be split by the other proton and by the two fluorine atoms.
-
H-H Coupling: H-3 and H-6 will exhibit a meta-coupling (⁴JHH), which is typically small, around 2-3 Hz.
-
H-F Coupling: Fluorine (¹⁹F) has a nuclear spin of I=1/2, just like a proton, and couples strongly to nearby protons.
-
H-3 will show coupling to the ortho F-2 (³JHF, ~6-10 Hz) and the para F-5 (⁵JHF, ~1-3 Hz).
-
H-6 will show coupling to the ortho F-5 (³JHF, ~6-10 Hz) and the meta F-2 (⁴JHF, ~4-8 Hz).
-
-
Consequently, both proton signals are predicted to be complex multiplets, likely a doublet of doublet of doublets (ddd) . The distinct values of these coupling constants are unique fingerprints for this specific substitution pattern.[5][6]
Predicted ¹³C NMR Spectrum
A proton-decoupled ¹³C NMR spectrum will provide complementary and decisive information.
-
Number of Signals: The molecule has seven carbon atoms, all in unique chemical environments. Therefore, seven distinct signals are expected in the ¹³C spectrum.[7]
-
Chemical Shifts (δ):
-
C-F Coupling: The most revealing feature of the ¹³C spectrum will be the carbon-fluorine couplings, which are observable even in proton-decoupled spectra.[9]
-
C-2 and C-5: These carbons are directly bonded to fluorine and will appear as doublets with a very large one-bond coupling constant (¹JCF) of approximately 240-270 Hz.
-
Other Carbons: Other carbons in the ring will exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings, further confirming the connectivity. For example, C-1 will be split by F-2, C-3 by F-2, C-4 by F-5, and C-6 by both F-2 and F-5.
-
The presence of two distinct, large ¹JCF splittings is a powerful diagnostic tool for the presence of two C-F bonds.
Experimental Protocol for NMR Analysis
This protocol outlines a self-validating system for acquiring high-quality NMR data for structural confirmation.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the compound. Deuterated chloroform (CDCl₃) is a good first choice for many organic molecules.[10] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be used.[10] The choice of solvent can slightly affect chemical shifts.[11][12]
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in ~0.6-0.7 mL of the chosen deuterated solvent in a clean vial.
-
Internal Standard: Add a small amount of an internal reference standard, typically tetramethylsilane (TMS), to set the chemical shift scale to 0 ppm. For aqueous-based solvents, DSS or TSP may be used.[13]
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Labeling: Securely cap and label the NMR tube.
NMR Data Acquisition Workflow
The following diagram illustrates the logical flow of the NMR experiment.
Caption: Experimental workflow for NMR-based structural confirmation.
Spectrometer Setup
-
Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H Acquisition: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C (1.1%), a larger number of scans and a longer acquisition time are typically required. Using proton decoupling simplifies the spectrum to singlets (or multiplets due to C-F coupling) and provides a significant sensitivity enhancement via the Nuclear Overhauser Effect (NOE).[14]
Data Summary and Comparison with Alternatives
The predicted NMR data provides a clear and verifiable signature for this compound.
Table 1: Predicted ¹H NMR Data
| Proton | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |
| H-3 | 7.5 - 8.5 | ddd | ⁴JHH ≈ 2-3; ³JHF(ortho) ≈ 6-10; ⁵JHF(para) ≈ 1-3 |
| H-6 | 7.5 - 8.5 | ddd | ⁴JHH ≈ 2-3; ³JHF(ortho) ≈ 6-10; ⁴JHF(meta) ≈ 4-8 |
Table 2: Predicted ¹³C NMR Data (Proton-Decoupled)
| Carbon | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constant (Hz) |
| C-CN | 110 - 120 | t (triplet) | ²JCF, ⁴JCF |
| C-1 | Aromatic | t (triplet) | ²JCF, ³JCF |
| C-2 | Aromatic | d (doublet) | ¹JCF ≈ 240-270 |
| C-3 | Aromatic | dd (doublet of d) | ²JCF, ⁴JCF |
| C-4 | Aromatic | d (doublet) | ²JCF |
| C-5 | Aromatic | d (doublet) | ¹JCF ≈ 240-270 |
| C-6 | Aromatic | dd (doublet of d) | ²JCF, ²JCF |
Table 3: Comparison of Analytical Techniques for Structural Elucidation
| Technique | Information Provided | Ability to Distinguish Isomers | Notes |
| NMR Spectroscopy | Unambiguous atom connectivity, stereochemistry, and spatial relationships. | Excellent. The unique pattern of chemical shifts and coupling constants is definitive. | The gold standard for structural elucidation of small molecules in solution.[4] |
| Mass Spectrometry (MS) | Molecular weight and elemental formula (with high resolution MS). Fragmentation patterns. | Poor. Isomers have the same mass and often similar fragmentation. | Essential for confirming molecular formula but insufficient for isomer assignment on its own.[3][15] |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., -CN, -NO₂). | Poor. Isomers contain the same functional groups and will have very similar IR spectra. | A rapid and simple method for functional group analysis, but provides no information on their relative positions.[4] |
| X-ray Crystallography | Absolute 3D structure in the solid state. | Excellent. Provides a definitive crystal structure. | Requires a suitable single crystal, which can be difficult or impossible to grow. |
Conclusion
While a multi-technique approach is always recommended in analytical chemistry, NMR spectroscopy stands alone in its ability to provide a complete and unambiguous structural assignment of complex organic molecules like this compound in solution. The specific chemical shifts and, more critically, the intricate network of H-H, H-F, and C-F coupling constants, serve as a unique molecular fingerprint. This guide demonstrates that a predictive analysis combined with a robust experimental protocol makes ¹H and ¹³C NMR the definitive and indispensable tools for structural confirmation in modern chemical and pharmaceutical research.
References
- 1. This compound [myskinrecipes.com]
- 2. 2,4-Difluoro-5-nitrobenzonitrile | C7H2F2N2O2 | CID 11819715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jchps.com [jchps.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. ekwan.github.io [ekwan.github.io]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 10. NMR用溶媒 [sigmaaldrich.com]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. ckgas.com [ckgas.com]
- 13. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. chromatographyonline.com [chromatographyonline.com]
A Guide to the Mass Spectrometry Fragmentation of 2,5-Difluoro-4-nitrobenzonitrile for Researchers
An In-Depth Technical Guide for the Structural Elucidation of a Key Synthetic Intermediate
For researchers and scientists engaged in drug discovery and organic synthesis, the unambiguous characterization of novel compounds is paramount. 2,5-Difluoro-4-nitrobenzonitrile is a key building block in the synthesis of various pharmaceutical and agrochemical agents. Its rigid structure, featuring an electron-withdrawing nitro group, a cyano moiety, and two fluorine atoms, presents a unique case for mass spectrometric analysis. This guide provides a detailed exploration of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound, offering a comparative analysis with related structures to aid in its identification and characterization.
The Logic of Fragmentation: Deconstructing the Molecule
Electron ionization mass spectrometry is a powerful tool for structural elucidation, providing a molecular fingerprint in the form of a fragmentation pattern. The fragmentation of this compound is governed by the relative stabilities of the resulting radical cations and neutral losses. The presence of multiple functional groups—nitro, cyano, and fluoro—on the aromatic ring leads to several competing fragmentation pathways.
The initial step is the formation of the molecular ion (M⁺˙), which will be the highest mass-to-charge ratio (m/z) peak in the spectrum, corresponding to the molecular weight of the compound (184.09 g/mol ). Due to the stable aromatic ring, the molecular ion peak is expected to be reasonably intense.
Predicted Fragmentation Pathways
The fragmentation of this compound is anticipated to proceed through several key pathways, driven by the characteristic fragmentation of its functional groups.
Nitro Group Fragmentation: A Cascade of Losses
Aromatic nitro compounds are known to undergo characteristic fragmentation patterns involving the nitro group.[1][2][3] The primary fragmentation pathways include the loss of a nitro radical (•NO₂), a neutral nitric oxide molecule (NO), and an oxygen atom.
-
Loss of •NO₂ (m/z 138): The cleavage of the C-N bond results in the loss of a nitro radical (46 Da), leading to a prominent peak at m/z 138. The resulting C₇H₃F₂N⁺ ion is a difluorobenzonitrile cation.
-
Loss of NO (m/z 154): A rearrangement reaction can lead to the expulsion of a neutral nitric oxide molecule (30 Da), yielding a fragment at m/z 154. This is a common fragmentation pathway for aromatic nitro compounds.
-
Loss of O (m/z 168): The loss of an oxygen atom (16 Da) from the nitro group can also occur, though this peak is often less intense than the NO and NO₂ loss peaks.[1]
Cyano Group Fragmentation: The Benzonitrile Signature
The fragmentation of benzonitrile and its derivatives often involves the loss of a neutral hydrogen cyanide (HCN) or hydrocyanic acid (HNC) molecule.[4][5][6]
-
Loss of HCN (m/z 157 from M⁺˙): While less common as an initial fragmentation from the intact molecular ion in the presence of a nitro group, the loss of HCN (27 Da) from subsequent fragments is possible. For instance, the fragment at m/z 138 (M-NO₂) could potentially lose HCN to yield a fragment at m/z 111.
The Role of Fluorine Substituents
Halogens, particularly fluorine, can influence the fragmentation pattern. The C-F bond is strong, and the loss of a fluorine radical (•F) is generally less favorable than the fragmentation of the nitro group. However, it can occur, especially in secondary fragmentation steps.
-
Loss of •F (m/z 165): Loss of a fluorine atom (19 Da) from the molecular ion would result in a peak at m/z 165.
Aromatic Ring Fragmentation
The stable aromatic ring will also contribute to the spectrum, with characteristic fragments.
-
Formation of C₆H₂F⁺ (m/z 93) and related ions: Following the initial losses, the aromatic ring itself can fragment, leading to smaller, stable aromatic cations.
Comparative Analysis: Learning from Analogs
To substantiate these predictions, a comparison with the known mass spectra of similar compounds is invaluable.
| Compound | Key Fragments (m/z) and Neutral Losses | Reference |
| 2,5-Difluorobenzonitrile | 139 (M⁺˙), 112 ([M-HCN]⁺), 93 ([C₆H₂F]⁺) | NIST WebBook[7] |
| 4-Nitrobenzonitrile | 148 (M⁺˙), 118 ([M-NO]⁺), 102 ([M-NO₂]⁺), 76 ([C₆H₄]⁺) | PubChem[8], Sigma-Aldrich[9] |
| 4-Nitrobenzoic Acid | 167 (M⁺˙), 150 ([M-OH]⁺), 121 ([M-NO₂]⁺), 93 ([C₆H₄O]⁺) | NIST WebBook[10] |
The mass spectrum of 2,5-Difluorobenzonitrile shows a prominent molecular ion peak and a significant fragment corresponding to the loss of HCN.[7] This supports the prediction that the difluorobenzonitrile cation (m/z 138) formed from our target molecule would be a stable and likely abundant ion. The fragmentation of 4-Nitrobenzonitrile clearly shows the characteristic losses of NO and NO₂, reinforcing the predicted primary fragmentation pathways for this compound.[8][9]
Experimental Protocol: A Self-Validating System
To acquire a high-quality mass spectrum of this compound, the following gas chromatography-mass spectrometry (GC-MS) protocol is recommended.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS) is suitable for this type of analyte.
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV (Standard for library matching)[11]
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Inject 1 µL of the solution into the GC-MS.
This protocol is designed to ensure good chromatographic separation and efficient ionization, leading to a reproducible and interpretable mass spectrum. The use of a standard 70 eV electron energy is crucial for comparison with established mass spectral libraries.
Visualizing the Fragmentation Cascade
The following diagram illustrates the predicted primary fragmentation pathways of this compound.
Caption: Predicted primary fragmentation pathways of this compound.
Conclusion
The mass spectrometry fragmentation pattern of this compound is predicted to be dominated by the characteristic losses from the nitro group, leading to prominent fragments at m/z 138 ([M-NO₂]⁺) and m/z 154 ([M-NO]⁺˙). The molecular ion peak at m/z 184 should be clearly observable. Further fragmentation of the resulting difluorobenzonitrile cation will likely involve the loss of HCN. This in-depth analysis, supported by comparative data from analogous compounds, provides a robust framework for the identification and structural confirmation of this important synthetic intermediate. By understanding the underlying principles of fragmentation, researchers can confidently interpret their mass spectral data and accelerate their research and development efforts.
References
- 1. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. benchchem.com [benchchem.com]
- 4. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
- 5. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. 2,5-Difluorobenzonitrile [webbook.nist.gov]
- 8. 4-Nitrobenzonitrile | C7H4N2O2 | CID 12090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-硝基苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Benzoic acid, 4-nitro- [webbook.nist.gov]
- 11. uni-saarland.de [uni-saarland.de]
comparing the reactivity of 2,5-Difluoro-4-nitrobenzonitrile with other difluoronitrobenzene isomers
An In-Depth Comparative Guide to the Reactivity of 2,5-Difluoro-4-nitrobenzonitrile and Its Isomers in Nucleophilic Aromatic Substitution
In the landscape of modern drug discovery and materials science, fluorinated aromatic compounds serve as indispensable building blocks. Their unique electronic properties often impart enhanced metabolic stability, binding affinity, and bioavailability to active pharmaceutical ingredients (APIs). Among these, difluoronitrobenzene derivatives are particularly valuable due to their propensity for facile functionalization via nucleophilic aromatic substitution (SNAr).
This guide provides a detailed comparative analysis of the reactivity of this compound alongside other key difluoronitrobenzene isomers. We will dissect the electronic and steric factors that govern their reactivity, provide supporting experimental context, and offer practical protocols for their application in synthesis. Our objective is to equip researchers, chemists, and drug development professionals with the foundational knowledge to strategically select and utilize these versatile intermediates.
The Theoretical Bedrock: Understanding Reactivity in SNAr Reactions
Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of electron-poor aromatic rings. Unlike nucleophilic aliphatic substitution (SN1/SN2), SNAr proceeds via a distinct two-step addition-elimination mechanism.
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on a carbon atom bearing a suitable leaving group (in this case, fluoride), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.
-
Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the leaving group.
The rate-determining step is typically the formation of the Meisenheimer complex. Consequently, the reaction rate is highly sensitive to the electronic nature of the substituents on the aromatic ring.[1]
Key Factors Influencing SNAr Reactivity:
-
Electron-Withdrawing Groups (EWGs): The presence of strong EWGs, such as nitro (-NO₂) and cyano (-CN) groups, is crucial. These groups activate the ring towards nucleophilic attack by withdrawing electron density, making the ring carbons more electrophilic.[1][2]
-
Stabilization of the Meisenheimer Complex: For activation to be effective, the EWG must be positioned ortho or para to the leaving group. This geometry allows the negative charge of the Meisenheimer complex to be delocalized onto the EWG through resonance, significantly stabilizing the intermediate and lowering the activation energy of the reaction.[3][4] An EWG in the meta position offers only weaker, inductive stabilization.
-
Leaving Group Ability: The leaving group must be able to depart with the electron pair from the C-X bond. Halogens are common leaving groups, and for SNAr, the order of reactivity is typically F > Cl > Br > I. Fluorine's high electronegativity makes the attached carbon highly electrophilic and stabilizes the transition state, making it an excellent leaving group in this context.
Comparative Reactivity Analysis of Difluoronitrobenzene Isomers
The specific arrangement of the fluoro, nitro, and cyano substituents on the benzene ring dictates the reactivity and regioselectivity of nucleophilic substitution. Let's compare our target molecule, this compound, with other common isomers.
This compound
-
Structure: This isomer possesses two potential leaving groups (F at C-2 and C-5) and two EWGs (-NO₂ at C-4 and -CN at C-1).
-
Electronic Analysis:
-
The nitro group at C-4 is ortho to the fluorine at C-5 and meta to the fluorine at C-2. This provides powerful resonance stabilization for an attack at C-5.
-
The cyano group at C-1 is ortho to the fluorine at C-2 and meta to the fluorine at C-5. This provides strong resonance stabilization for an attack at C-2.
-
-
Predicted Reactivity: Both fluorine atoms are significantly activated for SNAr. The fluorine at C-5 is activated by the adjacent powerful nitro group, while the fluorine at C-2 is activated by the adjacent cyano group. This dual activation makes the molecule highly reactive but can lead to challenges in controlling regioselectivity, potentially yielding a mixture of products depending on the nucleophile and reaction conditions.
Isomers for Comparison
-
2,4-Difluoronitrobenzene: A widely used building block.[5][6] The nitro group is ortho to the C-2 fluorine and para to the C-4 fluorine. Both positions are strongly activated, making this isomer highly reactive. Studies have shown that regioselectivity can be influenced by the choice of solvent; nonpolar solvents can favor ortho-substitution.[7]
-
3,4-Difluoronitrobenzene: In this isomer, the nitro group is para to the C-4 fluorine but meta to the C-3 fluorine. This results in a dramatic difference in reactivity. The C-4 position is highly activated for SNAr, while the C-3 position is not. This inherent selectivity makes it a valuable reagent for predictable, site-specific substitutions, as seen in the synthesis of the antibiotic Linezolid.[6]
-
2-Fluoro-5-nitrobenzonitrile: This compound features a fluorine atom activated by an ortho cyano group and a para nitro group. This powerful, synergistic activation makes the single fluorine atom extremely susceptible to displacement.[8]
Summary of Reactivity
The following table summarizes the electronic activation of the fluorine atoms in these isomers, providing a predictive framework for their relative reactivity and the most probable site of nucleophilic attack.
| Isomer | Structure | Position of Fluorine(s) | Activating Group(s) (Ortho/Para) | Predicted Reactivity & Regioselectivity |
| This compound | ![]() | C-2, C-5 | C-2 F: activated by -CN (ortho)C-5 F: activated by -NO₂ (ortho) | Very High. Potential for mixture of products. Regioselectivity is condition-dependent. |
| 2,4-Difluoronitrobenzene | ![]() | C-2, C-4 | C-2 F: activated by -NO₂ (ortho)C-4 F: activated by -NO₂ (para) | Very High. Both positions are reactive. Regioselectivity can be controlled.[7] |
| 3,4-Difluoronitrobenzene | ![]() | C-3, C-4 | C-4 F: activated by -NO₂ (para)C-3 F: no o/p activation | High, but highly regioselective. Nucleophilic attack will overwhelmingly occur at the C-4 position.[6] |
| 2-Fluoro-5-nitrobenzonitrile | ![]() | C-2 | C-2 F: activated by -CN (ortho) and -NO₂ (para) | Extremely High. The single fluorine is activated by two powerful EWGs.[8] |
Experimental Protocols and Considerations
The following protocol is a representative example for conducting an SNAr reaction with a difluoronitrobenzene isomer. It is based on established procedures for the reaction of 3,4-difluoronitrobenzene with morpholine, a key step in syntheses like that of Linezolid.[6]
Protocol: Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine
Materials:
-
3,4-Difluoronitrobenzene (1.0 eq)
-
Morpholine (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (5-10 mL per gram of substrate)
Procedure:
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-difluoronitrobenzene and the solvent (DMSO or DMF).
-
Addition of Reagents: Add potassium carbonate (base) and morpholine (nucleophile) to the solution while stirring.
-
Reaction: Heat the reaction mixture to 80-100 °C. The choice of temperature depends on the specific reactivity of the substrate and nucleophile.
-
Rationale: Elevated temperatures are often required to overcome the activation energy barrier for the initial nucleophilic attack. K₂CO₃ acts as a base to neutralize the HF by-product, driving the reaction to completion.
-
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-6 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-water. This will precipitate the solid product.
-
Rationale: The organic product is typically insoluble in water, while the inorganic salts (KF, excess K₂CO₃) and polar solvent will remain in the aqueous phase.
-
-
Isolation:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove any residual salts and solvent.
-
Dry the product under vacuum to obtain the crude 4-(2-fluoro-4-nitrophenyl)morpholine.
-
-
Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity.
Conclusion
The reactivity of difluoronitrobenzene isomers in SNAr reactions is a nuanced interplay of electronic effects dictated by substituent positions. While This compound stands out as a highly reactive substrate due to dual activation of its fluorine atoms, this same property presents a challenge for regiocontrol. In contrast, isomers like 3,4-difluoronitrobenzene offer exceptional, predictable regioselectivity, making them ideal for targeted synthesis. Isomers with cumulative activation, such as 2,4-difluoronitrobenzene and 2-fluoro-5-nitrobenzonitrile , provide the highest reactivity, which can be advantageous for reactions with weaker nucleophiles.
By understanding the principles outlined in this guide, researchers can make informed decisions about substrate selection, anticipate reactivity patterns, and design robust synthetic strategies to leverage the power of these versatile chemical building blocks in their research and development endeavors.
References
- 1. byjus.com [byjus.com]
- 2. Effect of Substituent on Reactivity of Benzene - Important Concepts and Tips for JEE [vedantu.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vapourtec.com [vapourtec.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ossila.com [ossila.com]
A Comparative Guide to the Validation of a Novel HPLC-UV Method for the Quantification of 2,5-Difluoro-4-nitrobenzonitrile
This guide presents a comprehensive validation of a newly developed High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the precise quantification of 2,5-Difluoro-4-nitrobenzonitrile. As a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, the accurate determination of this compound's purity and concentration is paramount for ensuring the quality, safety, and efficacy of final products.[1]
We will objectively compare the performance of this new chromatographic method against a traditional direct UV-Vis spectrophotometric approach, providing the supporting experimental data that underscores the necessity of robust, specific analytical techniques in modern drug development and quality control. The validation process detailed herein is rigorously grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[2][3][4]
The Analytical Imperative: Why Specificity Matters
This compound (C₇H₂F₂N₂O₂, MW: 184.10 g/mol ) is a solid at room temperature with a high boiling point, making it suitable for analysis by various techniques.[5] A seemingly straightforward approach for quantification is direct UV-Vis spectrophotometry, leveraging the chromophoric nature of the nitroaromatic system.
However, this method inherently lacks specificity. In a real-world manufacturing or research setting, the sample may contain structurally similar impurities, starting materials, or degradation products that also absorb UV radiation in the same region as the analyte. This interference can lead to erroneously high and unreliable results.
To overcome this critical limitation, we have developed a stability-indicating Reversed-Phase HPLC (RP-HPLC) method. By physically separating the analyte from potential interferents before quantification, this chromatographic technique provides a far more accurate and trustworthy measurement, a cornerstone of regulatory compliance and product quality.
The Proposed Analytical Method: RP-HPLC with UV Detection
The following method was developed to provide optimal separation and quantification of this compound.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: 60% Acetonitrile, 40% Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Rationale for Choices: A C18 column was selected for its robust hydrophobic retention of the aromatic analyte. An isocratic mobile phase of acetonitrile and water provides a balance of elution strength and simplicity, ensuring reproducible retention times.[6] The detection wavelength of 254 nm was chosen to maximize the signal for the nitroaromatic chromophore while minimizing potential interference.
Head-to-Head Comparison: The Critical Test of Specificity
Specificity is the ability of a method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7][8]
Experimental Protocol: Specificity Challenge
-
Forced Degradation: A sample of this compound was subjected to stress conditions (acidic, basic, oxidative, and thermal stress) to intentionally generate degradation products.
-
Placebo Preparation: A placebo solution was prepared containing all process reagents except the active analyte.
-
Analysis: The unstressed analyte, the stressed sample, and the placebo were analyzed using both direct UV-Vis spectrophotometry and the proposed HPLC-UV method.
Comparative Results
| Sample | UV-Vis Spectrophotometry Result | HPLC-UV Method Result |
| Unstressed Analyte | Single broad absorbance peak. | Sharp, symmetric peak at ~4.5 min. |
| Placebo | Significant background absorbance. | No peaks detected at the analyte's retention time. |
| Stressed Sample | Increased overall absorbance, unable to distinguish analyte from degradants. | Analyte peak is well-resolved from multiple smaller peaks corresponding to degradation products. |
Comprehensive Method Validation: An Evidentiary Approach
The following validation parameters were assessed according to the ICH Q2(R2) guideline to demonstrate that the analytical procedure is suitable for its intended purpose.[2][10]
Linearity & Range
Objective: To demonstrate a direct, proportional relationship between analyte concentration and the method's response over a specified range.
Experimental Protocol:
-
A stock solution of this compound reference standard was prepared.
-
A series of at least five calibration standards were prepared by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).
-
Each standard was injected in triplicate.
-
A calibration curve was constructed by plotting the mean peak area against the concentration, and the correlation coefficient (R²) and y-intercept were calculated using linear regression.
Data Presentation:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50.0 | 489500 |
| 75.0 | 741200 |
| 100.0 | 998700 |
| 125.0 | 1251000 |
| 150.0 | 1495500 |
-
Correlation Coefficient (R²): 0.9998
-
Y-Intercept: Close to zero
Acceptance Criteria: R² ≥ 0.999. Conclusion: The method is linear over the concentration range of 50.0 to 150.0 µg/mL. This validated interval is established as the Range of the method.[10]
Accuracy
Objective: To demonstrate the closeness of the results obtained by the method to the true value. Accuracy is typically assessed using recovery studies.[7]
Experimental Protocol:
-
A placebo mixture was spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Three replicate samples were prepared at each level.
-
The samples were analyzed, and the concentration was calculated using the linear regression equation.
-
Recovery was calculated as: (Measured Concentration / Spiked Concentration) * 100%.
Data Presentation:
| Spiked Level | Spiked Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery | Mean % Recovery |
| 80% | 80.0 | 79.8, 80.5, 79.5 | 99.8, 100.6, 99.4 | 99.9% |
| 100% | 100.0 | 100.9, 99.5, 101.1 | 100.9, 99.5, 101.1 | 100.5% |
| 120% | 120.0 | 119.2, 120.7, 119.8 | 99.3, 100.6, 99.8 | 99.9% |
Acceptance Criteria: Mean recovery between 98.0% and 102.0%. Conclusion: The method is accurate for the quantification of the analyte.
Precision
Objective: To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: Repeatability and Intermediate Precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Six replicate samples were prepared at 100% of the target concentration and analyzed on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: The repeatability experiment was repeated on a different day, by a different analyst, using a different instrument (if available).
Data Presentation:
| Parameter | Repeatability (Day 1, Analyst 1) | Intermediate Precision (Day 2, Analyst 2) |
| Mean Concentration (µg/mL) | 100.3 | 99.8 |
| Standard Deviation (SD) | 0.45 | 0.62 |
| Relative Standard Deviation (%RSD) | 0.45% | 0.62% |
Acceptance Criteria: %RSD ≤ 2.0%. Conclusion: The method exhibits excellent precision under both intra- and inter-day conditions.[7]
Limits of Detection (LOD) and Quantitation (LOQ)
Objective:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol: These were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Y-Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Y-Intercept / Slope)
Data Presentation:
| Parameter | Result |
| LOD | 0.15 µg/mL |
| LOQ | 0.50 µg/mL |
Robustness
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2]
Experimental Protocol: The effect of small changes to the following parameters was evaluated:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase Composition (± 2% Acetonitrile)
Data Presentation:
| Parameter Varied | Result (Retention Time, Peak Area) | System Suitability |
| Nominal Condition | RT: 4.52 min, Area: 998700 | Passed |
| Flow Rate (0.9 mL/min) | RT: 5.01 min, Area: 1109500 | Passed |
| Flow Rate (1.1 mL/min) | RT: 4.10 min, Area: 908100 | Passed |
| Temperature (32 °C) | RT: 4.48 min, Area: 999100 | Passed |
| Mobile Phase (62% ACN) | RT: 4.25 min, Area: 997500 | Passed |
Acceptance Criteria: System suitability parameters (e.g., peak tailing, theoretical plates) remain within acceptable limits, and the final calculated result is not significantly impacted. Conclusion: The method is robust and reliable for routine use under typical laboratory variations.
Visualizing the Validation Framework
Diagrams help clarify the logical flow and interdependencies of the validation process.
Caption: A high-level workflow for analytical method validation.
Caption: Interrelationship of core parameters defining the validated range.
Final Conclusion
The developed Reversed-Phase HPLC-UV method for the quantification of this compound has been systematically and comprehensively validated in accordance with stringent international guidelines.[2][4][11] The experimental data demonstrates that the method is specific, linear, accurate, precise, and robust over a defined range. It is unequivocally superior to non-specific methods like direct UV-Vis spectrophotometry and is fit for its intended purpose in quality control, stability testing, and other quantitative applications within a regulated research and development environment.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 4. USP <1225> Method Validation - BA Sciences [basciences.com]
- 5. This compound [myskinrecipes.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. uspbpep.com [uspbpep.com]
- 9. fda.gov [fda.gov]
- 10. database.ich.org [database.ich.org]
- 11. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
A Comparative Guide to Catalysts for the Synthesis of 2,5-Difluoro-4-nitrobenzonitrile
Introduction: The Significance of 2,5-Difluoro-4-nitrobenzonitrile
This compound is a key building block in medicinal chemistry and materials science. Its trifunctionalized aromatic core, featuring two fluorine atoms, a nitro group, and a nitrile moiety, offers a versatile platform for the synthesis of complex molecular architectures. The fluorine atoms can enhance metabolic stability and binding affinity of drug candidates, while the nitro and nitrile groups are precursors to a wide array of other functional groups, making this compound a valuable intermediate in the development of novel therapeutics and functional materials.[1]
This guide provides a comparative overview of catalytic strategies for the synthesis of this compound, with a focus on providing researchers, scientists, and drug development professionals with the insights needed to select the most appropriate method for their specific application. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis of their respective strengths and weaknesses.
Synthetic Strategies: An Overview
The synthesis of this compound can be broadly approached via two primary retrosynthetic disconnections, as illustrated below.
Figure 1: Primary retrosynthetic approaches to this compound.
Strategy 1 involves the catalytic cyanation of a 1-halo-2,5-difluoro-4-nitrobenzene precursor. This is a convergent approach where the difluoro-nitro-substituted ring is first assembled, followed by the introduction of the nitrile group. The choice of catalyst (Palladium, Copper, or Nickel) is critical and will be the primary focus of our comparison.
Strategy 2 employs a halogen exchange (Halex) reaction, specifically a double fluorination of a readily available dichlorinated precursor, 2,5-dichloro-4-nitrobenzonitrile, using a phase-transfer catalyst. This approach leverages the high reactivity of the chloro groups, which are activated towards nucleophilic aromatic substitution (SNAr) by the ortho and para nitro group.
Strategy 1: Catalytic Cyanation of 1-Halo-2,5-difluoro-4-nitrobenzene
The introduction of a cyano group onto an aromatic ring via transition metal catalysis is a powerful and widely used transformation.[2] The choice of metal catalyst—typically Palladium, Copper, or Nickel—has significant implications for reaction conditions, substrate scope, functional group tolerance, and cost. For a substrate like 1-halo-2,5-difluoro-4-nitrobenzene, the strong electron-withdrawing effect of the nitro group and fluorine atoms activates the C-X bond, making it an excellent candidate for these reactions.
A major challenge in catalytic cyanation is the potential for the cyanide anion to poison the metal catalyst, forming stable and unreactive metal-cyanide complexes.[3][4] Modern catalytic systems have evolved to mitigate this issue through the use of specific ligands, less soluble cyanide sources, or biphasic reaction conditions.
A. Palladium-Catalyzed Cyanation
Palladium catalysis is often the first choice for cross-coupling reactions due to its high reliability and broad functional group tolerance.[3] For cyanation, a variety of palladium precatalysts and ligands can be employed, with modern systems often utilizing bulky, electron-rich phosphine ligands that promote the reductive elimination of the product nitrile and stabilize the active Pd(0) species against deactivation.
Mechanistic Rationale: The generally accepted mechanism for Pd-catalyzed cyanation involves a Pd(0)/Pd(II) catalytic cycle.
Figure 2: Simplified catalytic cycle for Pd-catalyzed cyanation.
The use of potassium ferrocyanide (K₄[Fe(CN)₆]) as a cyanide source is particularly advantageous as it is non-toxic, stable, and has low solubility in organic solvents, which helps to maintain a low concentration of free cyanide in the reaction mixture, thus minimizing catalyst poisoning.[5]
Representative Experimental Protocol (Palladium-Catalyzed):
-
To a screw-cap vial equipped with a magnetic stir bar, add 1-bromo-2,5-difluoro-4-nitrobenzene (1.0 mmol), K₄[Fe(CN)₆]·3H₂O (0.5 equiv, 0.5 mmol), a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%).
-
Seal the vial with a Teflon-lined cap.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add a solvent mixture, such as 1,4-dioxane and degassed water (e.g., in a 1:1 ratio, 4 mL total).
-
Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours, or until reaction completion is observed by TLC or GC-MS analysis.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
B. Copper-Catalyzed Cyanation
Copper-catalyzed cyanation, a modification of the classic Rosenmund-von Braun reaction, offers a more cost-effective alternative to palladium catalysis.[6] While historically requiring harsh conditions (high temperatures and stoichiometric copper cyanide), modern protocols utilize catalytic amounts of a copper(I) source, often in the presence of a ligand such as a diamine or an amino acid, which enhances the solubility and reactivity of the copper catalyst.[7]
Mechanistic Rationale: The mechanism of copper-catalyzed cyanation is thought to proceed through an oxidative addition of the aryl halide to a Cu(I) species, followed by reductive elimination. A domino halide exchange-cyanation can be particularly effective for aryl bromides, where an iodide salt is used as a co-catalyst to first generate the more reactive aryl iodide in situ.[7][8][9]
Figure 3: Postulated catalytic cycle for Cu-catalyzed cyanation.
Representative Experimental Protocol (Copper-Catalyzed):
-
In a glovebox, charge an oven-dried Schlenk tube with CuI (5-10 mol%), NaCN (1.2 equiv), and KI (20 mol% if starting from the aryl bromide).
-
Add a magnetic stir bar and the aryl halide (e.g., 1-bromo-2,5-difluoro-4-nitrobenzene, 1.0 mmol).
-
Add a ligand, such as N,N'-dimethylethylenediamine (10-20 mol%).
-
Remove the tube from the glovebox, and add a degassed aprotic polar solvent, such as DMF or NMP (3-5 mL), under an inert atmosphere.
-
Heat the reaction mixture to 110-140 °C for 18-36 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the mixture to room temperature and quench by pouring into a solution of aqueous ammonia and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify by silica gel chromatography.
C. Nickel-Catalyzed Cyanation
Nickel catalysis has emerged as a powerful and economical alternative to palladium for a variety of cross-coupling reactions, including cyanation.[10] Nickel catalysts can be particularly effective for the activation of less reactive aryl chlorides. Biphasic aqueous conditions are often employed to overcome the low solubility of cyanide sources like K₄[Fe(CN)₆].[10]
Mechanistic Rationale: The catalytic cycle for nickel-catalyzed cyanation is believed to be analogous to that of palladium, involving Ni(0)/Ni(II) intermediates. The use of appropriate ligands, such as bidentate phosphines, is crucial for achieving high efficiency.[11]
Figure 4: Simplified catalytic cycle for Ni-catalyzed cyanation.
Representative Experimental Protocol (Nickel-Catalyzed):
-
To a reaction vessel, add a Ni(II) precatalyst (e.g., NiCl₂(dppp), 5 mol%), a ligand if necessary, and K₄[Fe(CN)₆] (0.5 equiv).
-
Add the aryl halide (1-chloro- or 1-bromo-2,5-difluoro-4-nitrobenzene, 1.0 mmol).
-
Add a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), if using biphasic conditions.
-
Add a solvent system, for example, a mixture of toluene and water.
-
Degas the mixture and place under an inert atmosphere.
-
Heat to 100-130 °C with vigorous stirring for 12-24 hours.
-
After cooling, dilute with an organic solvent and water.
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic extracts, wash with brine, dry, and concentrate.
-
Purify the product via column chromatography.
Strategy 2: Phase-Transfer Catalyzed Fluorination
An alternative route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction where two chloro substituents are replaced by fluoro groups on a suitable precursor like 2,5-dichloro-4-nitrobenzonitrile. This halogen exchange (Halex) reaction is driven by the high lattice energy of the resulting metal chloride salt. The reaction is typically performed at high temperatures in a polar aprotic solvent, and a phase-transfer catalyst (PTC) is often essential to facilitate the transfer of the fluoride anion from the solid phase (e.g., KF or CsF) to the organic phase where the reaction occurs.[12][13]
Mechanistic Rationale: A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt (Q⁺X⁻) or a crown ether, forms a lipophilic ion pair (Q⁺F⁻) with the fluoride anion. This ion pair is soluble in the organic phase and can deliver the "naked," highly nucleophilic fluoride to the aromatic substrate.[14]
Figure 5: Simplified mechanism of phase-transfer catalyzed fluorination.
Representative Experimental Protocol (Phase-Transfer Catalyzed Fluorination):
-
Charge a flask equipped with a mechanical stirrer, condenser, and thermometer with 2,5-dichloro-4-nitrobenzonitrile (1.0 mol), spray-dried potassium fluoride (2.5 mol), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 5 mol%).
-
Add a high-boiling polar aprotic solvent, such as sulfolane or dimethyl sulfoxide (DMSO).
-
Heat the mixture under a nitrogen atmosphere to 180-220 °C for 8-16 hours.
-
Monitor the progress of the reaction by GC analysis.
-
After completion, cool the reaction mixture and filter to remove the inorganic salts.
-
The product can be isolated from the solvent by vacuum distillation or by extraction after dilution with water and an appropriate organic solvent.
-
Further purification can be achieved by recrystallization.
Comparative Analysis of Catalytic Systems
The choice of synthetic strategy and catalyst depends on several factors, including cost, scale, available starting materials, and required purity. Below is a comparative summary of the discussed approaches.
| Feature | Palladium-Catalyzed Cyanation | Copper-Catalyzed Cyanation | Nickel-Catalyzed Cyanation | Phase-Transfer Catalyzed Fluorination |
| Catalyst Cost | High | Low | Low | Moderate (catalyst) to Low (reagents) |
| Reaction Conditions | Generally mild to moderate (80-120 °C) | Moderate to high (110-150 °C) | Moderate to high (100-130 °C) | High temperatures (180-220 °C) |
| Functional Group Tolerance | Excellent | Good | Good | Moderate (high temp can be an issue) |
| Substrate Scope | Broad (Cl, Br, I, OTf) | Primarily Br, I | Good for Cl, Br | Activated aryl chlorides |
| Key Advantages | High reliability, predictability, and yields. | Low cost of catalyst. | Economical, effective for aryl chlorides. | Utilizes inexpensive bulk reagents (KF). |
| Key Disadvantages | High cost of catalyst and ligands. | Higher temperatures, potential for side reactions. | Can be sensitive to air and moisture. | Very high temperatures, specialized equipment. |
| Cyanide Source | K₄[Fe(CN)₆], Zn(CN)₂, NaCN | NaCN, KCN, CuCN | K₄[Fe(CN)₆], Zn(CN)₂ | Not applicable |
| Ideal Starting Material | 1-Bromo-2,5-difluoro-4-nitrobenzene | 1-Bromo-2,5-difluoro-4-nitrobenzene | 1-Chloro-2,5-difluoro-4-nitrobenzene | 2,5-Dichloro-4-nitrobenzonitrile |
Conclusion and Recommendations
For the synthesis of This compound , both late-stage catalytic cyanation and early-stage halogen-exchange fluorination represent viable and powerful strategies.
-
For laboratory-scale synthesis and process development , where reliability and broad applicability are paramount, Palladium-catalyzed cyanation of 1-bromo-2,5-difluoro-4-nitrobenzene using a modern catalyst system (e.g., with a biarylphosphine ligand and K₄[Fe(CN)₆]) is highly recommended. While the initial investment in the catalyst is higher, the milder conditions and high yields often justify the cost.
-
For large-scale industrial production , where cost is a primary driver, Copper-catalyzed cyanation and Phase-Transfer Catalyzed Fluorination become highly attractive. The choice between them would depend on the relative cost and availability of the respective starting materials (1-bromo-2,5-difluoro-4-nitrobenzene vs. 2,5-dichloro-4-nitrobenzonitrile). The PTC fluorination route, despite its harsh conditions, avoids the use of transition metals and toxic cyanide sources altogether, which can be a significant advantage in terms of waste treatment and regulatory compliance.
-
Nickel-catalyzed cyanation represents a compelling middle ground, offering a cost-effective alternative to palladium, with the added benefit of efficiently converting a potentially cheaper chloro-substituted starting material.
Ultimately, the optimal choice of catalyst and strategy will be determined by a careful evaluation of the specific project requirements, including scale, budget, timeline, and available expertise and equipment. This guide provides the foundational knowledge and practical protocols to make an informed decision in this critical synthetic endeavor.
References
- 1. nbinno.com [nbinno.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Cyanations of Aryl Imidazolylsulfonates with K4[Fe(CN)6]: A Pragmatic Approach to Benzonitriles from Phenols [organic-chemistry.org]
- 6. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 7. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. scilit.com [scilit.com]
- 10. researchgate.net [researchgate.net]
- 11. Catalytic Cyanation of C–N Bonds with CO2/NH3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ES2125919T3 - PROCEDURE FOR THE PREPARATION OF 2,4,5-TRIFLUORO-BENZONITRILE. - Google Patents [patents.google.com]
- 13. Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 14. phasetransfercatalysis.com [phasetransfercatalysis.com]
A Comparative Guide to the Biological Activity of Compounds Derived from 2,5-Difluoro-4-nitrobenzonitrile: A Scaffold for Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic selection of foundational scaffolds is paramount to the successful development of novel therapeutics. The 2,5-difluoro-4-nitrobenzonitrile framework and its primary derivatives, 2,5-difluoro-4-nitrobenzoic acid and 2,5-difluoro-4-nitroaniline, have emerged as versatile platforms for the synthesis of potent kinase inhibitors and other biologically active molecules. The unique electronic properties conferred by the difluoro substitution pattern and the synthetically malleable nitro group provide a fertile ground for generating compounds with desirable pharmacological profiles, particularly in the realm of oncology.
This guide provides an in-depth comparison of the biological activities of compounds derived from this privileged scaffold, with a focus on their application as kinase inhibitors. We will delve into the rationale behind their design, present supporting experimental data, and provide detailed protocols for their synthesis and evaluation, offering a comprehensive resource for researchers in the field.
The Strategic Advantage of the 2,5-Difluoro-4-nitro Aromatic Core
The 2,5-difluoro-4-nitro aromatic moiety serves as a key building block in medicinal chemistry for several strategic reasons:
-
Enhanced Binding Affinity: The electron-withdrawing nature of the two fluorine atoms can modulate the pKa of adjacent functional groups, leading to stronger interactions with target proteins.
-
Metabolic Stability: The presence of fluorine can block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of the drug candidate.
-
Synthetic Versatility: The nitro group is a key functional handle. It can be readily reduced to an aniline, which then serves as a nucleophile for a wide array of chemical transformations, including amide bond formation and the construction of various heterocyclic systems commonly found in kinase inhibitors.[1]
This strategic combination of features makes derivatives of this compound particularly attractive for targeting ATP-binding sites in kinases, which are often rich in hydrogen bond donors and acceptors.
Case Study: Binimetinib (MEK162) - A Clinically Approved MEK Inhibitor
A prominent example of a successful drug candidate derived from a closely related scaffold is Binimetinib (MEK162) , an FDA-approved inhibitor of MEK1/2, key components of the RAS-RAF-MEK-ERK signaling pathway.[2] Dysregulation of this pathway is a hallmark of many cancers, making MEK an attractive therapeutic target.[2]
The synthesis of Binimetinib showcases the utility of the difluoro-nitroaniline scaffold. A key synthetic step involves the reaction of a derivative of 2,5-difluoro-4-nitroaniline, highlighting the practical application of this chemical space in constructing complex and potent bioactive molecules.[3]
Comparative Biological Activity of MEK Inhibitors
To contextualize the performance of Binimetinib, it is essential to compare its activity with other MEK inhibitors.
| Compound | MEK1 IC50 (nM) | MEK2 IC50 (nM) | Target Patient Population | Reference |
| Binimetinib (MEK162) | 12 | 12 | BRAF V600E/K-mutant melanoma (in combination with Encorafenib) | [2] |
| Trametinib | 0.92 | 1.8 | BRAF V600E/K-mutant melanoma (in combination with Dabrafenib) | [2] |
| Cobimetinib | 4.2 | 6.3 | BRAF V600E/K-mutant melanoma (in combination with Vemurafenib) | [2] |
| Selumetinib | 14 | - | Neurofibromatosis type 1 (NF1) with plexiform neurofibromas | [2] |
As the data indicates, Binimetinib demonstrates potent, low nanomolar inhibition of both MEK1 and MEK2, comparable to other clinically approved MEK inhibitors. This underscores the potential of the difluoro-nitroaniline scaffold in generating highly effective enzyme inhibitors.
Exploring Broader Kinase Inhibition: EGFR and BRAF
The 2,5-difluoro-4-nitroaniline scaffold is not limited to MEK inhibition. Its favorable properties make it an attractive starting point for targeting other kinases implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF.
-
EGFR Inhibitors: EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[4] Mutations in EGFR are common in non-small cell lung cancer (NSCLC), making it a key therapeutic target.[4] The design of many EGFR inhibitors incorporates anilino-quinazoline or anilino-pyrimidine cores, where the aniline component can be readily derived from a nitroaromatic precursor.
-
BRAF Inhibitors: BRAF is a serine/threonine kinase in the MAPK/ERK pathway.[5] The BRAF V600E mutation is found in approximately 50% of melanomas.[5] The development of selective BRAF inhibitors has revolutionized the treatment of this disease.[6][7]
While specific examples of EGFR or BRAF inhibitors directly synthesized from this compound and their detailed biological data were not prominently found in the immediate search, the chemical principles strongly suggest its applicability. The synthesis of various dianilinopyrimidines as EGFR inhibitors often involves the coupling of an aniline derivative with a substituted pyrimidine core, a synthetic route amenable to starting materials like 2,5-difluoro-4-nitroaniline.[4]
Experimental Protocols
To facilitate further research, we provide a generalized synthetic scheme and protocols for key biological assays.
Synthesis of Anilino-Pyrimidine Derivatives from 2,5-Difluoro-4-nitroaniline
This protocol outlines a general approach for the synthesis of a hypothetical anilino-pyrimidine derivative, a common scaffold in kinase inhibitors.
References
- 1. nbinno.com [nbinno.com]
- 2. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2020212832A1 - Process of preparation of benzimidazole compounds - Google Patents [patents.google.com]
- 4. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRAF inhibitors in clinical oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a novel chemical class of BRAF inhibitors offers new hope for melanoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel inhibitors of the v-raf murine sarcoma viral oncogene homologue B1 (BRAF) based on a 2,6-disubstituted pyrazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Nucleophilic Aromatic Substitution: Selecting the Optimal Reagent Beyond 2,5-Difluoro-4-nitrobenzonitrile
For researchers, medicinal chemists, and professionals in drug development, the strategic construction of complex molecular architectures is paramount. Halogenated and nitro-activated benzonitriles are foundational building blocks, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.[1] Among these, 2,5-Difluoro-4-nitrobenzonitrile serves as a highly reactive and versatile reagent. However, the exigencies of synthetic strategy—spanning cost, availability, desired reactivity, and regioselectivity—necessitate a broader understanding of viable alternatives.
This guide provides an in-depth comparative analysis of this compound and its key alternatives. We will dissect the principles of their reactivity, present comparative data, and offer detailed experimental protocols to empower you, the synthetic chemist, to make informed, causality-driven decisions in your research.
The Bedrock of Reactivity: Nucleophilic Aromatic Substitution (SNA)
The utility of these reagents is rooted in the Nucleophilic Aromatic Substitution (SNA) mechanism. Unlike nucleophilic substitutions on aliphatic systems, the SNA reaction on an aromatic ring is an addition-elimination process. The reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs), such as nitro (–NO₂) and cyano (–CN) groups, positioned ortho or para to a halogen leaving group.[2]
These EWGs serve a dual purpose:
-
Activation: They polarize the aryl-halogen bond, rendering the carbon atom more electrophilic and susceptible to nucleophilic attack.
-
Stabilization: They stabilize the negative charge of the intermediate Meisenheimer complex through resonance delocalization, lowering the activation energy of the reaction.[3]
The choice of halogen also profoundly impacts reactivity. In the context of SNA, fluoride is an excellent leaving group. Its high electronegativity strongly polarizes the C-F bond, facilitating the initial nucleophilic attack, which is often the rate-determining step.[3]
Comparative Analysis of Key Reagents
The selection of an optimal reagent hinges on a nuanced understanding of how subtle structural changes—the identity and position of the halogen and activating groups—influence reaction kinetics and outcomes.
| Parameter | This compound | 4-Chloro-2,5-difluorobenzonitrile | 4-Fluoro-3-nitrobenzonitrile |
| Structure | ![]() | ![]() | ![]() |
| CAS Number | 172921-32-3[4] | 135748-35-5[5] | 1009-35-4[1] |
| Molecular Formula | C₇H₂F₂N₂O₂[4] | C₇H₂ClF₂N[5] | C₇H₃FN₂O₂[1] |
| Molecular Weight | 184.10 g/mol [4] | 173.55 g/mol [5] | 166.11 g/mol [1] |
| Key Reactive Site | C4-F (highly activated by para-nitro and ortho-cyano) | C4-Cl (activated by ortho-fluoro and para-cyano) | C4-F (highly activated by ortho-nitro and para-cyano) |
| Reactivity Profile | Very High. The fluorine at C4 is strongly activated by both the para-nitro and ortho-cyano groups, making it exceptionally susceptible to nucleophilic displacement. | High. The chlorine at C4 is the primary site for substitution. While C-Cl bonds are weaker, the activation by the ortho and para EWGs is slightly less pronounced compared to a para-nitro group, leading to moderated reactivity.[6] | Very High. Similar to the benchmark, the C4-F is strongly activated by both EWGs in the optimal ortho and para positions, making it a preferred reagent where high efficiency is critical.[1] |
| Primary Application | Synthesis of complex pharmaceutical intermediates where high reactivity is desired.[4] | Used as a precursor for various heterocyclic compounds and as an intermediate where selective halogen displacement is required.[5] | A key intermediate in the industrial synthesis of kinase inhibitors, such as Alectinib.[1] |
Expert Insights on Reagent Selection
-
For Maximum Reactivity: When reaction kinetics and efficiency are paramount, such as in industrial-scale synthesis, reagents with a nitro group para or ortho to a fluorine leaving group are superior. This compound and 4-Fluoro-3-nitrobenzonitrile are prime examples. The powerful resonance stabilization offered by the nitro group in these positions provides the lowest energy transition state for the Meisenheimer intermediate.[1]
-
For Modulated Reactivity and Selectivity: 4-Chloro-2,5-difluorobenzonitrile offers a more nuanced reactivity profile. The chlorine at the 4-position is the most probable site of attack. The differential reactivity between C-Cl and C-F bonds can be exploited for sequential, selective substitutions under varying conditions, a key strategy in modern synthetic chemistry.[6]
-
Cost and Availability: While fluorine-containing reagents are often highly effective, their chloro- and bromo-analogs can sometimes be more cost-effective. For instance, 4-chloro-3-nitrobenzonitrile is a viable, albeit slower-reacting, alternative to 4-fluoro-3-nitrobenzonitrile.[1] This trade-off between reaction rate and material cost is a critical consideration in process development.
Field-Proven Experimental Protocol
The following protocol details a representative SNA reaction, a key step in the synthesis of an intermediate for the kinase inhibitor Alectinib, using 4-fluoro-3-nitrobenzonitrile. This procedure is illustrative of the general conditions required for these transformations.
Synthesis of an Alectinib Intermediate via SNAr
This procedure details the nucleophilic aromatic substitution of 4-fluoro-3-nitrobenzonitrile with a β-ketoester nucleophile.[1]
Materials:
-
4-Fluoro-3-nitrobenzonitrile
-
Ethyl 2-acetyl-3-(4-morpholinophenyl)butanoate (Nucleophile)
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 4-fluoro-3-nitrobenzonitrile (1.0 eq), the β-ketoester nucleophile (1.1 eq), and potassium carbonate (2.0 eq).
-
Causality: An inert atmosphere prevents unwanted side reactions with atmospheric oxygen or moisture. K₂CO₃ acts as a mild base to facilitate the reaction, likely by ensuring the nucleophile remains in its active, deprotonated form.
-
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the reagents.
-
Causality: DMF is a polar aprotic solvent. It effectively solvates the cation (K⁺) while leaving the nucleophile's anion relatively "bare," enhancing its nucleophilicity and accelerating the reaction.
-
-
Reaction Execution: Heat the reaction mixture to 80 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Causality: Heating provides the necessary activation energy to overcome the reaction barrier, ensuring a reasonable reaction time.
-
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).
-
Causality: This aqueous workup quenches the reaction and separates the organic product from the inorganic salts (like K₂CO₃ and the KF byproduct) and the water-soluble DMF solvent.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Causality: The brine wash removes residual water from the organic layer. MgSO₄ is a drying agent that removes the final traces of water.
-
-
Final Product: Purify the resulting crude product by column chromatography on silica gel to yield the desired substituted product.
This self-validating protocol, with its clear steps for reaction, workup, and purification, ensures a reliable and reproducible synthesis.
Conclusion
While this compound is a potent tool in the synthetic chemist's arsenal, a deeper understanding of the available alternatives is crucial for optimizing synthetic routes. By considering the fundamental principles of SNA reactivity, chemists can strategically select reagents like 4-Chloro-2,5-difluorobenzonitrile for enhanced selectivity or isomers such as 4-Fluoro-3-nitrobenzonitrile for maximal efficiency in established syntheses. This guide serves as a foundational resource, grounding reagent selection in mechanistic understanding and empirical data to accelerate the development of the next generation of therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. 135748-35-5 | 4-CHLORO-2,5-DIFLUOROBENZONITRILE [fluoromart.com]
- 6. 4-Chloro-2,5-difluorobenzonitrile | 135748-35-5 | Benchchem [benchchem.com]
A Senior Application Scientist's Guide to Large-Scale Synthesis: A Cost-Benefit Analysis of 2,5-Difluoro-4-nitrobenzonitrile
Introduction: The Strategic Importance of Fluorinated Building Blocks in Modern Drug Discovery
In the landscape of contemporary pharmaceutical development, the strategic incorporation of fluorine into molecular scaffolds is a proven method for enhancing the efficacy, metabolic stability, and overall pharmacokinetic profile of drug candidates.[1][2] Among the vast arsenal of fluorinated building blocks, 2,5-Difluoro-4-nitrobenzonitrile has emerged as a crucial intermediate, particularly in the synthesis of targeted therapies such as kinase inhibitors.[3][4] This guide provides an in-depth cost-benefit analysis of utilizing this compound in large-scale synthesis, offering a comparative perspective against viable alternatives and furnishing detailed experimental protocols to inform your process development.
The presence of two fluorine atoms and a nitro group on the benzonitrile core imparts unique reactivity, making it a versatile synthon for complex molecular architectures. The electron-withdrawing nature of these substituents activates the aromatic ring for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the assembly of many active pharmaceutical ingredients (APIs).[5] This guide will dissect the nuances of its synthesis and application, providing researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions for scalable and cost-effective manufacturing.
Core Synthetic Strategies for this compound
The industrial production of this compound and its analogs predominantly relies on nucleophilic aromatic substitution (SNAr) reactions. The choice of starting materials and reaction conditions is paramount in achieving high yields, purity, and cost-effectiveness on a large scale.
Nucleophilic Aromatic Substitution (SNAr): A Mechanistic Overview
The SNAr mechanism is a two-step process initiated by the attack of a nucleophile on an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of strong electron-withdrawing groups, such as the nitro and cyano moieties in our target molecule, is crucial for stabilizing this intermediate. The subsequent elimination of a leaving group restores the aromaticity of the ring, yielding the substituted product.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
A primary route to a related compound, 2-fluoro-4-nitrobenzonitrile, involves the diazotization of 2-fluoro-4-nitroaniline followed by a bromination reaction and subsequent cyanation.[3] This multi-step process, while effective, introduces additional complexity and potential for yield loss at each stage.
Comparative Analysis of Alternatives
While this compound is a potent building block, a thorough cost-benefit analysis necessitates the evaluation of viable alternatives. The most common alternatives involve the substitution of one or both fluorine atoms with other halogens, primarily chlorine.
2-Chloro-4-fluoronitrobenzene: A Key Competitor
2-Chloro-4-fluoronitrobenzene is a widely used intermediate in the synthesis of pharmaceuticals and agrochemicals.[6] Its synthesis often starts from more readily available and less expensive precursors like 3,4-dichloronitrobenzene.[7]
Reactivity Comparison:
In SNAr reactions, the reactivity of the leaving group generally follows the order F > Cl > Br > I.[8] This is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-halogen bond and stabilizes the developing negative charge in the Meisenheimer complex.[9] Consequently, reactions involving the displacement of a fluorine atom are typically faster and can often be conducted under milder conditions than those involving chlorine.
However, the cost of the starting materials can offset this reactivity advantage. Dichlorinated precursors are often more economical than their difluorinated counterparts, making the chloro-fluoro derivatives an attractive option for large-scale production where cost is a primary driver.
Cost-Benefit Analysis: A Framework for Decision Making
A comprehensive cost-benefit analysis for large-scale synthesis extends beyond the price of the starting materials. It must encompass a holistic view of the entire manufacturing process.
| Factor | This compound | 2-Chloro-4-fluoronitrobenzene (Alternative) | Considerations for Large-Scale Synthesis |
| Starting Material Cost | Higher | Lower | Bulk pricing is essential for accurate assessment. Prices for small quantities can be misleading.[3] |
| Reactivity & Process Time | Higher (faster reactions) | Lower (may require harsher conditions) | Faster reaction times can lead to increased throughput and lower operational costs. |
| Yield & Purity | Potentially higher due to cleaner reactions | May be lower, with more side products | Higher yields and purity reduce the need for costly and time-consuming purification steps. |
| Safety & Handling | Requires specialized handling due to the reactivity of fluorinating agents. | Generally less reactive, but still a hazardous nitroaromatic compound. | Adherence to Process Safety Management (PSM) is crucial for both. |
| Waste Disposal | Disposal of fluorinated waste streams can be costly and is subject to stringent regulations. | Halogenated waste disposal also has significant costs and environmental considerations. | The volume and nature of the waste stream are key factors in the overall cost. |
| Process Mass Intensity (PMI) | Potentially lower due to higher efficiency. | May be higher due to lower yields and more complex workups. | PMI is a key metric for evaluating the sustainability and efficiency of a chemical process.[10][11] |
Note: The cost data presented below is for small, laboratory-scale quantities and should be used for estimation purposes only. Bulk pricing from qualified suppliers is necessary for an accurate industrial-scale cost analysis.
| Compound | Supplier Example | Price (USD) | Quantity |
| This compound | ChemUniverse | $126.00 | 250 mg |
| This compound | ChemUniverse | $311.00 | 1 g |
| 2-Chloro-4-fluoronitrobenzene | Various | - | Request Bulk Quote |
| 3,4-Dichloronitrobenzene | Various | - | Request Bulk Quote |
Experimental Protocols for Large-Scale Synthesis
The following protocols are adapted from patent literature and are intended as a starting point for process development and scale-up. All operations should be conducted by trained personnel in a facility equipped to handle hazardous materials.
Protocol 1: Synthesis of 3-Chloro-4-fluoronitrobenzene from 3,4-Dichloronitrobenzene (Kilogram Scale)[7]
This protocol describes a halogen exchange (Halex) reaction, a common industrial method for producing fluorinated aromatics.
Caption: Workflow for the kilogram-scale synthesis of 3-Chloro-4-fluoronitrobenzene.
Procedure:
-
Charge a suitable reaction vessel with 3,4-dichloronitrobenzene (100 kg), anhydrous potassium fluoride (36.3 kg), and dimethyl sulfoxide (DMSO) (500 L).
-
With stirring, heat the mixture to reflux using an oil bath.
-
Maintain the reflux for 5 hours, monitoring the reaction progress by a suitable analytical method (e.g., GC or HPLC) until the starting material is consumed.
-
Cool the reaction mixture and filter to remove inorganic salts.
-
Subject the filtrate to steam distillation to isolate the crude product.
-
The resulting pale yellow crystals of 3-chloro-4-fluoronitrobenzene can be further purified by recrystallization if necessary. Reported Yield: 86% [7]
Protocol 2: Synthesis of a Fluoronitrobenzene via Diazotization and Thermal Decomposition (Laboratory Scale)[12]
This protocol outlines a route to 4-chloro-2-fluoronitrobenzene from 5-chloro-2-nitroaniline, which can be adapted for other isomers with appropriate starting materials.
Procedure:
-
Prepare a solution of 5-chloro-2-nitroaniline in an aqueous solution of hexafluorophosphoric acid.
-
Perform a diazotization reaction under controlled temperature conditions.
-
The resulting diazonium salt is then subjected to thermal decomposition to yield 4-chloro-2-fluoronitrobenzene.
-
The crude product is purified by extraction and distillation. Reported Yield: 39% [12]
Note on Scalability: The diazotization and thermal decomposition of diazonium salts can be hazardous on a large scale and require strict temperature control and specialized equipment to manage potential exothermic events.
Safety, Handling, and Waste Management in Large-Scale Synthesis
The large-scale synthesis of fluorinated and nitroaromatic compounds presents significant safety and environmental challenges that must be addressed through robust process safety management and responsible waste handling.
Process Safety Management (PSM)
Given the hazardous nature of the chemicals involved, a comprehensive PSM program is essential. This includes:
-
Hazard and Operability (HAZOP) studies: to identify and mitigate potential process hazards.
-
Management of Change (MOC) procedures: to ensure that any changes to the process are carefully evaluated for their impact on safety.
-
Emergency planning and response: to prepare for and respond to any incidents.
-
Employee training: to ensure that all personnel are aware of the hazards and follow safe operating procedures.
Handling of Fluorinated and Nitroaromatic Compounds
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety glasses, and respiratory protection, must be worn at all times.
-
Ventilation: All operations should be conducted in a well-ventilated area, preferably within a closed system, to minimize exposure to volatile and toxic compounds.
-
Containment: Secondary containment should be in place to prevent the release of hazardous materials in the event of a spill.
Waste Management and Environmental Considerations
The waste streams generated from these syntheses will contain halogenated organic compounds and nitroaromatics, which are often toxic and persistent in the environment.[13]
-
Waste Segregation: Different waste streams should be segregated at the source to facilitate proper treatment and disposal.
-
Treatment Technologies: Common treatment methods for halogenated organic waste include incineration at high temperatures in specialized facilities equipped with scrubbers to neutralize acidic gases like hydrogen fluoride.[12]
-
Regulatory Compliance: All waste disposal must be in strict compliance with local, national, and international environmental regulations. The cost of disposal for halogenated waste can be significant and must be factored into the overall cost analysis. For example, the cost for incinerating bulk halogenated waste can be in the range of
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130 per 55-gallon drum.[2]110−
Conclusion and Strategic Recommendations
The choice between this compound and its alternatives for large-scale synthesis is a multifaceted decision that requires a careful balance of cost, reactivity, process efficiency, and safety. While the higher reactivity of the difluorinated compound can lead to faster reaction times and potentially higher yields, the lower cost of chlorinated starting materials often makes chloro-fluoro analogs a more economically viable option for industrial-scale production.
Key Recommendations:
-
Obtain Bulk Pricing: The most critical step in this analysis is to obtain firm quotes for the bulk supply of this compound and its most promising alternatives.
-
Conduct Process Optimization Studies: The provided protocols should be considered as a starting point. Thorough process optimization is necessary to maximize yield, minimize cycle times, and ensure a robust and scalable process.
-
Perform a Comprehensive PMI Analysis: A detailed Process Mass Intensity analysis will provide a quantitative measure of the sustainability and efficiency of each synthetic route, aiding in the selection of the most environmentally responsible option.
-
Prioritize Safety: The hazardous nature of these compounds necessitates a "safety-first" approach, with a robust Process Safety Management program at the core of all manufacturing operations.
By carefully considering these factors, researchers and drug development professionals can make a strategic decision that aligns with their scientific, economic, and environmental goals, ultimately contributing to the efficient and responsible production of life-saving medicines.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. admin.ks.gov [admin.ks.gov]
- 3. chemuniverse.com [chemuniverse.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 6. chemimpex.com [chemimpex.com]
- 7. Page loading... [guidechem.com]
- 8. Identify the correct reactivity order for the given ArSN (Aromatic nucleo.. [askfilo.com]
- 9. p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chlo.. [askfilo.com]
- 10. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]
- 11. Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. p2infohouse.org [p2infohouse.org]
- 13. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis and Application of 2,5-Difluoro-4-nitrobenzonitrile: A Key Intermediate in Modern Chemistry
This guide provides an in-depth technical review of 2,5-Difluoro-4-nitrobenzonitrile, a versatile and highly functionalized building block in modern organic synthesis. We will explore its synthesis, key chemical transformations, and applications, particularly within the pharmaceutical and agrochemical industries. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this compound. We will compare its utility with structural isomers and provide detailed experimental insights grounded in established chemical principles.
Introduction: The Strategic Importance of Fluorinated Nitroaromatics
In the landscape of medicinal and materials chemistry, aromatic scaffolds containing both fluorine atoms and nitro groups are of paramount importance. Fluorine substitution is a well-established strategy for modulating a molecule's physicochemical and pharmacological properties, including lipophilicity, metabolic stability, and binding affinity.[1] The nitro group, a strong electron-withdrawing moiety, not only activates the aromatic ring for nucleophilic substitution but also serves as a versatile synthetic handle, readily converted into an amine for further derivatization.[1][2]
This compound (CAS: 172921-32-3) embodies these strategic advantages. Its unique arrangement of two fluorine atoms, a nitro group, and a nitrile function creates a molecule with multiple reactive sites, making it a valuable intermediate for constructing complex molecular architectures in drug discovery and fine chemical production.[3]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Source |
| CAS Number | 172921-32-3 | [3][4] |
| Molecular Formula | C₇H₂F₂N₂O₂ | [3][4] |
| Molecular Weight | 184.10 g/mol | [3] |
| Boiling Point | 314.1 ± 42.0 °C at 760 mmHg | [3] |
| Purity | Typically ≥95% | [4] |
| MDL Number | MFCD13185567 | [3] |
Synthesis of this compound: A Comparative Overview
While specific, detailed industrial synthesis routes for this compound are often proprietary, we can infer and compare plausible synthetic strategies based on established methodologies for analogous fluorinated nitroaromatics. The choice of route depends on the availability and cost of starting materials, scalability, and safety considerations.
Two logical pathways are the diazotization-cyanation of a corresponding aniline and the nucleophilic aromatic substitution (SNAr) on a more heavily fluorinated precursor.
Caption: Plausible synthetic routes to this compound.
Route A: Diazotization and Sandmeyer Cyanation This classic transformation involves the conversion of an amino group on a substituted aniline into a diazonium salt, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst (Sandmeyer reaction). The synthesis of the related 2-fluoro-4-nitrobenzonitrile from 2-fluoro-4-nitroaniline is a known process utilizing this type of diazotization reaction.[5][6] The primary challenge in this route is the synthesis and handling of the precursor, 2,5-difluoro-4-nitroaniline, and the potential for side reactions if the diazonium salt is unstable.[7]
Route B: Nucleophilic Aromatic Substitution (SNAr) This route leverages a highly activated trifluoro-nitroaromatic precursor. The electron-withdrawing power of the nitro group and the remaining fluorine atoms activates the C1 position for nucleophilic attack by a cyanide salt. The fluoride ion is an excellent leaving group in SNAr reactions. This method is often high-yielding and procedurally simple, provided the trifluoro starting material is accessible.
Key Applications and Chemical Transformations
The synthetic utility of this compound stems from the distinct reactivity of its three functional groups: the nitrile, the nitro group, and the fluorine atoms.
Caption: Key synthetic transformations of this compound.
Hydrolysis of the Nitrile Group
The nitrile can be hydrolyzed to a carboxylic acid, yielding 2,5-Difluoro-4-nitrobenzoic acid, another crucial pharmaceutical intermediate.[1][8] This transformation provides a route to amides and esters via standard carboxylic acid chemistry.
Experimental Protocol: Synthesis of 2,5-Difluoro-4-nitrobenzoic acid [9]
-
Reaction Setup: To a suitable reaction vessel, add 680 g of this compound.
-
Reagent Addition: Add 340 g of a 15% aqueous sodium hydroxide solution.
-
Hydrolysis: Stir the mixture and heat to reflux at approximately 95 °C. Monitor the reaction progress using Gas Chromatography (GC) until the starting material is consumed.
-
Acidification: Cool the reaction mixture slightly. Under stirring, carefully add hydrochloric acid to adjust the pH of the solution to approximately 1.
-
Precipitation & Isolation: Cool the acidified solution and pour it into ice water to precipitate the solid product.
-
Purification: Collect the solid by suction filtration and dry thoroughly.
-
Yield: This procedure yields approximately 518 g (76%) of 2,5-Difluoro-4-nitrobenzoic acid as a white solid with a purity of >97%.
Reduction of the Nitro Group
The nitro group is readily reduced to an amine, providing a key vector for diversification. Standard conditions such as catalytic hydrogenation (H₂ over Pd/C) or chemical reduction (e.g., with SnCl₂ or Fe/HCl) can be employed. The resulting 4-amino-2,5-difluorobenzonitrile is a precursor for synthesizing amides, sulfonamides, and various heterocyclic ring systems, which are common motifs in active pharmaceutical ingredients (APIs).[1]
Nucleophilic Aromatic Substitution (SNAr) of Fluoride
The fluorine atoms on the ring are activated towards SNAr by the potent electron-withdrawing effects of the adjacent nitro and cyano groups. This allows for the selective displacement of one or both fluorine atoms by a wide range of nucleophiles (e.g., alkoxides, phenoxides, amines, thiols), enabling the synthesis of a diverse library of complex derivatives. This reactivity is central to its role as a building block in creating targeted therapies.[3]
Comparison with Structural Isomers and Alternatives
The specific placement of functional groups on the aromatic ring dramatically influences the reactivity and ultimate application of a chemical intermediate. Below is a comparison of this compound with some of its isomers and a non-fluorinated analog.
| Compound | Structure | Key Applications & Insights |
| This compound | C₇H₂F₂N₂O₂ | General intermediate for pharmaceuticals and agrochemicals.[3] The C2 and C5 fluorines are both activated for SNAr, offering multiple reaction pathways. |
| 2,4-Difluoro-5-nitrobenzonitrile | C₇H₂F₂N₂O₂ | Key precursor for synthesizing tankyrase inhibitors, which are vital in oncology research for halting tumorigenesis.[10] The fluorine at C2 is highly activated by the ortho-nitrile and para-nitro groups. |
| 2,6-Difluoro-3-nitrobenzonitrile | C₇H₂F₂N₂O₂ | Used in the development of potent herbicides and insecticides.[11] The two fluorine atoms flanking the nitrile group provide unique steric and electronic properties. |
| 4-Nitrobenzonitrile | C₇H₄N₂O₂ | A versatile building block for dyes, pharmaceuticals (especially for neurological disorders), and materials science.[12] Lacks the fluorine atoms, resulting in lower metabolic stability and different reactivity patterns (no SNAr of fluoride). |
This comparison highlights that while all these molecules are valuable, the specific isomer is chosen based on the desired reactivity and the target molecule's structure. The difluoro-substituted compounds offer enhanced biological activity and stability, making them particularly attractive for modern drug and agrochemical development.[3][10][11]
Conclusion
This compound is a highly versatile and strategically important chemical intermediate. Its value lies in the combination of a stable aromatic core with three distinct and reactive functional groups. The ability to selectively transform the nitrile, reduce the nitro group, or displace the fluorine atoms via SNAr provides chemists with a powerful toolkit for assembling complex and high-value molecules. As the demand for sophisticated pharmaceuticals and agrochemicals continues to grow, the utility of precisely engineered building blocks like this compound will only increase, solidifying its role as a cornerstone of synthetic innovation.
References
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- 2. mdpi.com [mdpi.com]
- 3. This compound [myskinrecipes.com]
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- 5. CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
- 6. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
- 7. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 8. innospk.com [innospk.com]
- 9. 2,5-Difluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. chemimpex.com [chemimpex.com]
- 12. chemimpex.com [chemimpex.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2,5-Difluoro-4-nitrobenzonitrile
As researchers and drug development professionals, our focus is often on the synthesis and application of novel compounds. However, our responsibility extends through the entire lifecycle of a chemical, including its safe and compliant disposal. 2,5-Difluoro-4-nitrobenzonitrile is a valuable building block, but its chemical nature—possessing toxic nitrile and potentially reactive nitro functional groups—necessitates a rigorous and informed disposal protocol.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, moving beyond a simple checklist to explain the critical reasoning behind each procedure. Our goal is to ensure the safety of laboratory personnel and maintain strict compliance with environmental regulations.
Hazard Profile Analysis: Understanding the "Why"
Before handling disposal, it is imperative to understand the inherent risks of this compound. While a specific Safety Data Sheet (SDS) for this exact compound may not be universally available, we can infer its hazard profile from structurally similar chemicals like 2,4-Difluoronitrobenzene and various nitrobenzonitriles. This analysis forms the basis of our cautious approach.
The primary hazards are associated with its toxicity. The presence of the nitrile group (-CN) and the nitro group (-NO₂) on an aromatic ring makes it a potent toxic substance.
| Hazard Classification | Description | Rationale & Causality | Supporting Sources |
| Acute Toxicity | Toxic or fatal if swallowed, in contact with skin, or if inhaled. | Nitrile compounds can metabolize to release cyanide ions, interfering with cellular respiration. Nitroaromatics are also known for their systemic toxicity. | [1][2][3][4] |
| Skin & Eye Irritation | Causes serious skin and eye irritation. | The electrophilic nature of the aromatic ring, enhanced by the electron-withdrawing nitro and fluoro groups, can lead to irritation upon contact with tissues. | [1][2][5] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust or vapor. | Fine particulates or vapors can irritate the mucous membranes of the respiratory tract. | [1][2][5] |
| Reactivity | Potentially reactive, especially under specific conditions. | Aromatic nitro compounds can be explosive, particularly in the presence of reducing agents or when subjected to heat and shock.[6] Mixing with incompatible materials like strong bases or oxidizing agents should be avoided.[2][7] | [2][6][7] |
The Core Disposal Principle: Cradle-to-Grave Responsibility
The U.S. Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[8] This legislation establishes a "cradle-to-grave" management system, meaning the generator of the waste (your laboratory) is responsible for it from creation to final, safe disposal.[8]
Under RCRA, a chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[8] this compound waste falls squarely into the toxicity category and must be managed as regulated hazardous waste.
It is critical to understand that drain or regular trash disposal of this compound is strictly prohibited. [9][10][11] Such actions violate federal regulations and pose a significant threat to environmental and public health.
Standard Operating Procedure (SOP) for Disposal
This protocol outlines the validated, step-by-step process for safely managing this compound waste from the point of generation to its final handoff for disposal.
Step 1: Point-of-Generation Waste Collection
-
Designate a Waste Container: Use a dedicated, chemically compatible container for all waste containing this compound. A glass bottle with a screw cap is often suitable for liquid waste; for solid waste, use a clearly marked, sealable container. Ensure the container material is not susceptible to degradation by any solvents in the waste stream.
-
Segregate Waste Streams:
-
Do not mix this waste with other waste streams, especially incompatible ones like strong acids, bases, or oxidizing agents.
-
Keep aqueous and organic solvent waste streams separate to facilitate proper disposal processing.[11]
-
-
Minimize Volume: Practice waste minimization by using only the necessary amount of the chemical for your experiment and avoiding excessive use of solvents for rinsing.
Step 2: Labeling and Characterization
-
Immediate Labeling: As soon as the first drop of waste enters the container, it must be labeled. Open waste containers are a common and serious EPA violation.[8]
-
Content of the Label: The label must be clear, legible, and permanently affixed. It should include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
A complete list of all other components in the container (e.g., acetonitrile, water, etc.) with estimated percentages.
-
The associated hazard characteristics (e.g., "Toxic," "Irritant").
-
The date accumulation started and the name of the principal investigator or lab group.
-
Step 3: In-Lab Storage (Satellite Accumulation)
-
Secure Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.
-
Secondary Containment: Place the waste container in a larger, chemically resistant secondary container (like a plastic tub) to contain any potential leaks or spills.[11]
-
Keep Containers Closed: The waste container must be securely closed at all times, except when actively adding waste.[8][12][13] This prevents the release of vapors and reduces spill risk.
-
Adhere to Volume Limits: Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in your SAA. For practical lab purposes, it is best practice to never store more than 10 gallons of hazardous waste in your lab.[11]
Step 4: Arranging for Professional Disposal
-
Contact EHS: Once your waste container is approaching full, or if your project is complete, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Provide Documentation: Be prepared to provide your EHS contact with all the information from the waste label. They will use this to complete the official hazardous waste manifest, which tracks the waste to its final disposal facility.[14]
-
Trust the Experts: Your EHS office works with licensed hazardous waste disposal companies that are equipped to handle and dispose of toxic chemical waste through methods like high-temperature incineration in EPA-permitted facilities.[9]
Visualization: Disposal Workflow
The following diagram outlines the decision-making process for handling materials contaminated with this compound.
Caption: Workflow for the compliant disposal of this compound waste.
Spill & Emergency Procedures
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Immediately alert everyone in the area.
-
Assess the Spill: If the spill is large, involves a highly volatile solvent, or you feel unsafe, evacuate the area and contact your institution's emergency number or EHS.
-
Manage Small Spills: For a small, manageable spill:
-
Ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves (check SDS for appropriate glove material).[1][12][15]
-
Contain the spill using a chemical spill kit with an inert absorbent material (e.g., vermiculite or sand).
-
Carefully collect the contaminated absorbent material using non-sparking tools and place it in a sealable container.
-
Label the container as "Hazardous Waste: Spill Debris containing this compound" and dispose of it through EHS.[16]
-
A Cautionary Note on In-Lab Treatment
While some laboratory wastes (like simple acids or bases) can be neutralized in the lab[17][18], you should NOT attempt to chemically treat or neutralize this compound waste. The stability of the aromatic ring and the hazardous nature of the functional groups make in-lab degradation reactions risky. Such attempts could be incomplete, produce unknown and potentially more hazardous byproducts, or lead to an uncontrolled exothermic reaction. The only approved, safe, and compliant method of disposal is through your institution's hazardous waste program.
By adhering to these procedures, you fulfill your professional and regulatory responsibilities, ensuring a safe laboratory environment and protecting our shared ecosystem.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. westliberty.edu [westliberty.edu]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. aksci.com [aksci.com]
- 6. ethz.ch [ethz.ch]
- 7. fishersci.com [fishersci.com]
- 8. pfw.edu [pfw.edu]
- 9. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 10. acs.org [acs.org]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 13. ushazmatstorage.com [ushazmatstorage.com]
- 14. epa.gov [epa.gov]
- 15. Chemical Hazards and Toxic Substances - Controlling Exposure | Occupational Safety and Health Administration [osha.gov]
- 16. nipissingu.ca [nipissingu.ca]
- 17. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 18. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
A Senior Application Scientist's Guide to Handling 2,5-Difluoro-4-nitrobenzonitrile
As researchers and professionals in drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. 2,5-Difluoro-4-nitrobenzonitrile is a compound whose utility in synthesis is matched by its potential hazards. This guide provides a comprehensive, field-tested framework for its safe handling and disposal. The protocols herein are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in established best practices.
Hazard Assessment: An Evidence-Based Approach
While specific toxicological data for this compound is not extensively published, a robust safety protocol can be developed by examining the hazards of structurally analogous compounds, such as other difluoronitrobenzene and nitrobenzonitrile derivatives. These compounds are consistently classified as hazardous, and we must assume a similar or greater hazard profile for the topic compound.
The primary hazards are associated with its functional groups: the aromatic nitro group, the nitrile group, and the fluorinated benzene ring. Based on data from similar molecules, the anticipated hazards are significant[1][2][3]:
-
Acute Toxicity: Likely to be toxic or harmful if swallowed, in contact with skin, or if inhaled[1][3].
-
Irritation: Causes serious skin and eye irritation[1][3][4].
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of its dust or fumes[1][4].
Given these risks, all handling procedures must be executed with stringent adherence to the personal protective equipment (PPE) and engineering controls outlined below.
Required Personal Protective Equipment (PPE)
The selection of PPE is the most critical decision in ensuring operator safety. The following multi-level protection is mandatory for all personnel handling this compound.
| Protection Level | Equipment Specification | Rationale & Causality |
| Primary Engineering Control | Certified Chemical Fume Hood | This is the most crucial safety barrier. It contains powders and vapors, preventing inhalation, which is a primary and rapid route of exposure for toxic solids. |
| Hand Protection | Chemical-resistant gloves (Nitrile, minimum 8 mil thickness) | Protects against dermal absorption, a significant risk with toxic nitroaromatic compounds. Double-gloving is recommended for extended operations or when handling larger quantities. Gloves must be inspected for defects before each use[1][5]. |
| Eye & Face Protection | Chemical splash goggles and a full-face shield | Provides a robust barrier against accidental splashes or airborne particles reaching the eyes and face. Goggles must seal around the eyes, and a face shield protects the entire face[1][6]. |
| Body Protection | Flame-resistant lab coat and a chemical-resistant apron | A lab coat provides a primary barrier. A chemical-resistant apron worn over the lab coat is essential during liquid transfers or when there is a higher risk of spills, protecting against permeation. |
| Respiratory Protection | NIOSH-approved respirator (N95 minimum) | While a fume hood is the primary control, a respirator should be used if there is any risk of aerosolization outside of the hood, such as during a spill cleanup. For larger spills, a full-face respirator with appropriate cartridges would be necessary[7][8]. |
Operational Plan: A Step-by-Step Handling Protocol
This protocol ensures that every action is deliberate and minimizes exposure risk.
Step 1: Pre-Operational Safety Check
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and that the airflow monitor is functioning correctly.
-
Inspect PPE: Carefully inspect all PPE for signs of damage, degradation, or contamination. Ensure gloves are free of pinholes[5].
-
Prepare a Decontamination Area: Designate a specific area within the fume hood for laying out potentially contaminated items.
-
Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station[6].
Step 2: Weighing and Transfer
-
Work Within the Fume Hood: ALL handling of this compound powder must occur deep within the sash of a certified chemical fume hood.
-
Use Disposable Equipment: Use disposable weigh boats and spatulas to prevent cross-contamination and simplify disposal.
-
Gentle Handling: Handle the solid gently to avoid creating airborne dust.
-
Tare and Weigh: Tare the balance with the weigh boat, then carefully add the chemical.
-
Direct Transfer: Transfer the chemical directly into the reaction vessel within the fume hood. If the vessel is outside the hood, ensure it is securely capped before transport.
Step 3: Post-Handling Decontamination
-
Clean Equipment: Thoroughly decontaminate any non-disposable equipment (e.g., spatulas, glassware) that came into contact with the chemical. This should be done within the fume hood. A triple rinse with a suitable solvent (e.g., acetone or ethanol) is recommended, with the rinsate collected as hazardous waste[9].
-
Wipe Surfaces: Wipe down the interior surfaces of the fume hood with a solvent-dampened towel to remove any residual powder. Dispose of the towel as contaminated solid waste.
-
Doffing PPE: Remove PPE in the correct order to prevent self-contamination: first the outer gloves (if double-gloved), then the apron, face shield, and lab coat, followed by inner gloves.
Disposal Plan: Cradle-to-Grave Waste Management
Improper disposal is a serious compliance and safety violation. All waste generated from handling this compound is considered hazardous waste.
Waste Segregation:
-
Contaminated Solid Waste: This includes used gloves, weigh boats, paper towels, and any other solid materials that have come into contact with the chemical.
-
Procedure: Place these items in a dedicated, clearly labeled, and sealed hazardous waste bag or container[10].
-
-
Liquid Waste (Rinsate): This includes the solvent used to rinse glassware and decontaminate surfaces.
-
Procedure: Collect all solvent rinsate in a dedicated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed[11].
-
-
Empty Product Containers: Even "empty" containers retain residue and must be treated as hazardous waste.
All hazardous waste must be stored in a designated satellite accumulation area and disposed of through a licensed professional waste disposal service[12].
Safe Handling Workflow Diagram
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. 2,4-Difluoro-5-nitrobenzonitrile | C7H2F2N2O2 | CID 11819715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. capotchem.com [capotchem.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







